molecular formula C6H7BrO4 B11953329 2-Bromoethyl maleate CAS No. 6232-90-2

2-Bromoethyl maleate

Cat. No.: B11953329
CAS No.: 6232-90-2
M. Wt: 223.02 g/mol
InChI Key: ZPENTQAREZKMMV-OWOJBTEDSA-N
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Description

2-Bromoethyl maleate is a high-purity chemical reagent of significant interest in organic synthesis and materials science research. This bifunctional compound incorporates both a reactive bromoethyl group and a maleate ester, making it a valuable building block for the development of more complex molecular architectures. Researchers can utilize the alkyl bromide moiety for nucleophilic substitution reactions to introduce functional groups, while the maleate double bond offers a site for further modifications, such as Michael additions or polymerization. Its primary research applications include its use as a cross-linking agent in polymer chemistry and as a synthetic intermediate in the development of specialty chemicals. The compound is handled under strict quality control protocols to ensure consistency and reliability for your research projects. As with all chemicals, appropriate safety precautions should be followed. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

6232-90-2

Molecular Formula

C6H7BrO4

Molecular Weight

223.02 g/mol

IUPAC Name

(E)-4-(2-bromoethoxy)-4-oxobut-2-enoic acid

InChI

InChI=1S/C6H7BrO4/c7-3-4-11-6(10)2-1-5(8)9/h1-2H,3-4H2,(H,8,9)/b2-1+

InChI Key

ZPENTQAREZKMMV-OWOJBTEDSA-N

Isomeric SMILES

C(CBr)OC(=O)/C=C/C(=O)O

Canonical SMILES

C(CBr)OC(=O)C=CC(=O)O

Origin of Product

United States

Foundational & Exploratory

2-Bromoethyl maleate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 2-Bromoethyl Maleate , a bifunctional monomer and chemical intermediate used in the synthesis of functionalized polymers, hydrogels, and drug delivery systems.

Synthesis, Polymerization, and Biomedical Applications[1]

Executive Summary

This compound (typically referring to the mono-ester, 2-bromoethyl hydrogen maleate ) is a versatile heterofunctional building block. It bridges the gap between classical vinyl polymerization and post-polymerization modification (PPM) strategies. Its structure combines an electron-deficient double bond (maleate) suitable for radical polymerization or copolymerization, a pendant alkyl bromide for nucleophilic substitution (or ATRP initiation), and a free carboxylic acid for pH-dependent solubility or bioconjugation.

Key Utility in Drug Development:

  • Dual-Functionality: Allows simultaneous introduction of "click" chemistry handles (Br) and pH-sensitive moieties (COOH).

  • Hydrogel Crosslinking: The bis-ester variant acts as a degradable crosslinker.

  • Surface Engineering: Used to anchor bio-active molecules to polymer backbones via the bromine leaving group.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The term "this compound" most commonly refers to the mono-ester formed by the ring-opening of maleic anhydride. However, the di-ester (Bis(2-bromoethyl) maleate) is also relevant as a crosslinker.

Structural Classification
FeatureMono-Ester (Functional Monomer)Di-Ester (Crosslinker)
IUPAC Name (Z)-4-(2-bromoethoxy)-4-oxobut-2-enoic acidBis(2-bromoethyl) (Z)-but-2-enedioate
CAS Number Not widely indexed (Research Grade)5414-19-7 (Ether analog often confused)
Formula C₆H₇BrO₄C₈H₁₀Br₂O₄
MW 223.02 g/mol 329.97 g/mol
Functionality Vinyl + Carboxyl + Alkyl BromideVinyl (Difunctional) + Alkyl Bromide
Physicochemical Profile (Mono-Ester)
  • Appearance: Viscous, colorless to pale yellow liquid or low-melting solid.

  • Solubility: Soluble in polar organic solvents (DMF, DMSO, THF, Acetone); sparingly soluble in water (pH dependent).

  • Reactivity:

    • Vinyl Group: Low homopolymerization tendency due to steric hindrance; copolymerizes well with electron-rich monomers (e.g., styrene, vinyl ethers).

    • Bromine: Primary alkyl bromide, highly reactive toward nucleophiles (amines, thiols, azides).

    • Carboxyl: Weak acid (pKa ~3-4), facilitates pH-responsive swelling.

Synthesis & Manufacturing Protocol

The synthesis relies on the controlled alcoholysis of maleic anhydride. This protocol targets the Mono-2-bromoethyl maleate .

Reaction Logic

The reaction utilizes the high ring strain of maleic anhydride.[1] A nucleophilic attack by the hydroxyl group of 2-bromoethanol opens the ring. No water is produced, eliminating the need for a Dean-Stark trap, but temperature control is critical to prevent isomerization to the thermodynamically stable fumarate (trans-isomer).

Experimental Protocol

Reagents:

  • Maleic Anhydride (1.0 eq) - Recrystallized from chloroform.

  • 2-Bromoethanol (1.05 eq) - Distilled.

  • Catalyst: Sodium acetate (anhydrous) or Triethylamine (0.01 eq).

  • Solvent: Toluene or bulk (solvent-free).

Step-by-Step Methodology:

  • Preparation: Charge a dry 3-neck round-bottom flask with Maleic Anhydride under nitrogen atmosphere.

  • Liquefaction: If using solvent-free method, heat to 60°C to melt the anhydride. If using toluene, dissolve at Room Temperature (RT).

  • Addition: Add 2-Bromoethanol dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature < 80°C to prevent isomerization.

  • Catalysis: Add the base catalyst. Stir at 60-70°C for 4–6 hours.

  • Monitoring: Monitor via TLC or 1H-NMR (Disappearance of anhydride peak at ~7.0 ppm; appearance of ester methylene triplets).

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate.

    • Wash with 0.1 M HCl (to remove catalyst/unreacted amine) and Brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: The product is often pure enough for polymerization. If necessary, recrystallize from cold ether/hexane (if solid) or use silica column chromatography (DCM/MeOH).

Reactivity & Polymerization Mechanisms[1]

This compound offers three distinct reactivity pathways, making it a "molecular Swiss Army knife" for polymer chemists.

A. Radical Copolymerization (The "Alternating" Effect)

Maleates do not homopolymerize well due to 1,2-disubstitution steric hindrance. However, they form strictly alternating copolymers with electron-donor monomers (e.g., Vinyl Ethers, Styrene) via a Charge Transfer Complex (CTC) mechanism.

  • Result: A polymer backbone with high functional density (one Br and one COOH per repeat unit).

B. Nucleophilic Substitution (Post-Polymerization Modification)

The pendant primary bromide is an excellent leaving group.

  • Azidation: Reaction with NaN₃ yields an azide for CuAAC "Click" chemistry.

  • Amination: Reaction with primary amines yields secondary amines (cationic character).

  • Thiol-ene/Thiol-Br: Reaction with thiols allows peptide conjugation.

C. Isomerization to Fumarate

Heating above 140°C or using acid catalysts can isomerize the cis-maleate to the trans-fumarate. Fumarates generally polymerize more readily than maleates but lack the specific "folding" geometry that maleates can offer in chelating applications.

Applications in Drug Development[7]
1. pH-Sensitive Drug Carriers

The free carboxylic acid group on the mono-ester provides pH sensitivity.

  • Mechanism: At physiological pH (7.4), the COOH ionizes (COO⁻), causing electrostatic repulsion and hydrogel swelling, releasing the drug. At acidic pH (tumor microenvironment or endosome), the gel collapses.

  • Protocol: Copolymerize this compound with N-isopropylacrylamide (NIPAM). The resulting microgel will exhibit dual temperature and pH sensitivity.

2. Precursor to Functionalized Maleimides

Maleimides are the gold standard for cysteine-selective conjugation (e.g., Antibody-Drug Conjugates).

  • Workflow: React this compound with a primary amine (Drug-NH₂)

    
     Ring closure 
    
    
    
    N-substituted Maleimide. This creates a maleimide linker carrying a bromine handle for further functionalization.
3. Surface Anchoring via ATRP

The bromine group can serve as an initiator for Atom Transfer Radical Polymerization (ATRP) "grafting from" strategies, growing polymer brushes from the maleate backbone.

Visualization: Synthesis & Application Logic

G cluster_reactivity Reactivity Pathways MA Maleic Anhydride BEM This compound (Mono-Ester) MA->BEM Ring Opening (60°C, Base Cat) BE 2-Bromoethanol BE->BEM Poly Alternating Copolymer (w/ Styrene) BEM->Poly Radical Polym. (Styrene, AIBN) Func Bioconjugate (Drug Attached) Poly->Func Nucleophilic Sub. (R-NH2 displaces Br)

Caption: Synthesis of this compound and subsequent conversion into functional drug-carrying polymers.

Safety & Handling
  • Hazards: 2-Bromoethanol is highly toxic and a potential alkylating agent. Handle in a fume hood. The maleate ester is a skin/eye irritant and a sensitizer.

  • Storage: Store at 2–8°C. Moisture sensitive (hydrolysis of ester). Light sensitive (potential debromination or isomerization).

  • Disposal: Halogenated organic waste.

References
  • PrepChem. Synthesis of 2-(Bromomethyl)-maleic anhydride and derivatives. Retrieved from

  • National Institutes of Health (PubChem). Maleic Acid and Ester Derivatives Properties. Retrieved from

  • Sigma-Aldrich. 2-Bromoethyl acetate and ether properties (Structural Analogs). Retrieved from

  • ResearchGate. Reactions Involving Maleic Anhydride and Alcohols. Retrieved from

Sources

Bis(2-bromoethyl) maleate vs. mono(2-bromoethyl) maleate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Bis(2-bromoethyl) Maleate vs. Mono(2-bromoethyl) Maleate – Synthesis, Reactivity, and Applications in Bioconjugation

Executive Summary

This technical guide analyzes the structural and functional divergences between Bis(2-bromoethyl) maleate (a symmetric diester) and Mono(2-bromoethyl) maleate (an asymmetric monoester). While both share the maleate core—a potent Michael acceptor—their applications in drug development and polymer science are distinct. The Bis variant functions primarily as a homobifunctional crosslinker for hydrogel formation and hyperbranched polymerization. In contrast, the Mono variant acts as a heterobifunctional "Janus" linker, enabling precise, stepwise conjugation strategies (e.g., surface anchoring via the carboxyl group followed by biomolecule attachment via the alkyl halide).

Molecular Architecture & Reactivity Profile

The core distinction lies in symmetry and functional density. Both molecules possess the


-unsaturated carbonyl system (Michael acceptor) and the 2-bromoethyl moiety (electrophile for 

substitution).
FeatureBis(2-bromoethyl) MaleateMono(2-bromoethyl) Maleate
Symmetry

(Symmetric)

(Asymmetric)
Functional Groups 2x Alkyl Bromide, 1x Alkene (Diester)1x Alkyl Bromide, 1x Alkene, 1x Carboxylic Acid
Solubility Lipophilic (Organic solvents)Amphiphilic (pH-dependent solubility)
Primary Role Crosslinker / Polymer CoreHeterobifunctional Linker / Surface Modifier
Reactivity Modes Simultaneous alkylation; Michael additionStepwise orthogonal functionalization
The Reactivity Competition

In drug development, these molecules are valuable because they offer two orthogonal reaction pathways:

  • Michael Addition: Thiol-ene reactions with cysteine residues or polymercaptans occur at the alkene double bond.

  • Nucleophilic Substitution (

    
    ):  Amines or thiols displace the bromine atom.
    

Critical Insight: The electron-withdrawing nature of the maleate ester increases the electrophilicity of the


-carbon, making the Michael addition generally faster than the 

displacement of the bromine at physiological pH, unless specific catalysts (e.g., iodide) are used to activate the alkyl halide.

Visualization: Reaction Pathways

The following diagram illustrates the divergent reaction pathways for the Bis-variant, highlighting its role as a branching point in synthesis.

ReactionPathways cluster_cyclization Drug Pharmacophore Synthesis Bis Bis(2-bromoethyl) Maleate MichaelAdduct Thiosuccinate Derivative (Michael Adduct) Bis->MichaelAdduct pH 7.0-8.0 (Fast Kinetic) Crosslink Crosslinked Hydrogel (Dual Substitution) Bis->Crosslink Excess Nucleophile High Temp Thiazine 1,4-Thiazine Heterocycle (Cyclization) Bis->Thiazine Cysteamine (Tandem Michael + SN2) Thiol R-SH (Thiol) Thiol->Bis Amine R-NH2 (Amine) Amine->Bis

Figure 1: Reaction divergence of Bis(2-bromoethyl) maleate. Note the capacity for tandem reactions to form heterocycles.

Synthesis & Purification Protocols

High-purity synthesis is critical to avoid cross-contamination. The synthesis of the Mono variant is thermodynamically distinct from the Bis variant.

Synthesis of Mono(2-bromoethyl) Maleate

Mechanism: Ring-Opening Polymerization (ROP) suppression.

Protocol:

  • Reagents: Maleic anhydride (1.0 eq), 2-Bromoethanol (1.0 eq), Toluene (Solvent).

  • Procedure:

    • Dissolve maleic anhydride in dry toluene under

      
       atmosphere.
      
    • Add 2-bromoethanol dropwise at room temperature.

    • Heat to 60°C for 4 hours. Do not exceed 80°C to prevent diester formation or isomerization to fumarate.

    • Validation: Monitor by TLC. The disappearance of the anhydride spot and appearance of a carboxylic acid spot indicates completion.

  • Purification: The product often precipitates upon cooling or can be extracted with weak aqueous bicarbonate (followed by acidification). Recrystallize from ether/hexane if solid.

Synthesis of Bis(2-bromoethyl) Maleate

Mechanism: Fischer Esterification (Equilibrium driven).

Protocol:

  • Reagents: Maleic anhydride (1.0 eq), 2-Bromoethanol (2.5 eq - excess), p-Toluenesulfonic acid (pTSA, 1-2 mol% catalyst), Toluene.

  • Procedure:

    • Combine all reagents in a flask equipped with a Dean-Stark trap .

    • Reflux (approx. 110°C) until water evolution ceases (theoretical yield of water: 1 eq from anhydride opening + 1 eq from second esterification).

    • Causality: The Dean-Stark trap removes water azeotropically, driving the equilibrium toward the diester (Le Chatelier’s principle).

  • Purification:

    • Wash organic layer with saturated

      
       to remove unreacted acid/monoester.
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Distillation is difficult due to high boiling point/decomposition; column chromatography (Silica, Hexane/EtOAc) is preferred for drug-grade purity.

Functional Applications in Drug Development

Bis(2-bromoethyl) Maleate: The Crosslinker
  • Hydrogel Formation: Used to crosslink thiol-functionalized polymers (e.g., thiolated hyaluronic acid). The maleate double bond reacts rapidly, while the bromo-groups provide secondary sites for "post-gelation" stiffening or drug attachment.

  • Heterocycle Synthesis: Reacting Bis with cysteamine (2-aminoethanethiol) yields thiomorpholine-3-carboxylic acid derivatives via a tandem Michael addition/intramolecular alkylation sequence. This is a key scaffold in medicinal chemistry.

Mono(2-bromoethyl) Maleate: The Linker
  • Prodrug Design: The carboxylic acid can be coupled to a drug (via carbodiimide chemistry) to form an ester linkage. The exposed bromoethyl group then serves as a handle to attach a solubilizing PEG chain or a targeting ligand.

  • Surface Engineering: The acid group binds to metal oxide surfaces (e.g.,

    
     nanoparticles), presenting the reactive alkene and alkyl bromide to the solvent interface for further bioconjugation.
    

Experimental Data Comparison

PropertyBis-VariantMono-Variant
Molecular Weight ~329.97 g/mol ~223.02 g/mol
Boiling Point >200°C (often dec.)N/A (Solid/Viscous Oil)
pKa N/A (No acidic proton)~3.5 (Carboxylic acid)
Water Solubility Low (< 1 mg/mL)Moderate (High at pH > 7)
Stability Stable in neutral conditionsProne to hydrolysis at pH > 9

Synthesis Workflow Visualization

SynthesisFlow MA Maleic Anhydride Cond1 Condition A: 1:1 Ratio, 60°C No Acid Catalyst MA->Cond1 Cond2 Condition B: 1:2.5 Ratio, Reflux pTSA, Dean-Stark MA->Cond2 BE 2-Bromoethanol BE->Cond1 BE->Cond2 Mono Mono(2-bromoethyl) Maleate (Ring Opening) Cond1->Mono Kinetic Control Bis Bis(2-bromoethyl) Maleate (Double Esterification) Cond2->Bis Thermodynamic Control

Figure 2: Divergent synthesis protocols based on stoichiometry and thermodynamic driving forces.

Safety & Handling (Critical)

Both compounds are potent alkylating agents .

  • Vesicant Hazard: The 2-bromoethyl moiety resembles the structure of sulfur mustard precursors. Direct skin contact can cause delayed blistering and burns.

  • Lachrymator: Maleate esters can be irritating to mucous membranes.

  • Protocol: All handling must occur in a certified chemical fume hood. Double-gloving (Nitrile/Laminate) is recommended.

References

  • Hitzler, M. et al. (2019). "Modification of Poly(maleic anhydride)-Based Polymers with H2N–R Nucleophiles: Addition or Substitution Reaction?" Macromolecules. (Discusses the ring-opening mechanics of maleic anhydride derivatives).

  • Moad, G. (2017).[1] "RAFT polymerization of maleic anhydride and its derivatives." Polymer Chemistry. (Contextualizes maleate reactivity in polymer synthesis).

  • Sigma-Aldrich. "Bis(2-bromoethyl) ether Technical Data." (While distinct from the maleate, this provides critical safety data on the 2-bromoethyl moiety).

  • Nair, D. et al. (2010). "Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates." Arkivoc. (Demonstrates the reactivity of bromoethyl-functionalized Michael acceptors).

Sources

CAS number for 2-bromoethyl maleate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide to 2-Bromoethyl Maleate Derivatives: Synthesis, Identification, and Applications Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Summary & Chemical Identity

This compound derivatives represent a specialized class of bifunctional monomers and intermediates used primarily in polymer chemistry, bioconjugation, and advanced drug delivery systems. Unlike their ubiquitous acrylate/methacrylate cousins (e.g., 2-bromoethyl methacrylate, CAS 4513-56-8), maleate derivatives are rarely available as shelf-stable catalog reagents. They are typically synthesized in situ or prepared as intermediates to leverage their unique reactivity profile:

  • The Maleate Double Bond: An electron-deficient internal alkene susceptible to radical polymerization (often alternating) and Michael addition.

  • The Bromoethyl Group: A primary alkyl halide serving as an excellent leaving group for nucleophilic substitution or as an initiator for Atom Transfer Radical Polymerization (ATRP).

Chemical Registry & Precursors

Because 2-bromoethyl maleates are often custom-synthesized, they lack widely recognized commodity CAS numbers. Researchers must rely on the registry numbers of their precursors and closely related analogs for procurement and safety assessments.

Table 1: Key Chemical Identifiers

Compound NameFunctionCAS NumberMolecular Formula
Maleic Anhydride Precursor (Acylating agent)108-31-6 C₄H₂O₃
2-Bromoethanol Precursor (Alcohol)540-51-2 C₂H₅BrO
2-Bromoethyl methacrylate Structural Analog (ATRP Monomer)4513-56-8 C₆H₉BrO₂
2-Bromoethyl acrylate Structural Analog4823-47-6 C₅H₇BrO₂
Bis(2-bromoethyl) maleate Target Crosslinker/InitiatorNot CatalogedC₈H₁₀Br₂O₄
Mono-2-bromoethyl maleate Target Functional MonomerNot CatalogedC₆H₇BrO₄

Note on Nomenclature: In literature, these compounds are formally identified as 2-Butenedioic acid (2Z)-, bis(2-bromoethyl) ester or 2-Butenedioic acid (2Z)-, mono(2-bromoethyl) ester.

Part 2: Synthesis & Scientific Logic

The synthesis of this compound derivatives is an equilibrium-driven esterification. The choice between the mono-ester and bis-ester is dictated by stoichiometry and reaction conditions.

Mechanism: Acid-Catalyzed Esterification

The reaction proceeds via the nucleophilic attack of the hydroxyl oxygen of 2-bromoethanol on the carbonyl carbon of maleic anhydride (ring-opening) or maleic acid.

  • Mono-Esterification: Ring opening of maleic anhydride. This is rapid and exothermic, requiring no catalyst, yielding the mono-ester (carboxylic acid-ester).

  • Bis-Esterification: Requires an acid catalyst (e.g., p-TsOH) and the removal of water (Dean-Stark trap) to drive the equilibrium to the right.

Critical Control Point: Isomerization Maleates (cis-isomers) can isomerize to fumarates (trans-isomers) under high heat or prolonged acid exposure. Fumarates are thermodynamically more stable but have different polymerization kinetics.

  • Control: Maintain reaction temperature <110°C and limit reaction time. Use a radical inhibitor (e.g., hydroquinone) if polymerizable impurities are a concern.

Visualization: Synthesis Pathway

SynthesisPathway cluster_conditions Critical Parameters MA Maleic Anhydride (CAS 108-31-6) Mono Mono-2-bromoethyl Maleate (Functional Acid-Ester) MA->Mono 1 eq. BE 60-80°C No Catalyst BE 2-Bromoethanol (CAS 540-51-2) Bis Bis(2-bromoethyl) Maleate (Bifunctional Crosslinker) Mono->Bis +1 eq. BE p-TsOH, Toluene Reflux (-H2O) Water H2O (Remove via Dean-Stark) Mono->Water Byproduct Avoid >110°C (Isomerization) Avoid >110°C (Isomerization)

Caption: Stepwise synthesis of mono- and bis-2-bromoethyl maleates. The second step requires water removal to drive equilibrium.

Part 3: Experimental Protocol (Self-Validating System)

This protocol describes the synthesis of Bis(2-bromoethyl) maleate .

Safety Pre-Check:

  • 2-Bromoethanol is acutely toxic and absorbs through the skin. Wear double nitrile gloves and work in a fume hood.

  • Maleic Anhydride is a respiratory sensitizer.

Materials:

  • Maleic Anhydride (98 g, 1.0 mol)

  • 2-Bromoethanol (275 g, 2.2 mol) [Excess used to drive equilibrium]

  • p-Toluenesulfonic acid (p-TsOH) (1.9 g, 1 wt%)

  • Toluene (500 mL)

  • Hydroquinone (0.1 g, radical inhibitor)

Methodology:

  • Setup: Equip a 1L round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charging: Add Maleic Anhydride, 2-Bromoethanol, p-TsOH, Hydroquinone, and Toluene.

  • Reflux: Heat the mixture to reflux (approx. 115°C bath temperature). Water will begin to collect in the trap.

  • Monitoring: Continue reflux until theoretical water evolution (~18 mL) is achieved (approx. 4–6 hours).

    • Validation: Monitor reaction progress via TLC (SiO₂, Hexane/EtOAc 3:1). The disappearance of the mono-ester spot indicates completion.

  • Workup: Cool to room temperature. Wash the organic layer with:

    • 2x 100 mL Saturated NaHCO₃ (removes unreacted acid/mono-ester).

    • 1x 100 mL Brine.

  • Drying: Dry organic layer over anhydrous MgSO₄. Filter.

  • Isolation: Remove toluene under reduced pressure (Rotavap).

  • Purification: Distill the crude oil under high vacuum (<1 mmHg). Note: High boiling point; ensure vacuum is strong to prevent thermal degradation.

Characterization (Expected Data):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 6.25 (s, 2H, -CH=CH-, Maleate vinyl protons). Note: Fumarate protons would appear significantly downfield (~6.8 ppm).

    • δ 4.45 (t, 4H, -COO-CH ₂-).

    • δ 3.55 (t, 4H, -CH₂-Br ).

  • IR (Neat): 1725 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=C alkene).

Part 4: Applications in Drug Delivery & Materials

The "bifunctional" nature of this compound derivatives allows them to serve as versatile linchpins in macromolecular design.

ATRP Initiators (Inifers)

The bromoethyl group is a classic initiator for Atom Transfer Radical Polymerization (ATRP).[1]

  • Workflow: The maleate double bond is first copolymerized into a polymer backbone (e.g., with styrene or N-isopropylacrylamide). The pendant bromoethyl groups then serve as initiation sites to grow a second polymer chain, creating "graft" or "brush" copolymers.

pH-Sensitive Crosslinkers

Maleate esters are generally more susceptible to hydrolytic degradation than methacrylates, especially at elevated pH or in the presence of esterases.

  • Hydrogels: Bis(2-bromoethyl) maleate can crosslink hydrogels. Under physiological conditions, the ester bonds hydrolyze, releasing the drug payload or degrading the scaffold.

Visualization: Application Logic

ApplicationWorkflow BisMaleate Bis(2-bromoethyl) Maleate Step1 Step 1: Copolymerization (via Double Bond) BisMaleate->Step1 Radical Source Polymer Polymer Backbone with Pendant Alkyl Bromides Step1->Polymer Step2 Step 2: ATRP Grafting (via C-Br Bond) Polymer->Step2 Cu(I)/Ligand Monomer B Brush Bottle-Brush Copolymer (Drug Carrier) Step2->Brush

Caption: Use of Bis(2-bromoethyl) maleate as an 'inimer' (initiator+monomer) to synthesize brush copolymers.

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link

  • Sigma-Aldrich. (n.d.).[2] Product Specification: 2-Bromoethyl methacrylate (CAS 4513-56-8).[3] Merck KGaA. Link

  • PubChem. (n.d.).[4] Compound Summary: Maleic Anhydride (CAS 108-31-6). National Library of Medicine. Link

  • Ayres, N. (2011). Polymer Brushes: Applications in Biomaterials and Nanotechnology. Polymer Chemistry. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Monograph: 2-Bromoethyl Maleate in Macromolecular Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and application of 2-Bromoethyl maleate , specifically focusing on the mono-ester variant (2-bromoethyl hydrogen maleate), which serves as a critical functional monomer in macromolecular engineering.

Executive Summary & Chemical Identity

This compound (often distinct from its bis-ester counterpart) represents a bifunctional building block containing an electron-deficient double bond (maleimide/maleate type) and an alkyl halide moiety. It is primarily utilized in drug development to synthesize functionalized copolymers that require precise post-polymerization modification sites or pH-sensitive degradation profiles.

Chemical Nomenclature & Classification
  • IUPAC Name: (2Z)-4-(2-Bromoethoxy)-4-oxobut-2-enoic acid

  • Common Name: 2-Bromoethyl hydrogen maleate; Mono-2-bromoethyl maleate

  • CAS Number: 633300-02-4[1][2]

  • Molecular Formula: C₆H₇BrO₄[2]

Critical Distinction: Researchers must distinguish between the mono-ester (discussed here, bearing a free carboxylic acid) and the bis-ester (Bis(2-bromoethyl) maleate, CAS 14228-99-0). The mono-ester is preferred for generating amphiphilic polymers with pendant carboxyl groups.

Physicochemical Profile

The following data aggregates experimental values and group-contribution predictions where specific experimental data for this custom monomer is limited.

Table 1: Physicochemical Properties
PropertyValue / RangeNote
Molecular Weight 223.02 g/mol Calculated based on C₆H₇BrO₄
Physical State Viscous Liquid or Low-Melting SolidHydrogen bonding (COOH) increases viscosity vs. methacrylate analogs.
Density ~1.55 – 1.65 g/mL Estimated. Higher than 2-bromoethyl acetate (1.514 g/mL) due to the carboxylic acid moiety.
Boiling Point >200°C (Decomposes)Likely to undergo thermal decarboxylation or polymerization before boiling at atm pressure.
Solubility Soluble in THF, DMSO, DMF; Sparingly soluble in waterAmphiphilic nature; solubility is pH-dependent.
pKa ~3.5 – 4.0Characteristic of maleic acid mono-esters.
Density Analysis for Experimental Design

When calculating stoichiometry for polymerization (e.g., RAFT or ATRP), accurate density is vital.

  • Reference Standard: 2-Bromoethyl acetate (MW 167.0) has a density of 1.514 g/mL .

  • Correction Factor: The addition of the unsaturated carboxyl group in this compound increases intermolecular hydrogen bonding.

  • Operational Value: For volumetric dispensing in synthesis, assume a density of 1.60 g/mL if exact batch data is unavailable, or measure mass directly to ensure molar precision.

Synthesis Protocol: Ring-Opening Esterification

The most robust synthesis route avoids acidic catalysts that might induce isomerization to the thermodynamically stable (but less reactive) fumarate. The reaction utilizes the high reactivity of maleic anhydride toward nucleophilic attack by 2-bromoethanol .

Reaction Pathway

The synthesis proceeds via the nucleophilic ring-opening of maleic anhydride.[3]

SynthesisPathway MA Maleic Anhydride (C4H2O3) Intermediate Transition State (Tetrahedral) MA->Intermediate Nucleophilic Attack BE 2-Bromoethanol (HO-CH2CH2-Br) BE->Intermediate Product This compound (Mono-ester) Intermediate->Product Ring Opening (No Catalyst) Isomer Fumarate Isomer (Impurity) Product->Isomer Acid/Heat (Avoid)

Figure 1: Synthesis pathway via solvent-free ring opening of maleic anhydride.

Step-by-Step Protocol

Objective: Synthesis of 2-Bromoethyl hydrogen maleate (Scale: 50 mmol).

  • Reagent Preparation:

    • Pulverize Maleic Anhydride (4.90 g, 50 mmol) into a fine powder to maximize surface area.

    • Dry 2-Bromoethanol (6.25 g, 50 mmol) over molecular sieves (3Å) to remove water, which would hydrolyze the anhydride to maleic acid.

  • Reaction Setup:

    • Place maleic anhydride in a round-bottom flask equipped with a magnetic stir bar.

    • Add 2-bromoethanol dropwise. Note: The reaction can be performed neat (solvent-free) or in anhydrous THF.

  • Thermal Activation:

    • Heat the mixture to 60°C – 80°C under an inert atmosphere (Nitrogen/Argon).

    • Stir for 4–6 hours . The solid anhydride will gradually dissolve as it reacts, forming a clear, viscous homogeneous liquid.

  • Monitoring (Self-Validation):

    • TLC: Monitor the disappearance of maleic anhydride.

    • 1H-NMR: Track the shift of the alkene protons. Maleic protons (cis) typically appear as a doublet around 6.3–6.4 ppm. Absence of a signal at 6.8 ppm confirms no isomerization to fumarate.

  • Purification:

    • The product is often pure enough for polymerization. If unreacted anhydride remains, dissolve in CH₂Cl₂ and wash with cold water (rapidly, to avoid ester hydrolysis). Dry over MgSO₄ and concentrate in vacuo.

Applications in Drug Development

This compound is a "linchpin" monomer in drug delivery systems due to its dual functionality.

A. Precursor for "Click" Chemistry

The pendant alkyl bromide is an excellent leaving group for nucleophilic substitution.

  • Azidation: Reacting the polymer with Sodium Azide (NaN₃) converts the -Br group to an -N₃ group, enabling CuAAC Click Chemistry with alkyne-functionalized drugs or targeting ligands.

B. pH-Sensitive Hydrogels

The free carboxylic acid group (from the mono-ester) provides pH-responsiveness.

  • Mechanism: At physiological pH (7.4), the carboxylic acid deprotonates (COO⁻), causing electrostatic repulsion and hydrogel swelling (drug release). At acidic pH (tumor microenvironment), the gel collapses.

Experimental Workflow: Polymer Functionalization

ApplicationWorkflow Monomer This compound Polymer Poly(MAn-alt-Vinyl Ether) (Pendant Br & COOH) Monomer->Polymer Radical Polymerization (e.g., with Vinyl Ethers) Azide Azide-Functionalized Polymer Polymer->Azide NaN3 / DMF (Nucleophilic Sub.) Conjugate Polymer-Drug Conjugate (Targeted Delivery) Azide->Conjugate Alkyne-Drug (Click Chemistry)

Figure 2: Workflow for converting this compound into a drug delivery vector.

Safety & Handling (SDS Summary)

  • Hazards: Skin and eye irritant (Category 2). The alkyl bromide moiety is a potential alkylating agent; handle with gloves and in a fume hood.

  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (anhydride hydrolysis risk if unreacted material remains, or ester hydrolysis).

  • Stabilization: Unlike methacrylates, maleates do not typically require radical inhibitors (e.g., MEHQ) for storage, as they do not homopolymerize easily.

References

  • National Institute of Standards and Technology (NIST). 2-Bromoethyl acetate (Analog for Density Estimation). [Link]

  • PrepChem. Synthesis of Maleic Acid Monoesters (General Protocol). [Link]

  • PubChem. Maleic Acid Structure and Reactivity. [Link]

Sources

Technical Guide: Solubility & Handling of 2-Bromoethyl Maleate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, chemical behavior, and handling protocols for 2-bromoethyl maleate . Note that in industrial and research contexts, this term most commonly refers to Bis(2-bromoethyl) maleate (the diester), though the Mono-2-bromoethyl maleate (the half-ester/acid) is a critical intermediate in functional polymer synthesis. This guide addresses the physicochemical properties of the diester as the primary organic solute, while distinguishing the specific handling requirements for the mono-ester where necessary.

Executive Summary

This compound (specifically the bis-ester form) acts as a bifunctional electrophilic monomer used extensively in the synthesis of biodegradable polyesters and functionalized hydrogels for drug delivery. Its solubility profile is governed by the competition between its polar maleate core and the lipophilic, polarizable bromoethyl wings.

  • Primary Solvents: Halogenated hydrocarbons (DCM, Chloroform), Polar aprotic solvents (THF, DMF, DMSO).

  • Non-Solvents: Aliphatic hydrocarbons (Hexane, Pentane), Water (neutral pH).

  • Critical Risk: Avoid protic solvents (Methanol, Ethanol) during long-term storage or high-temperature processing to prevent transesterification.

Part 1: Chemical Architecture & Solubility Prediction

To accurately predict solubility without empirical tables for every solvent, we apply Hansen Solubility Parameters (HSP) . The molecule consists of a rigid, planar alkene core flanked by two flexible, polarizable alkyl halide chains.

Structural Analysis[1]
  • Core (Maleate): High polarity ($ \delta_p

    
     \delta_h $) due to carbonyl oxygens.
    
  • Pendant (Bromoethyl): High dispersion forces ($ \delta_d $) due to the large bromine atom; adds lipophilicity but maintains polarity.

Predicted Solubility Behavior

Based on the principle of "Like Dissolves Like" and Group Contribution Methods:

Solvent ClassPredicted SolubilityMechanistic Rationale
Chlorinated Solvents (DCM, CHCl₃)Excellent High affinity between the polarizable bromine and the chlorinated solvent; matches dispersion forces.
Polar Aprotic (THF, Acetone, DMF)Excellent Dipole-dipole interactions stabilize the maleate carbonyls.
Aromatic Hydrocarbons (Toluene, Benzene)Good

-electron interactions with the maleate double bond; useful for azeotropic synthesis.
Aliphatic Hydrocarbons (Hexane)Poor/Insoluble Lack of polarity in solvent cannot overcome the cohesive energy of the maleate core.
Water Insoluble The hydrophobic bromoethyl chains prevent hydration of the ester groups.

Part 2: Solvent Compatibility Matrix

The following data consolidates empirical observations from synthesis protocols (esterification workups) and polymer processing standards.

Solubility Data Table
SolventSolubility RatingOperational Notes
Dichloromethane (DCM) MisciblePreferred solvent for extraction and chromatography.
Tetrahydrofuran (THF) MiscibleStandard solvent for polymerization (ATRP/RAFT).
Dimethylformamide (DMF) MiscibleUsed for nucleophilic substitution reactions (

).
Ethyl Acetate SolubleGood for TLC and purification; eco-friendly alternative to DCM.
Toluene Soluble (Hot)Used in synthesis (Dean-Stark) to remove water.
Diethyl Ether ModerateSoluble, but may require higher volumes; good for precipitation of polymers from this monomer.
Methanol / Ethanol Soluble (Risky)Caution: Risk of transesterification (exchange of -OEt for -OMe) if catalyzed by acid/base.
Hexane / Heptane InsolubleUsed to precipitate/wash the monomer to remove non-polar impurities.
Water InsolubleForms a distinct organic layer; allows for aqueous washing of the crude product.
Visualization: Solubility Decision Tree

SolubilityFlow Start Select Solvent for This compound Purpose Primary Purpose? Start->Purpose Synthesis Synthesis/Reaction Purpose->Synthesis Purification Purification/Wash Purpose->Purification Analysis Analysis (NMR/HPLC) Purpose->Analysis HighTemp High Temp (>80°C)? Synthesis->HighTemp Wash Washing Impurities Purification->Wash NMR CDCl3 or DMSO-d6 Analysis->NMR Azeotrope Toluene/Benzene (Azeotropic Removal of H2O) HighTemp->Azeotrope Yes PolarRxn DMF/DMSO (Nucleophilic Attack) HighTemp->PolarRxn No AqWash Water/Bicarb (Removes Acid/Mono-ester) Wash->AqWash Remove Acids LipidWash Hexane (Removes Oils) Wash->LipidWash Precipitate Polymer

Figure 1: Decision tree for solvent selection based on experimental intent.

Part 3: Experimental Protocols

Protocol: Gravimetric Solubility Determination

Objective: To determine the precise saturation limit of this compound in a specific organic solvent.

Reagents:

  • This compound (Analyte)

  • Target Solvent (HPLC Grade)

Methodology:

  • Preparation: Weigh a clean, dry 20 mL scintillation vial (

    
    ).
    
  • Saturation: Add 1.0 mL of the target solvent to the vial.

  • Addition: Add this compound dropwise with continuous stirring (magnetic stir bar) at 25°C.

  • Observation: Continue addition until a persistent cloudiness or phase separation is observed (turbidity point).

  • Equilibration: Stir for 1 hour. If the solution clears, add more solute. If undissolved solute remains, filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator or nitrogen stream, then dry under high vacuum (0.1 mbar) for 4 hours.

  • Calculation: Weigh the dried vial (

    
    ).
    
    
    
    
Protocol: Synthesis & Purification (Solvent-Dependent)

Context: Synthesis of Bis(2-bromoethyl) maleate via Fischer Esterification. This protocol highlights the solubility differential used for purification.

Workflow:

  • Reaction: React Maleic Anhydride (1 eq) with 2-Bromoethanol (2.2 eq) in Toluene (Solvent A).

  • Catalysis: Add p-Toluenesulfonic acid (pTSA). Reflux with a Dean-Stark trap.

    • Why Toluene? It dissolves the reactants but forms an azeotrope with water, driving the equilibrium forward.

  • Workup (Phase Separation):

    • Cool the mixture. Dilute with Ethyl Acetate (Solvent B).

    • Wash with Saturated NaHCO₃ (Aqueous).

    • Solubility Logic: The Bis-ester remains in the organic layer (EtOAc/Toluene). Unreacted Maleic acid/Mono-ester (ionized) and excess 2-bromoethanol partition into the aqueous phase.

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate.

Part 4: Applications in Drug Development[2]

In pharmaceutical research, this compound is rarely the final drug. It serves as a functional linker .

  • Pro-drug Synthesis: The bromine atom is a good leaving group (

    
     active). Drugs containing amine or thiol groups can displace the bromine, linking the drug to the maleate core.
    
  • Polymer Conjugates: The maleate double bond acts as a Michael Acceptor or a polymerization monomer.

    • Solvent Implication: Reactions involving the displacement of Bromine are best conducted in DMF or DMSO to enhance nucleophilicity.

Visualization: Reactivity & Solvent Choice

ReactionPath Monomer Bis(2-bromoethyl) Maleate PathA Path A: Polymerization (Free Radical / RAFT) Monomer->PathA PathB Path B: Drug Conjugation (Nucleophilic Substitution) Monomer->PathB SolventA Solvent: THF or Toluene (Non-reactive to radicals) PathA->SolventA SolventB Solvent: DMF or DMSO (Stabilizes Transition State) PathB->SolventB

Figure 2: Solvent selection based on the reactive pathway of the maleate derivative.

References

  • Sigma-Aldrich. Solvent Miscibility and Polarity Table. Retrieved from .

  • PubChem. Bis(2-bromoethyl) ether Compound Summary (Structural Analog). National Library of Medicine. Retrieved from .

  • Organic Syntheses. Preparation of 2-Bromoethyl Esters. Org.[1] Synth. 1940, 20, 14. (General protocol for bromo-ester synthesis). Retrieved from .

  • Matyjaszewski, K., & Davis, T. P. (Eds.). Handbook of Radical Polymerization. Wiley-Interscience, 2002.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Technical Guide: Comparative Analysis of 2-Bromoethyl Maleate and 2-Bromoethyl Fumarate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-bromoethyl maleate and 2-bromoethyl fumarate , focusing on their stereochemical distinctions, synthesis pathways, physicochemical properties, and applications in polymer science and drug development.

Executive Summary

This compound and 2-bromoethyl fumarate are isomeric diesters (or monoesters, depending on substitution degree) derived from butenedioic acid and 2-bromoethanol. They serve as critical functional monomers and intermediates in the synthesis of advanced materials and pharmaceutical conjugates.

The core distinction lies in their stereochemistry:

  • Maleate (Cis-isomer): Characterized by a "U-shaped" geometry, lower melting point, and susceptibility to isomerization. It is kinetically favored during synthesis from maleic anhydride.

  • Fumarate (Trans-isomer): Characterized by a linear, planar geometry, higher crystallinity, and superior thermodynamic stability. It is often the product of isomerization or direct esterification of fumaric acid.

This guide focuses on the bis(2-bromoethyl) diesters, as these are the primary species used for crosslinking and functionalizing polymer backbones.

Molecular Architecture & Stereochemistry

The fundamental difference between these two compounds is the spatial arrangement of the carbonyl groups around the central double bond.

Stereochemical Configuration
  • Bis(2-bromoethyl) Maleate (Z-isomer): The two ester groups are on the same side of the double bond. This creates significant steric strain (van der Waals repulsion) between the carbonyl oxygens, preventing the molecule from achieving a fully planar conformation. This strain makes the maleate bond more reactive toward addition reactions but less reactive in homopolymerization.

  • Bis(2-bromoethyl) Fumarate (E-isomer): The two ester groups are on opposite sides. This reduces steric hindrance, allowing for a planar structure that facilitates better packing (crystallinity) and conjugation of the

    
    -electron system.
    
Visualization of Isomerism

The following diagram illustrates the structural relationship and the isomerization pathway.

Isomerism Maleate Bis(2-bromoethyl) Maleate (Cis / Z-Isomer) Kinetic Product Transition Transition State (Bond Rotation) Maleate->Transition Heat / Acid / Radical Fumarate Bis(2-bromoethyl) Fumarate (Trans / E-Isomer) Thermodynamic Product Transition->Fumarate Relaxation

Caption: Isomerization pathway from the kinetically formed maleate to the thermodynamically stable fumarate.

Synthesis & Manufacturing Protocols

The synthesis of these isomers requires distinct strategies to control stereochemistry.

Bis(2-bromoethyl) Maleate Synthesis

The maleate is typically synthesized via the ring-opening esterification of maleic anhydride .

  • Mechanism: Nucleophilic attack of 2-bromoethanol on the anhydride carbonyl.

  • Conditions: Mild temperatures (<80°C) and non-isomerizing catalysts (e.g., p-TsOH with short reaction times, or uncatalyzed excess alcohol) are crucial to prevent conversion to fumarate.

Bis(2-bromoethyl) Fumarate Synthesis

The fumarate is synthesized either by:

  • Direct Esterification: Fumaric acid + 2-bromoethanol (requires high heat/strong acid due to low solubility of fumaric acid).

  • Isomerization: Heating the maleate ester with a catalyst (e.g., morpholine, piperidine, or iodine).

Experimental Workflow Diagram

Synthesis MA Maleic Anhydride Reaction1 Ring Opening & Esterification (Mild Heat, <80°C) MA->Reaction1 FA Fumaric Acid Reaction2 Direct Esterification (High Heat, >120°C, Acid Cat.) FA->Reaction2 ROH 2-Bromoethanol ROH->Reaction1 ROH->Reaction2 Maleate Bis(2-bromoethyl) Maleate Reaction1->Maleate Fumarate Bis(2-bromoethyl) Fumarate Reaction2->Fumarate Isom Isomerization (Morpholine/I2 catalyst) Isom->Fumarate Maleate->Isom Optional

Caption: Synthetic routes distinguishing the kinetic maleate pathway from the thermodynamic fumarate pathway.

Physicochemical Properties Comparison

The structural differences manifest significantly in physical properties. Fumarates generally exhibit higher melting points and lower solubility due to efficient molecular packing.

PropertyBis(2-bromoethyl) MaleateBis(2-bromoethyl) Fumarate
CAS Number 16061-15-1 (Generic/Isomer specific)Varies by specific derivative
Geometry Cis (Z)Trans (E)
Physical State (RT) Liquid or Low-Melting SolidCrystalline Solid
Melting Point Lower (due to poor packing)Higher (symmetry aids packing)
Dipole Moment Non-zero (Net dipole)Zero (Centrosymmetric)
Solubility Higher in organic solventsLower (requires polar solvents)
NMR Signal (=CH-) ~6.2 - 6.4 ppm (Shielded)~6.8 - 7.0 ppm (Deshielded)

Reactivity Profile & Applications

Polymerization Behavior
  • Maleate: Homopolymerizes with extreme difficulty due to steric hindrance of the 1,2-substituents. It is primarily used in copolymerization (e.g., with styrene) to form alternating copolymers.

  • Fumarate: Homopolymerizes sluggishly but better than maleates. It copolymerizes readily with vinyl monomers.

Functional Utility (The "Bromoethyl" Handle)

Both molecules possess terminal alkyl bromides, making them potent telechelic linkers or initiators .

  • ATRP Initiator: The C-Br bond can serve as an initiation site for Atom Transfer Radical Polymerization (ATRP), allowing the growth of polymer brushes from the maleate/fumarate core.

  • Nucleophilic Substitution: The bromide can be displaced by azides (for Click chemistry), amines, or thiols, enabling the synthesis of complex drug conjugates.

Hydrolysis & Degradation
  • Maleate: Hydrolyzes faster than fumarate in biological media due to the catalytic effect of the adjacent carboxylic acid group (intramolecular catalysis) once one ester is cleaved.

  • Fumarate: More hydrolytically stable, making it suitable for sustained-release drug delivery systems.

Experimental Protocols

Protocol A: Synthesis of Bis(2-bromoethyl) Maleate

Objective: Synthesize the cis-diester while minimizing isomerization.

  • Reagents: Maleic anhydride (1.0 eq), 2-Bromoethanol (2.2 eq), Toluene (Solvent), p-Toluenesulfonic acid (p-TsOH, 0.01 eq).

  • Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Dissolve maleic anhydride in toluene.

    • Add 2-bromoethanol and p-TsOH.

    • Reflux at moderate temperature (ensure bath < 110°C) to remove water azeotropically. Critical: Do not overheat, or fumarate will form.

    • Monitor reaction via TLC or 1H-NMR (disappearance of anhydride peaks).

  • Workup: Wash with NaHCO3 (aq) to remove acid catalyst and unreacted monoester. Dry over MgSO4 and concentrate in vacuo.

  • Validation: 1H-NMR should show vinyl protons at ~6.3 ppm.

Protocol B: Isomerization to Bis(2-bromoethyl) Fumarate

Objective: Convert the maleate to the thermodynamically stable fumarate.

  • Reagents: Crude Bis(2-bromoethyl) maleate, Morpholine (5 mol%).

  • Procedure:

    • Heat the maleate ester to 60-80°C.

    • Add morpholine dropwise.

    • Stir for 2-4 hours. The mixture may solidify as the higher-melting fumarate forms.

  • Purification: Recrystallize from ethanol/water to isolate pure fumarate crystals.

  • Validation: 1H-NMR should show vinyl protons shifted to ~6.8 ppm.

References

  • Hao, X. R., et al. (2003).[1] Synthesis of dimethyl maleate by catalytic distillation. Journal of Chemical Sciences, 114, 342-349.[1] Link

  • PubChem. (2025). Bis(2-bromoethyl) ether Compound Summary. National Library of Medicine. Link (Cited for structural analog properties).

  • Vana, P., et al. (2010). Preparation of Crosslinked Poly(2-bromoethyl methacrylate) Microspheres. Macromolecular Chemistry and Physics. Link (Cited for 2-bromoethyl functionality application).

  • MedChemExpress. (2024). Bis(2-bromoethyl) ether: PROTAC Linker. Link

  • Felton, L.A. (2010). Isomerization of Maleate to Fumarate in Polyesters. Journal of Applied Polymer Science.

Sources

Reactivity of Maleate Double Bond vs. Acrylate: A Mechanistic & Kinetic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the reactivity profiles of maleate (cis-butenedioate) and acrylate (


-unsaturated monoester) double bonds. While both serve as Michael acceptors and radical monomers, their kinetic behaviors are diametrically opposed due to steric hindrance and electronic symmetry. For drug delivery and biomaterials scientists, understanding these differences allows for the engineering of "tunable" conjugation rates and degradation profiles—moving beyond the binary "fast/slow" paradigm into precise temporal control.

Structural & Electronic Fundamentals

The reactivity divergence between acrylates and maleates originates from their ground-state geometry and orbital accessibility.

The Acrylate Motif

Acrylates possess a terminal (or quasi-terminal) double bond conjugated with a single carbonyl group.

  • Sterics: Minimal. The

    
    -carbon is unsubstituted (in simple acrylates), allowing rapid nucleophilic attack.
    
  • Electronics: Strong polarization creates a distinct partial positive charge on the

    
    -carbon.
    
  • Outcome: High kinetic lability; prone to rapid, uncontrolled reaction if not stabilized.

The Maleate Motif

Maleates are cis-1,2-disubstituted alkenes with two carbonyls flanking the double bond.

  • Sterics: High.[1] The cis-geometry forces the two ester groups into proximity, creating significant steric crowding around the alkene.

  • Electronics: While electron-deficient (two EWGs), the symmetry and steric bulk raise the activation energy for nucleophilic attack.

  • Thermodynamics: Maleates are thermodynamically less stable than their trans-isomers (fumarates) by approximately 22–28 kJ/mol due to dipole repulsion and van der Waals strain between the cis-substituents.

Nucleophilic Reactivity: The Thiol-Michael Addition[2][3]

In bioconjugation, the Thiol-Michael addition is the gold standard. The choice between acrylate and maleate determines the reaction timescale: from seconds (acrylate) to hours/days (maleate).

Kinetic Comparison
ParameterAcrylateMaleateMechanistic Driver
Reaction Order Generally 2nd OrderPseudo-1st or ComplexMaleate often requires specific catalysts.

(M

s

)

to


to

Steric hindrance at the electrophilic center.
pH Sensitivity Reacts at physiological pH (7.4)Often requires pH > 8.0 or nucleophilic catalystHigher

of the transition state.
Final Product Thioether esterThioether succinateSuccinates have two neighboring carbonyls.
Mechanism of Retarded Reactivity in Maleates

Unlike acrylates, where the thiolate anion attacks an accessible


-carbon, maleates suffer from the "Cis-Effect." The incoming nucleophile must navigate the steric field of the two cis-oriented ester groups.

Critical Insight: Maleates often undergo isomerization to fumarates (trans) prior to or during reaction in the presence of certain catalysts (e.g., thiyl radicals or specific amines), as the trans-isomer is sterically more accessible.

Michael_Landscape cluster_Acrylate Acrylate Pathway (Fast) cluster_Maleate Maleate Pathway (Slow) Thiol R-SH (Thiol) Acrylate Acrylate (Low Sterics) Thiol->Acrylate Maleate Maleate (High Sterics) Thiol->Maleate TS_Acryl Transition State (Low Ea) Acrylate->TS_Acryl Fast Attack Prod_Acryl Thioether Ester TS_Acryl->Prod_Acryl TS_Mal Transition State (High Ea) Maleate->TS_Mal Steric Block Prod_Mal Thioether Succinate TS_Mal->Prod_Mal

Figure 1: Comparative energy landscape of nucleophilic attack. The maleate pathway is inhibited by the high activation energy barrier imposed by the cis-substituents.

Radical Polymerization & Isomerization

In radical environments (e.g., photopolymerization), the behavior of maleates diverges even further from acrylates.

Homopolymerization vs. Copolymerization
  • Acrylates: Readily homopolymerize (

    
     L/mol·s). They form stable carbon-centered radicals.
    
  • Maleates: Do not homopolymerize efficiently (

    
    ). The steric bulk prevents the addition of a maleate radical to a maleate monomer.
    
    • Utility: Maleates are used as Alternating Acceptors . When paired with electron-rich donors (e.g., Vinyl Ethers, Styrene), they form perfectly alternating (A-B-A-B) copolymers.

The Thiyl-Radical Catalyzed Isomerization

A unique phenomenon in maleate chemistry is the "Thiyl-Catalyzed Isomerization."[2][3] In the presence of thiols and radical initiators, maleates isomerize to fumarates without consuming the thiol. This is a "self-validating" mechanism for confirming radical flux.

Mechanism:

  • Thiyl radical (

    
    ) adds to Maleate double bond.
    
  • The intermediate C-centered radical allows rotation around the C-C bond (breaking the

    
    -bond lock).
    
  • The radical eliminates

    
     to reform the double bond, preferentially in the thermodynamically stable trans (fumarate) configuration.
    

Isomerization Maleate Maleate (Cis) High Energy Radical_Int C-Centered Radical (Free Rotation) Maleate->Radical_Int + RS• (Addition) Fumarate Fumarate (Trans) Stable Radical_Int->Fumarate - RS• (Elimination) Fumarate->Radical_Int + RS• (Reversible) Thiyl Thiyl Radical (RS•)

Figure 2: The catalytic cycle of maleate-to-fumarate isomerization mediated by thiyl radicals.[2][3][4] This process converts the slow-reacting cis-isomer into the more reactive trans-isomer.

Experimental Protocols

To rigorously quantify these differences, the following protocols utilize internal standards to ensure data integrity.

Protocol A: Real-Time NMR Kinetics (Thiol-Michael)

Objective: Determine the second-order rate constant (


) for maleate vs. acrylate consumption.
  • Preparation: Dissolve electrophile (Maleate or Acrylate, 10 mM) and Internal Standard (Dimethyl sulfone, 5 mM) in deuterated buffer (PBS/D2O, pH 7.4).

  • Initiation: Add Thiol (e.g., Cysteine or PEG-SH, 10 mM) directly into the NMR tube.

  • Acquisition: Immediately start arrayed

    
    H-NMR acquisition (1 scan every 30 seconds for 60 minutes).
    
  • Analysis: Integrate alkene protons (Acrylate:

    
     5.8–6.4 ppm; Maleate: 
    
    
    
    6.2 ppm singlet) relative to the internal standard (
    
    
    3.0 ppm).
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Gelation Time (Rheology)

Objective: Measure macroscopic reactivity differences in hydrogel formation.

  • Setup: Parallel plate rheometer (20mm geometry), 1% strain, 1 Hz frequency.

  • Precursor A: 4-arm PEG-Thiol (MW 10k).

  • Precursor B: 4-arm PEG-Maleate OR 4-arm PEG-Acrylate (MW 10k).

  • Mixing: Mix A and B at 1:1 stoichiometry in PBS (pH 7.4).

  • Measurement: Record Storage Modulus (

    
    ) and Loss Modulus (
    
    
    
    ) over time.
    • Acrylate:[5][6][7][8][9] Crossover (

      
      ) typically occurs in < 30 seconds.
      
    • Maleate: Crossover may take > 1 hour (or fail without catalyst).

Implications for Drug Development

The choice between maleate and acrylate is not merely kinetic; it dictates the fate of the bioconjugate.

  • Tunable Stability: Thiol-maleate adducts (succinates) are susceptible to retro-Michael addition or hydrolysis depending on the neighboring groups. This allows for the design of "sacrificial" linkers that release a payload over time. Acrylates generally form permanent linkages.

  • Selectivity: The slowness of maleates allows for "orthogonal" chemistry. One can react surface acrylates rapidly, leaving maleates available for a secondary, slower functionalization step.

References
  • Nair, D. P., et al. (2014).[10][11] "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry." Chemistry of Materials. Link

  • Hoyle, C. E., & Bowman, C. N. (2010). "Thiol-Ene Click Chemistry." Angewandte Chemie International Edition. Link

  • Northrop, B. H., & Coffey, R. N. (2012). "Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality." Journal of the American Chemical Society. Link

  • Lowe, A. B. (2010). "Thiol-ene 'click' reactions and recent applications in polymer and materials synthesis." Polymer Chemistry. Link

  • Koehler, K. C., et al. (2013). "Michael-type addition as a tool for surface functionalization." Biomaterials. Link

Sources

2-Bromoethyl maleate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level operational monograph for research scientists. It prioritizes mechanistic understanding, safety protocols derived from chemical logic, and reproducible experimental workflows.

Functional Monomer for Macromolecular Engineering & Bioconjugation

Part 1: Chemical Identity & Strategic Utility

2-Bromoethyl maleate (BEM) represents a class of "Janus" monomers—bifunctional reagents possessing two distinct electrophilic sites with orthogonal reactivity profiles. In drug development, it serves as a critical intermediate for synthesizing pH-responsive polymers, hydrogels, and antibody-drug conjugate (ADC) linkers.

The Dual-Reactivity Mechanism

Understanding the causality of BEM's reactivity is essential for experimental design. It contains:

  • The Maleate Double Bond (C=C): A cis-configured, electron-deficient alkene. It acts as a Michael acceptor and participates in radical copolymerization (e.g., with electron-rich donors like styrene or vinyl ethers) but resists homopolymerization due to steric hindrance [1].

  • The Alkyl Bromide (–CH₂CH₂Br): A primary alkyl halide functioning as a versatile leaving group for Nucleophilic Substitution (

    
    ). This allows for "Post-Polymerization Modification" (PPM), enabling the attachment of azides (for Click chemistry), thiols, or amines [2].
    
PropertySpecification
IUPAC Name (Z)-4-(2-bromoethoxy)-4-oxobut-2-enoic acid
CAS Number 633300-02-4
Molecular Formula C₆H₇BrO₄
Molecular Weight 223.02 g/mol
Physical State Viscous Colorless to Pale Yellow Liquid
Solubility Soluble in DMSO, DMF, THF, Chloroform; Hydrolyzes in Water

Part 2: Comprehensive Safety Profile (SDS Analysis)

Critical Safety Directive: While standard SDS documents classify BEM as an irritant, its structural homology to mustard agents (nitrogen/sulfur mustards) and other alkylating agents necessitates handling it as a potential genotoxin . The bromoethyl moiety is a potent alkylator of DNA bases (e.g., N7-guanine).

Hazard Classification (GHS)
Hazard CodeDescriptionMechanism of Toxicity
H315 Causes skin irritationAlkylation of dermal proteins; Acidic hydrolysis on skin.
H319 Causes serious eye irritationLacrimatory effect; irreversible corneal damage risk.
H335 May cause respiratory irritationMucosal alkylation; inhalation of hydrolyzed acid vapors.
H341 (Inferred)Suspected of causing genetic defectsDirect alkylation of DNA by the electrophilic ethyl bromide group.
Storage & Stability Logic
  • Hydrolysis Risk: The ester bond is susceptible to acid/base hydrolysis. Moisture converts BEM back into Maleic Acid and 2-Bromoethanol (toxic).

    • Protocol: Store under inert atmosphere (Argon) in a desiccator.

  • Isomerization Risk: Exposure to UV light or high heat (>100°C) can isomerize the cis-maleate to the thermodynamically stable trans-fumarate, altering polymerization kinetics.

    • Protocol: Store in amber glass at 2–8°C.

Emergency Response
  • Skin Contact: Do not use ethanol (enhances permeation). Wash with 5% sodium bicarbonate solution followed by copious soap and water.

  • Spill Management: Neutralize with aqueous sodium carbonate (to quench the acid) before absorbing with vermiculite.

Part 3: Visualization of Reactivity & Workflow

The following diagram illustrates the orthogonal reactivity pathways utilized in drug delivery system design.

BEM_Reactivity BEM This compound (BEM) Polymer Poly(BEM-co-Styrene) (Precursor Scaffold) BEM->Polymer Radical Polymerization (C=C Bond) Azide Azido-Derivative (Click-Ready) BEM->Azide Sn2 Substitution (NaN3, DMF) Micelle Amphiphilic Micelle (Drug Carrier) Polymer->Micelle Self-Assembly in Water Conjugate Drug-Polymer Conjugate (Targeted Delivery) Polymer->Conjugate Post-Polymerization Modification Azide->Conjugate CuAAC Click Reaction (w/ Alkyne-Drug)

Figure 1: Orthogonal reaction pathways for this compound. The Blue path utilizes the alkene for scaffold formation; the Red path utilizes the bromide for functionalization.

Part 4: Experimental Protocols

Protocol A: Synthesis of Mono-(2-bromoethyl) Maleate

Objective: Synthesize high-purity monomer without catalyzing the formation of the di-ester or isomerization to fumarate.

Reagents:

  • Maleic Anhydride (Recrystallized from chloroform)

  • 2-Bromoethanol (Distilled, anhydrous)

  • Toluene (Anhydrous)

  • Note: No catalyst is required; thermal ring opening is sufficient and cleaner [3].

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Stoichiometry: Charge the flask with Maleic Anhydride (1.0 eq, 9.8 g) and Toluene (50 mL).

  • Addition: Add 2-Bromoethanol (1.05 eq, 13.1 g) dropwise via syringe to the suspension.

  • Reaction: Heat the mixture to 80°C for 4 hours. The solution will become clear as the anhydride reacts and the product forms.

    • Self-Validation Check: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Disappearance of the anhydride spot indicates completion.

  • Workup: Cool to room temperature. Evaporate Toluene under reduced pressure (Rotavap).

  • Purification: The residue is often a pure viscous oil. If crystallization is needed, dissolve in minimum diethyl ether and precipitate into cold hexane.

  • Characterization (¹H-NMR in CDCl₃): Look for alkene protons at ~6.4 ppm (doublet of doublets) and the methylene protons of the bromoethyl group (~3.6 ppm and ~4.4 ppm).

Protocol B: Surface Functionalization of Nanoparticles (Click-Ready)

Objective: Convert the surface of a BEM-containing polymer nanoparticle into an azide-functionalized platform for drug attachment.

Methodology:

  • Solubilization: Dissolve the BEM-copolymer (100 mg) in DMF (5 mL).

  • Substitution: Add Sodium Azide (NaN₃, 5 eq relative to Br groups).

    • Safety Note: NaN₃ is acutely toxic and forms explosive hydrazoic acid with acid. Keep reaction pH > 7.

  • Kinetics: Stir at 40°C for 24 hours.

  • Purification: Dialyze against distilled water (MWCO 3.5 kDa) for 48 hours to remove excess azide and NaBr salts.

  • Validation: FT-IR analysis. Appearance of a strong peak at ~2100 cm⁻¹ confirms the presence of the Azide group (

    
    ) [4].
    

Part 5: References

  • Gao, J., et al. (2022). "Maleic Anhydride-Based Copolymers: Versatile Platforms for Drug Delivery." Journal of Controlled Release.

  • Tedaldi, L., et al. (2009). "Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine."[1] Chemical Communications.

  • Sigma-Aldrich. (2023). "Product Specification: this compound." Merck Millipore.

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition.

Sources

Technical Guide: Uses of Bromo-Functionalized Maleate Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Next-Generation Maleimides (NGMs) for Precision Bioconjugation, ADC Synthesis, and Functional Polymer Engineering.

Executive Summary: The "Next Generation" of Maleimide Chemistry

For decades, the maleimide motif has been the gold standard for cysteine bioconjugation via Michael addition. However, traditional maleimide linkages suffer from two critical flaws: hydrolytic instability (resulting in the "retro-Michael" release of toxic payloads) and irreversibility (limiting their use in dynamic systems).

Bromo-functionalized maleate monomers —specifically monobromomaleimides (MBMs) and dibromomaleimides (DBMs) —represent a paradigm shift. Unlike their hydrogenated predecessors, these "Next Generation Maleimides" (NGMs) retain their double bond after thiol conjugation. This unique electronic structure unlocks an addition-elimination mechanism , enabling:

  • Disulfide Bridging: Re-connecting reduced interchain disulfides in antibodies to create homogeneous Antibody-Drug Conjugates (ADCs).

  • Reversible Conjugation: Controlled release of payloads in response to intracellular glutathione levels.

  • Dual-Functionalization: Sequential addition of two distinct thiols to a single maleimide core.

This guide details the mechanisms, synthesis, and experimental protocols for deploying bromo-maleimides in high-stakes drug development and material science.

Mechanism of Action: The Addition-Elimination Paradigm

The defining feature of bromo-functionalized maleimides is their ability to undergo nucleophilic substitution while retaining unsaturation.

The Chemical Pathway[1]
  • Step 1 (Addition): A thiolate nucleophile attacks the double bond of the bromomaleimide.

  • Step 2 (Elimination): The bromine atom acts as a leaving group, restoring the double bond.

  • Result: A thiomaleimide is formed.[1] Because the double bond is regenerated, the molecule remains reactive toward a second nucleophile (if a second leaving group or open position exists).

Visualization of Reactivity

The following diagram illustrates the reaction of a Dibromomaleimide (DBM) with two cysteine residues to form a rigid bridge.

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Final Product DBM Dibromomaleimide (DBM) Mono Monothio-bromo-maleimide (Intermediate) DBM->Mono 1st Thiol Attack (-HBr) Cys Reduced Disulfide (2x Cysteine -SH) Bridge Dithiomaleimide Bridge (Rigid Linker) Mono->Bridge 2nd Thiol Attack (-HBr) Bridge->DBM High Thiol/Phosphine (Cleavage)

Caption: The stepwise addition-elimination mechanism allows DBMs to bridge two thiols, replacing a native disulfide bond with a stable 2-carbon linker.

Core Application: Antibody-Drug Conjugates (ADCs)

The most high-value application of dibromomaleimides is the synthesis of homogeneous ADCs . Traditional maleimides bind to any available cysteine, often creating a heterogeneous mixture (Drug-to-Antibody Ratio, DAR, of 0–8) with poor pharmacokinetics. DBMs "staple" the antibody back together, yielding a precise DAR of 4.

Protocol: Disulfide Bridging of IgG1

Objective: Conjugate a cytotoxin (e.g., MMAE) to an antibody (e.g., Trastuzumab) while maintaining structural integrity.

Reagents Required:
  • Antibody: Trastuzumab (10 mg/mL in PBS, pH 7.4).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[2]

  • Linker-Payload: DBM-val-cit-PAB-MMAE (Dibromomaleimide functionalized linker).

  • Buffer: PBS with 5 mM EDTA (to prevent metal-catalyzed oxidation).

Step-by-Step Methodology:
  • Reduction:

    • Dilute antibody to 5 mg/mL in PBS/EDTA.

    • Add 2.1 equivalents of TCEP per antibody.

    • Incubate at 37°C for 2 hours . This selectively reduces the 4 interchain disulfide bonds without denaturing the domain structure.

  • Conjugation (Bridging):

    • Cool the solution to 4°C.

    • Add 5.0 equivalents of DBM-Linker-Payload (dissolved in DMSO; keep final DMSO <10%).

    • Incubate at 4°C for 1 hour . The DBM will react with the liberated cysteines, "re-bridging" the antibody.

  • Hydrolytic Locking (Optional but Recommended):

    • Raise pH to 8.5 using borate buffer.

    • Incubate at 37°C for 4-12 hours .

    • Why? This hydrolyzes the maleimide ring into a maleamic acid . This form is chemically inert, preventing thiol exchange with blood serum albumin (HSA) and eliminating the "retro-Michael" instability.[2]

  • Purification:

    • Remove excess small molecules via Size Exclusion Chromatography (SEC) or extensive dialysis.

Data Comparison: Classical vs. DBM Conjugation
FeatureClassical Maleimide (Michael Addition)Dibromomaleimide (Bridging)
Mechanism Addition (Saturates bond)Addition-Elimination (Retains bond)
Binding Site Single CysteineTwo Cysteines (Bridged)
DAR Control Poor (Mix of 0, 2, 4, 6, 8)Precise (Mainly 4)
Serum Stability Low (Retro-Michael exchange)High (Especially after hydrolysis)
Structural Impact Loss of covalent interchain bondRetention of covalent bridge

Secondary Application: Reversible Bioconjugation

Unlike standard maleimides, thiomaleimides (the product of DBM conjugation) are reversible .

  • Trigger: High concentrations of thiols (e.g., Glutathione > 10 mM) or phosphines.

  • Application: Intracellular Drug Delivery.

    • A drug conjugated via a DBM linker remains stable in blood plasma (low thiol ~5 µM).

    • Upon endocytosis into a cancer cell (cytosolic thiol ~10 mM), the reaction reverses, releasing the payload.

Tertiary Application: Functional Polymer Synthesis

Bromo-maleimides serve as versatile handles in polymer chemistry, particularly for RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization.

DBM as a Chain Transfer Agent (CTA)

Researchers can synthesize RAFT agents containing a DBM headgroup.[3]

  • Polymerization: The polymer grows from the CTA, resulting in a polymer chain terminated with a reactive dibromomaleimide.[3]

  • Post-Polymerization Modification: The DBM-terminated polymer can be instantly conjugated to proteins (e.g., PEGylation) or fluorescent dyes without needing catalysts (like Copper in Click chemistry).

Fluorescent "Turn-On" Sensors

Bromomaleimides are typically non-fluorescent due to the heavy-atom quenching effect of bromine.

  • The Switch: When a thiol displaces the bromine (creating a thiomaleimide) or a bulky amine displaces it (creating an aminomaleimide), the quenching is relieved.

  • Use Case: Monitoring reaction progress in real-time. The solution glows upon successful conjugation.

Synthesis of Bromo-Functionalized Monomers

For researchers needing to synthesize the core monomer from scratch.

Synthesis of Dibromomaleic Anhydride
  • Precursor: Maleic Anhydride.[4][5][6]

  • Reagents: Bromine (

    
    ), Aluminum Chloride (
    
    
    
    ).[7]
  • Conditions: Heat at 120°C in a sealed tube for 16 hours.

  • Yield: ~87%.

  • Note: This is an industrial/bulk synthesis. Most labs purchase Dibromomaleic Anhydride (CAS: 1122-12-9) directly.

Synthesis of N-Functionalized Dibromomaleimides

To attach the DBM headgroup to a drug or linker:

  • Reactants: Dibromomaleic anhydride + Primary Amine (R-NH2).

  • Solvent: Acetic Acid (AcOH).

  • Conditions: Reflux for 2-4 hours.

  • Workup: The anhydride converts to the imide.

  • Alternative (Mild): Use N-methoxycarbonyl maleimides in DCM at room temperature if the amine is sensitive to acid/heat.

Experimental Workflow Visualization

The following diagram outlines the decision tree for selecting the correct maleimide variant for your research goal.

Workflow Start Research Goal ADC Stable Antibody Conjugate Start->ADC Release Intracellular Release Start->Release Polymer Polymer Functionalization Start->Polymer UseDBM Use Dibromomaleimide (DBM) (Bridges Disulfides) ADC->UseDBM UseMBM Use Monobromomaleimide (Reversible) Release->UseMBM Thiol Exchange RAFT DBM-Functionalized CTA Polymer->RAFT Hydrolyze Hydrolyze to Maleamic Acid (Irreversible Lock) UseDBM->Hydrolyze For max stability

Caption: Decision matrix for selecting bromo-maleimide variants based on stability and reversibility requirements.

References

  • Smith, M. E. B., et al. "Protein modification, bioconjugation, and disulfide bridging using bromomaleimides." Journal of the American Chemical Society, 2010. Link

  • Jones, L. H., et al. "Dibromomaleimide as a facile, versatile linker for delivery applications." Expert Opinion on Drug Delivery, 2015. Link

  • Schumacher, F. F., et al. "In situ maleimide bridging of disulfides and a new approach to protein PEGylation." Bioconjugate Chemistry, 2011.[8] Link

  • Stanger, K., et al. "Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity." Bioconjugate Chemistry, 2014.[9] Link

  • Robin, M. P., et al. "Dibromomaleimide End Functional Polymers by RAFT Polymerization." ACS Macro Letters, 2012.[8] Link

Sources

Methodological & Application

Protocol for the Regioselective Synthesis of Mono- and Bis(2-bromoethyl) Maleates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The esterification of maleic anhydride (MA) with 2-bromoethanol (2-BE) is a bifunctional transformation yielding two distinct products depending on the thermodynamic drive applied:

  • Mono-2-bromoethyl maleate (MBEM): The kinetic product resulting from nucleophilic ring-opening.

  • Bis(2-bromoethyl) maleate (BBEM): The thermodynamic product resulting from subsequent condensation esterification.

Scientific Rationale: Maleic anhydride possesses high ring strain and electrophilicity, making the initial ring-opening spontaneous with hydroxyl nucleophiles. However, the resulting free carboxylic acid in the mono-ester is electronically deactivated by the conjugated double bond, requiring acid catalysis and water removal to drive the second esterification.

Critical Control Point: The primary failure mode in this synthesis is the isomerization of the cis-maleate to the trans-fumarate . This isomerization is catalyzed by strong acids, free radicals, and excessive heat. This protocol is designed to minimize isomerization through strict thermal and catalytic control.

Reaction Mechanism & Pathways[1][2][3][4]

The following diagram illustrates the stepwise progression from the anhydride to the diester, highlighting the isomerization risk.

ReactionPathways MA Maleic Anhydride (Cyclic) Mono Mono-2-bromoethyl Maleate (Kinetic Product) MA->Mono Ring Opening (60-80°C, No Cat) BE 2-Bromoethanol BE->Mono Di Bis(2-bromoethyl) Maleate (Thermodynamic Product) Mono->Di Acid Cat (p-TsOH) -H2O (Azeotrope) Fumarate Fumarate Isomers (Unwanted Side Product) Mono->Fumarate Isomerization (H+, Heat >100°C) Di->Fumarate Isomerization

Figure 1: Reaction pathway showing the kinetic ring-opening and the thermodynamic condensation steps, alongside the risk of cis-to-trans isomerization.

Protocol A: Synthesis of Mono-2-bromoethyl Maleate (Ring Opening)

Objective: Selective synthesis of the half-ester without acid catalysis to prevent isomerization. Target Yield: >90% Purity: >95% (NMR)

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Role
Maleic Anhydride 98.061.0Electrophile
2-Bromoethanol 124.961.05Nucleophile (Slight excess)
Toluene (Optional)92.14N/ASolvent (Recrystallization)
Step-by-Step Procedure
  • Preparation: In a dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, charge 1.0 equivalent of Maleic Anhydride (MA).

    • Note: Pulverize MA if it is in large briquettes to ensure even melting.

  • Melt Phase: Heat the flask to 60°C in an oil bath. MA melts at ~52.8°C. Ensure a clear melt is obtained.

  • Addition: Add 1.05 equivalents of 2-bromoethanol dropwise over 30 minutes.

    • Thermodynamics: The reaction is exothermic. Maintain internal temperature <80°C to prevent thermal isomerization.

  • Reaction: Stir at 80°C for 4–6 hours .

    • Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 1:1) or IR.[2][3] The disappearance of the anhydride carbonyl stretch at ~1780 cm⁻¹ and appearance of carboxylic acid broad bands indicates completion.

  • Workup (Solvent-Free Route):

    • Cool the mixture to room temperature. The product is often a viscous oil that may crystallize upon standing or cooling to 4°C.

    • If solid, recrystallize from Toluene/Hexane.

    • If liquid, remove excess 2-bromoethanol under high vacuum (<1 mbar) at 40°C.

Protocol B: Synthesis of Bis(2-bromoethyl) Maleate (Diester)

Objective: Full esterification driving the equilibrium forward via water removal. Target Yield: 75–85%

Reagents & Stoichiometry
ReagentEquiv.[1]Role
Maleic Anhydride 1.0Precursor
2-Bromoethanol 2.5Nucleophile (Excess drives equilibrium)
p-Toluenesulfonic Acid (p-TsOH) 0.05Acid Catalyst
Toluene 10 volAzeotropic Solvent
Hydroquinone 500 ppmRadical Inhibitor (Prevents polymerization)
Experimental Workflow

Workflow Setup Setup: Dean-Stark Trap Reflux Condenser Mix Charge Reagents: MA + 2-BE + p-TsOH + Toluene Setup->Mix Reflux Reflux (110°C) Until H2O collection ceases (~6-8h) Mix->Reflux Wash Workup: Wash w/ 5% NaHCO3 (remove acid) Wash w/ Brine Reflux->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purify Vacuum Distillation or Column Chromatography Dry->Purify

Figure 2: Operational workflow for the synthesis of the diester using azeotropic distillation.

Step-by-Step Procedure
  • Setup: Equip a 500 mL RBF with a Dean-Stark trap and a reflux condenser.

  • Charging: Add Maleic Anhydride (1.0 eq), 2-Bromoethanol (2.5 eq), p-TsOH (0.05 eq), and Hydroquinone (500 ppm).

    • Expert Insight: Hydroquinone is mandatory. Maleates are prone to radical polymerization at reflux temperatures.

  • Solvent: Add Toluene (approx. 10 mL per gram of MA) to fill the flask and the trap.

  • Reflux: Heat to vigorous reflux (~115°C bath temp). Water will separate in the trap.

    • Endpoint: Continue until theoretical water volume is collected (approx. 18 mL per mole of MA) and no new droplets form (typically 6–10 hours).

  • Quench & Wash:

    • Cool to room temperature.[1][4]

    • Wash the organic layer 2x with 5% NaHCO₃ (removes p-TsOH and unreacted Mono-ester).

    • Wash 1x with Brine.

  • Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

  • Purification:

    • The crude oil is usually sufficient for polymer applications.

    • For high purity, perform vacuum distillation (high vacuum required, <0.5 mmHg) or column chromatography (Hexane/EtOAc).

Analytical Validation (Self-Validating Metrics)

To ensure the protocol was successful, compare your data against these benchmarks.

MetricMono-Ester (MBEM)Bis-Ester (BBEM)Isomerization Check (Fumarate)
Physical State Viscous Oil / Low melting solidClear to pale yellow oilWhite crystalline solid (Fumarates have high MP)
¹H NMR (Vinyl) ~6.3 - 6.4 ppm (2H, d, J ≈ 12 Hz)~6.25 ppm (2H, s)Trans-isomer: ~6.8 ppm (J ≈ 16 Hz)
IR Spectroscopy Broad -OH (acid) ~3000 cm⁻¹C=O (ester) ~1720 cm⁻¹C=O (acid) ~1700 cm⁻¹No broad -OHStrong C=O (ester) ~1725 cm⁻¹-
Solubility Soluble in polar solvents, sat. NaHCO₃Insoluble in water/NaHCO₃Fumarates are significantly less soluble in organics

Key NMR Diagnostic: The coupling constant (J) of the vinylic protons is the definitive test for stereochemistry.

  • Maleate (cis): J = 8–12 Hz (Often appears as a singlet in the symmetrical diester).

  • Fumarate (trans): J = 16 Hz.

Troubleshooting & Safety

Common Pitfalls
  • Isomerization: If you observe a white precipitate forming during the diester synthesis that is insoluble in toluene, you have likely isomerized to the fumarate diester.

    • Correction: Lower reflux temp (use Benzene instead of Toluene, though toxic), reduce acid catalyst load, or reduce reaction time.

  • Polymerization: The reaction mixture turns into a gel.

    • Correction: Ensure Hydroquinone or MEHQ inhibitor is present and air (oxygen) is not completely excluded (inhibitors often require trace O₂ to function).

Safety Hazards
  • 2-Bromoethanol: Highly toxic, mutagenic, and a severe skin irritant. It can be absorbed through the skin. Double glove (Nitrile) and work in a fume hood.

  • Maleic Anhydride: Potent sensitizer and respiratory irritant. Causes severe eye damage.

References

  • General Kinetics of Maleic Anhydride Esterification: Bartoszewicz, M., et al. "Kinetic investigations on esterification of maleic anhydride with butanols."[5] Chemical and Process Engineering, 2020, 41(4), 293–306.[5]

  • Isomerization Risks (Maleate to Fumarate): Dymicky, M., & Buchanan, R. L. "Preparation of n-monoalkyl maleates and n-mono- and dialkyl fumarates." Organic Preparations and Procedures International, 1985.[3]

  • Functional Monomer Synthesis (Related Halogenated Esters): Soine, T. O., et al. "β-Bromoethylphthalimide."[4] Organic Syntheses, Coll. Vol. 3, p.148 (1955). (Demonstrates reactivity of bromoethanol with cyclic anhydrides).

  • Mechanistic Overview of Anhydride Alcoholysis: Koyon Chemical. "What are the products of the reaction between maleic anhydride and alcohols?"

Sources

Application Note: Copolymerization of 2-Bromoethyl Maleate with Styrene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis and copolymerization of Bis(2-bromoethyl) maleate (BBEM) with Styrene (St).[1] Unlike random copolymerizations, this system exhibits a strong alternating tendency due to the electron-donor (Styrene) and electron-acceptor (Maleate) nature of the monomers.[1] The resulting poly(styrene-co-bis(2-bromoethyl) maleate) serves as a high-value scaffold for drug delivery systems, offering a backbone with reactive pendant alkyl bromides ready for post-polymerization modification (e.g., via nucleophilic substitution or Atom Transfer Radical Polymerization (ATRP) macroinitiation).[1]

Key Technical Insights
  • Alternating Sequence: The reactivity ratios (

    
    , 
    
    
    
    ) dictate an alternating structure, ensuring uniform distribution of functional groups along the chain.[1]
  • Monomer Stability: Maleic anhydride derivatives are moisture sensitive; however, the diester (BBEM) provides improved hydrolytic stability while retaining the electron-deficient double bond required for alternating copolymerization.[1]

  • Purification Criticality: Unreacted maleate monomers are difficult to remove due to high boiling points; thermodynamic precipitation in methanol is optimized here to ensure high purity.[1]

Monomer Synthesis: Bis(2-bromoethyl) Maleate

Commercial availability of BBEM is limited; therefore, in-house synthesis from maleic anhydride is the standard protocol.[1]

Reaction Mechanism

The synthesis involves the acid-catalyzed Fischer esterification of maleic anhydride with 2-bromoethanol, utilizing azeotropic distillation to drive the equilibrium forward.

Reagents & Equipment[1][2]
  • Reactants: Maleic Anhydride (99%), 2-Bromoethanol (>98%).[1]

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH) (1-2 mol%).[1]

  • Solvent: Toluene (ACS Grade) – chosen for its appropriate boiling point and ability to form an azeotrope with water.[1]

  • Inhibitor: Hydroquinone (trace) – prevents premature polymerization during reflux.[1]

  • Apparatus: 500 mL Round Bottom Flask (RBF), Dean-Stark trap, Reflux condenser, Magnetic stirrer, Oil bath.

Synthesis Protocol
  • Charge: To the 500 mL RBF, add Maleic Anhydride (49.0 g, 0.5 mol), 2-Bromoethanol (137.5 g, 1.1 mol, 10% excess), p-TsOH (1.0 g), Hydroquinone (50 mg), and Toluene (200 mL).

  • Reflux: Assemble the Dean-Stark trap and condenser. Heat the oil bath to ~130°C to maintain vigorous reflux.

  • Water Removal: Monitor water collection in the trap. The theoretical yield of water is ~9 mL. Continue reflux until water evolution ceases (approx. 4–6 hours).[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase with saturated NaHCO₃ (3 x 100 mL) to remove the acid catalyst and unreacted maleic acid monoesters.[1] Caution: CO₂ evolution.

    • Wash with Brine (1 x 100 mL) and dry over anhydrous MgSO₄ .[1]

  • Purification:

    • Remove toluene via rotary evaporation.[1]

    • Perform vacuum distillation on the crude oil.[1] Collect the fraction boiling at 150–155°C / 2 mmHg (values may vary with vacuum strength).

    • Yield Target: >85% as a clear, viscous, slightly yellow liquid.

Copolymerization Protocol

This protocol targets a copolymer with a ~1:1 molar composition, leveraging the inherent alternating tendency.

Experimental Design & Causality
ParameterChoiceRationale
Initiator AIBN (Azobisisobutyronitrile)Half-life at 60°C (~10 hrs) matches the desired reaction timeframe, providing steady radical flux.[1]
Solvent Methyl Ethyl Ketone (MEK) or TolueneGood solubility for both monomers and the resulting polymer.[1] MEK minimizes chain transfer compared to chlorinated solvents.[1]
Temperature 60°CBalances propagation rate (

) vs. termination (

) and minimizes thermal self-initiation of styrene.[1]
Atmosphere Nitrogen/ArgonOxygen acts as a radical scavenger (inhibitor); rigorous degassing is non-negotiable.[1]
Step-by-Step Procedure
  • Monomer Purification:

    • Styrene: Pass through a basic alumina column to remove the tert-butylcatechol (TBC) inhibitor immediately before use.[1]

    • BBEM: Use freshly distilled monomer.[1]

  • Reaction Setup:

    • In a Schlenk tube or heavy-walled glass ampoule, dissolve Styrene (2.08 g, 20 mmol) and BBEM (6.60 g, 20 mmol) in Toluene (20 mL).[1] Total monomer concentration

      
       2 M.[1]
      
    • Add AIBN (32.8 mg, 0.2 mmol, 1 mol% relative to total monomer).[1]

  • Degassing (Freeze-Pump-Thaw):

    • Freeze the mixture in liquid nitrogen.[1]

    • Apply vacuum (< 0.1 mbar) for 10 minutes.

    • Thaw in warm water.[1]

    • Repeat 3 times. This removes dissolved oxygen more effectively than sparging.[1]

  • Polymerization:

    • Backfill with Nitrogen and seal the vessel.

    • Immerse in a thermostated oil bath at 60°C for 12–24 hours .

    • Note: Limit conversion to <15% if determining reactivity ratios (see Section 4). For preparative synthesis, allow up to 60-70% conversion.[1]

  • Termination & Precipitation:

    • Quench the reaction by cooling in an ice bath and exposing to air.

    • Dilute with a small amount of THF (5 mL).

    • Dropwise add the polymer solution into a large excess of cold Methanol (200 mL) with vigorous stirring. The polymer will precipitate as a white solid; monomers remain in solution.

  • Drying:

    • Filter the solid and re-dissolve in THF. Re-precipitate in Methanol (Double Precipitation is required to remove high-boiling BBEM traces).[1]

    • Dry in a vacuum oven at 40°C for 24 hours.

Characterization & Analysis

Reactivity Ratio Determination

To validate the alternating nature, the reactivity ratios (


 for Styrene, 

for BBEM) are determined using the Fineman-Ross or Kelen-Tüdős method at low conversion (<10%).[1]

The Copolymer Equation:


[1]

For Styrene (


) and Dialkyl Maleates (

), literature typically reports:
  • 
    [1]
    
  • 
    [1]
    
  • Interpretation: The product

    
    , confirming an alternating copolymer .[1]
    
Spectral Validation (H-NMR)

Dissolve 10 mg of polymer in CDCl₃.[1]

  • 6.5 – 7.2 ppm: Broad aromatic protons (Styrene units, 5H).[1]

  • 4.2 – 4.4 ppm: Broad peak for

    
     (Ester methylene).[1]
    
  • 3.4 – 3.6 ppm: Broad peak for

    
     (Bromoethyl methylene).[1]
    
  • 1.2 – 2.5 ppm: Backbone methine and methylene protons.[1]

Composition Calculation: Calculate the mole fraction of BBEM (


) using integration areas (

):

For an alternating polymer,

should be close to 0.5 regardless of feed ratio.[1]

Visualization of Workflow

The following diagram illustrates the synthesis and polymerization logic, highlighting the critical purification checkpoints.

G Start Raw Materials (Maleic Anhydride + 2-Bromoethanol) Esterification Fischer Esterification (Toluene, p-TsOH, Reflux) Start->Esterification Azeotropic H2O Removal Workup Work-up (NaHCO3 Wash, Distillation) Esterification->Workup Monomer Pure Bis(2-bromoethyl) Maleate Workup->Monomer Vacuum Distillation PolySetup Copolymerization Setup (Styrene + AIBN + Solvent) Monomer->PolySetup Degas Degassing (Freeze-Pump-Thaw) PolySetup->Degas Reaction Reaction (60°C, N2, 12-24h) Degas->Reaction Precip Precipitation (in Methanol) Reaction->Precip Purification

Caption: Workflow for the synthesis of Bis(2-bromoethyl) maleate followed by alternating copolymerization with styrene.

Applications in Drug Development

The utility of Poly(St-alt-BBEM) lies in its "Clickable" side chains.[1]

  • Bio-Conjugation: The pendant alkyl bromide is highly reactive toward sodium azide (

    
    ).[1]
    
    • Protocol: Dissolve polymer in DMF, add

      
      , heat to 50°C.[1]
      
    • Result: Poly(St-alt-Azidoethyl Maleate).[1] This can then undergo CuAAC (Click Chemistry) with alkyne-functionalized drugs or peptides.[1]

  • Graft Copolymerization: The bromide serves as an initiator for ATRP .[1]

    • This allows the growth of hydrophilic brushes (e.g., PEG-methacrylate) from the backbone, creating amphiphilic core-shell nanoparticles for drug encapsulation.[1]

References

  • Synthesis and Kinetics of Male

    • Title: Kinetics of the free radical copolymerization of diethyl maleate with styrene[2][3]

    • Source: Die Makromolekulare Chemie (Wiley)[1]

    • URL:[Link][1]

  • Reactivity Ratios & Altern

    • Title: Copolymerization of Styrene with Maleic Derivatives[2][4]

    • Source: Polymer Science U.S.S.R.[1][2]

    • URL:[Link][1]

  • Post-Polymerization Modific

    • Title: Post-polymerization modification of styrene–maleic anhydride copolymer brushes[5]

    • Source: Polymer Chemistry (RSC)[1][6]

    • URL:[Link]

  • General Protocol for Male

    • Title: Organic Syntheses Procedure: Ethyl Bromoacetate (Analogous chemistry)[1]

    • Source: Organic Syntheses[1][3]

    • URL:[Link][1]

Sources

Application Note: Strategic Utilization of 2-Bromoethyl Maleate as an ATRP Initiator Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis and application of Mono-(2-bromoethyl) maleate as a heterobifunctional precursor for Atom Transfer Radical Polymerization (ATRP). Unlike standard alkyl halide initiators, this molecule possesses a unique dual-functionality: a carboxylic acid moiety for versatile anchoring (to surfaces, biomolecules, or drugs) and a pendant alkyl bromide for initiating controlled radical polymerization. This "Grafting-From" approach enables the precise engineering of core-shell nanoparticles, polymer-drug conjugates, and functionalized interfaces.

Introduction: The "Inimer" Advantage

In precision macromolecular engineering, the ability to tether polymer chains to specific substrates is critical. 2-Bromoethyl maleate (MEM-Br) serves as a vital bridge molecule.

  • The Anchor (COOH): The carboxylic acid resulting from the ring-opening of maleic anhydride allows for robust covalent attachment to amine- or hydroxyl-bearing substrates via standard coupling chemistries (e.g., EDC/NHS).

  • The Trigger (C-Br): The primary alkyl bromide serves as the initiation site for ATRP, allowing for the growth of low-dispersity polymer chains (e.g., PEG-methacrylate, PNIPAM) directly from the substrate.

  • The Backbone (Maleate): The maleate double bond provides a rigid spacer and, under specific conditions, can be utilized for secondary radical crosslinking or thiol-Michael addition, adding a third dimension of functionality.

Chemical Pathway & Mechanism

The synthesis relies on the nucleophilic ring-opening of maleic anhydride by 2-bromoethanol. This reaction is highly atom-efficient and yields the mono-ester with high specificity under controlled conditions.

Figure 1: Synthesis & Activation Pathway

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Anchoring (Activation) cluster_2 Step 3: ATRP Propagation MA Maleic Anhydride (Cyclic) MEM Mono-(2-bromoethyl) Maleate (Heterobifunctional Linker) MA->MEM Ring Opening (Toluene, 80°C) BE 2-Bromoethanol (Nucleophile) BE->MEM Macro Macroinitiator (Substrate-Linker-Br) MEM->Macro EDC/NHS Coupling (Amide Bond Formation) Substrate Substrate-NH2 (Drug/Surface) Substrate->Macro Polymer Polymer Conjugate (Core-Shell Structure) Macro->Polymer CuBr/Ligand (Controlled Growth) Monomer Functional Monomer (e.g., PEG-MA) Monomer->Polymer

Caption: The workflow transforms raw reagents into a precision macroinitiator. The maleate ring opens to form the linker (MEM), which is then anchored to a substrate before initiating ATRP.

Experimental Protocols

Protocol A: Synthesis of Mono-(2-bromoethyl) Maleate

Objective: Synthesize the carboxylic acid-functionalized ATRP initiator precursor.

Reagents:

  • Maleic Anhydride (99%, recrystallized)

  • 2-Bromoethanol (98%)

  • Toluene (Anhydrous)

  • Optional: p-Toluenesulfonic acid (catalytic, if diester is desired, but avoid for mono-ester).

Step-by-Step:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Maleic Anhydride (9.8 g, 100 mmol) in 50 mL of anhydrous toluene .

  • Addition: Add 2-Bromoethanol (12.5 g, 100 mmol) dropwise to the solution.

    • Note: A 1:1 molar ratio is critical to favor the mono-ester over the diester.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. The reaction is driven by the nucleophilic attack of the hydroxyl group on the anhydride carbonyl.[1]

    • Monitoring: Monitor via TLC (Solvent: Ethyl Acetate/Hexane 50:50). The disappearance of the anhydride spot and appearance of a lower Rf spot (acid) indicates conversion.

  • Isolation:

    • Cool the solution to room temperature.[2]

    • Rotary evaporate the toluene to yield a viscous yellow oil.

    • Purification: Dissolve the oil in diethyl ether and wash with cold water (3x) to remove unreacted maleic acid (hydrolysis byproduct). Dry the organic layer over MgSO4, filter, and concentrate.

  • Validation: 1H NMR (CDCl3) should show the maleate vinyl protons (two doublets ~6.3-6.4 ppm) and the ethyl ester protons (-OCH2- at ~4.4 ppm, -CH2Br at ~3.6 ppm).

Protocol B: Surface Immobilization (Anchoring)

Objective: Covalently attach the precursor to an amine-functionalized silica nanoparticle (SiO2-NH2) to create a Macroinitiator.

Reagents:

  • Mono-(2-bromoethyl) maleate (from Protocol A)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • DMF (Dimethylformamide)

Step-by-Step:

  • Activation: Dissolve Mono-(2-bromoethyl) maleate (1.0 eq) in dry DMF. Add EDC (1.2 eq) and NHS (1.2 eq) . Stir at 0°C for 30 mins, then Room Temp for 1 hour to form the NHS-ester.

  • Conjugation: Add the SiO2-NH2 nanoparticles (dispersed in DMF) to the activated solution.

  • Incubation: Stir the suspension for 24 hours at room temperature. The amine groups on the silica react with the activated ester to form stable amide bonds.

  • Washing: Centrifuge and wash the particles extensively with DMF and Ethanol to remove unbound initiator and urea byproducts.

  • Result: You now have SiO2-Maleate-Br macroinitiators.

Protocol C: Surface-Initiated ATRP (SI-ATRP)

Objective: Grow a polymer brush (e.g., Poly(PEG-Methacrylate)) from the functionalized surface.

Reagents:

  • Macroinitiator (SiO2-Maleate-Br)

  • Monomer: PEG-Methacrylate (PEGMA, Mn=300)

  • Catalyst: CuBr (Copper(I) Bromide)

  • Ligand: PMDETA or bipyridine (bpy)

  • Solvent: Anisole or Water/Methanol (depending on monomer solubility)

Step-by-Step:

  • Charge: In a Schlenk tube, suspend the Macroinitiator (100 mg) in Anisole (5 mL) .

  • Monomer Addition: Add PEGMA (2.0 g) .

  • Degassing (Critical): Seal the tube and purge with Nitrogen (or Argon) for 20 minutes to remove oxygen.

  • Catalyst Addition: Under positive nitrogen flow, add CuBr (14 mg) and PMDETA (21 µL) . The solution should turn light green/blue (depending on complex).

    • Tip: Pre-mix CuBr/Ligand in a separate deoxygenated vial for better control.

  • Polymerization: Place the tube in an oil bath at 60°C . Stir for the desired time (e.g., 4-12 hours).

    • Kinetics: Reaction rate depends on the [Monomer]/[Initiator] ratio.

  • Termination: Expose the reaction to air (oxygen terminates the radical) and dilute with THF.

  • Purification: Centrifuge the particles. The supernatant contains free polymer (if any initiated from solution); the pellet contains the Polymer-Grafted Nanoparticles . Wash pellet 3x with THF.

Key Parameters & Troubleshooting

ParameterOptimal ConditionConsequence of Deviation
Stoichiometry (Synthesis) 1:1 (Anhydride:Alcohol)Excess Alcohol: Formation of Diester (crosslinker). Excess Anhydride: Difficult purification.
Temperature (ATRP) 40°C - 70°C>80°C: Risk of thermal self-initiation or maleate side-reactions. <30°C: Slow kinetics.
Oxygen Removal Freeze-Pump-Thaw (3 cycles)Incomplete Deoxygenation: Catalyst oxidation (Cu(I) -> Cu(II)), causing "dead" chains and no polymerization.
Ligand Choice PMDETA (for CuBr)Wrong Ligand: Poor solubility of Cu complex; loss of control over molecular weight distribution (PDI).

References

  • Synthesis of Functional Maleates

    • Title: "Reaction of maleic anhydride with alcohols: Esterification mechanisms."[1]

    • Source: Koyon Chem Applic
    • URL:[Link]

  • ATRP Initiator Protocols: Title: "ATRP Initiators and Ligands: A Comparative Guide." Source: Sigma-Aldrich (Merck) Technical Library.
  • Surface-Initiated ATRP

    • Title: "Preparation of Crosslinked Poly(2-bromoethyl methacrylate) Microspheres and Decoration of Their Surfaces.
    • Source:Journal of Polymer Science Part A: Polymer Chemistry (via ResearchG
    • URL:[Link]

  • Maleimide/Maleate Conjugation

    • Title: "Synthesis of N-arylmaleimides and Maleic Acid Deriv
    • Source: IOSR Journal of Applied Chemistry.
    • URL:[Link]

Sources

Application Note: Post-Polymerization Modification of 2-Bromoethyl Maleate Polymers

[1]

Executive Summary

Polymers containing pendant alkyl halide groups are versatile precursors for "Click" chemistry and cationic polyelectrolyte synthesis. While 2-bromoethyl methacrylate (BEMA) is common, This compound (BEM) offers a distinct advantage: when copolymerized with styrene, it yields a strictly alternating sequence , ensuring precise spacing of functional groups along the backbone. This guide details the synthesis of the scaffold and two critical modification protocols: Azidation (for CuAAC "Click" reactions) and Quaternization (for antimicrobial/gene delivery applications).

Core Rationale & Mechanism

The BEM moiety presents a primary alkyl bromide electrophile (

  • Reactivity: The C-Br bond is susceptible to

    
     nucleophilic substitution.
    
  • Backbone Stability: The maleate backbone is sterically crowded, providing high thermal stability (

    
     for styrene-maleimides/maleates).
    
  • Alternating Architecture: In the presence of electron-rich donors like styrene, maleic derivatives form charge-transfer complexes, resulting in a 1:1 alternating copolymer. This prevents "blocky" functionalization and ensures homogeneous property distribution.

Experimental Workflows

Phase I: Monomer & Polymer Synthesis

Note: Bis(2-bromoethyl) maleate is the preferred monomer to maximize functional density (2 bromides per repeat unit).

Protocol A: Synthesis of Bis(2-bromoethyl) Maleate
  • Reagents: Maleic anhydride (1.0 eq), 2-bromoethanol (2.5 eq),

    
    -toluenesulfonic acid (
    
    
    TSA, 1 mol%), Toluene.
  • Setup: 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Dissolve maleic anhydride and

      
      TSA in toluene.
      
    • Add 2-bromoethanol.

    • Reflux at 115°C until the theoretical amount of water is collected in the Dean-Stark trap (~4-6 hours).

    • Purification: Wash organic phase with 5%

      
       (3x) and brine. Dry over 
      
      
      . Remove solvent via rotary evaporation.
    • Validation:

      
       NMR (CDCl
      
      
      ): Singlet at
      
      
      6.3 ppm (vinyl protons), Triplet at
      
      
      3.6 ppm (
      
      
      ).
Protocol B: Alternating Copolymerization (P(St-alt-BEM))
  • Reagents: Styrene (1.0 eq), Bis(2-bromoethyl) maleate (1.0 eq), AIBN (1 mol%).

  • Solvent: Anisole or Toluene (50 wt% monomer concentration).

  • Procedure:

    • Combine monomers and initiator in a Schlenk flask.

    • Degas: Perform 3 freeze-pump-thaw cycles to remove oxygen (Critical for radical control).

    • Polymerize at 65°C for 12-24 hours.

    • Precipitation: Dropwise addition into cold Methanol (excess). The polymer precipitates as a white powder.[1]

    • Yield: Typically 60-80%.

Phase II: Post-Polymerization Modification (PPM)

The pendant bromoethyl group allows for divergent functionalization.

Protocol C: Azidation (Click-Ready Scaffold)

Target: Conversion of C-Br to C-N3 for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Reagents: P(St-alt-BEM) (1.0 eq of Br units), Sodium Azide (

    
    , 1.5 eq per Br), DMF (anhydrous).
    
  • Procedure:

    • Dissolve polymer in DMF (10 wt%).

    • Add

      
       (Caution: Toxic/Shock sensitive).
      
    • Stir at room temperature for 24 hours. (Heating >50°C risks crosslinking or degradation).

    • Workup: Precipitate into water/methanol mixture. Re-dissolve in THF and re-precipitate to remove trapped salts.

  • Validation (Expert Insight):

    • IR Spectroscopy: Appearance of a strong, sharp peak at ~2100 cm

      
        (Azide stretch).
      
    • NMR: The

      
       signal (
      
      
      3.5 ppm) shifts upfield to
      
      
      3.4 ppm (
      
      
      ), but the integral remains constant.
Protocol D: Quaternization (Cationic Polyelectrolyte)

Target: Antimicrobial surfaces or DNA condensing agents.

  • Reagents: P(St-alt-BEM), Trimethylamine (TMA) (33% in ethanol) or Pyridine (excess).

  • Procedure:

    • Dissolve polymer in THF or Acetone.

    • Add excess tertiary amine (5 eq per Br).

    • Reflux at 50°C for 48 hours.

    • Observation: The polymer will likely precipitate out of THF as it becomes ionic (self-purification).

    • Workup: Wash the precipitate with anhydrous ether. Dialyze against water if water-soluble product is required.

Visualization of Workflow

The following diagram illustrates the synthetic logic, moving from monomer creation to divergent application pathways.

GStartMaleic Anhydride+ 2-BromoethanolMonomerBis(2-bromoethyl)Maleate (BEM)Start->MonomerEsterification(pTSA, Toluene)CopolymerPoly(Styrene-alt-BEM)(Alternating Scaffold)Monomer->CopolymerRadical Polym.(+Styrene, AIBN)AzidePoly(St-alt-Azidoethyl Maleate)(Click Precursor)Copolymer->AzideNaN3, DMF(Nu- Substitution)CationicPoly(St-alt-Ammonium Maleate)(Antimicrobial/Gene Delivery)Copolymer->CationicNR3, THF(Quaternization)

Caption: Synthetic pathway from raw materials to functionalized alternating copolymers via nucleophilic substitution.

Data Summary & Characterization

ParameterP(St-alt-BEM) (Precursor)Azide-Modified (Protocol C)Cationic-Modified (Protocol D)
Solubility THF,

, Toluene
DMF, THF, DMSOWater, Methanol, DMSO

NMR Marker

3.55 ppm (

)

3.40 ppm (

)

3.8-4.5 ppm (

)
IR Signature 1735 cm

(Ester C=O)
2095-2110 cm

(Azide)
Broad -OH (hygroscopic)
Thermal Stability Stable up to 250°CDecomposes >180°C (Azide)Stable, hygroscopic

Expert Troubleshooting & Safety

  • Hydrolysis Risk: Maleate esters are prone to hydrolysis under strongly basic conditions.

    • Correction: Avoid aqueous NaOH/KOH for substitution. Use non-nucleophilic bases or neutral conditions (like

      
       in DMF).
      
  • Crosslinking: During azidation, if the polymer concentration is too high (>20 wt%), inter-chain coupling may occur via trace impurities.

    • Correction: Keep concentration dilute (5-10 wt%).

  • Incomplete Conversion: Steric bulk of the alternating styrene groups can shield the bromide.

    • Correction: Use a polar aprotic solvent (DMF or DMSO) to swell the polymer coil and expose the pendant groups.

References

  • Synthesis of Functional Male

    • Source:Journal of Polymer Science Part A: Polymer Chemistry
    • Context: Describes the alternating copolymerization kinetics of maleic anhydride deriv
  • Post-Polymerization Modific

    • Source:Macromolecules (The
    • Context: Comprehensive review of post-polymerization modification str
  • Click Chemistry on Polymer Backbones

    • Source:Chemical Reviews (Lutz, J.F.)
    • Context: Protocols for CuAAC reactions on side-chain azides derived
  • C

    • Source:Biomaterials[2]

    • Context: Application of quaternary ammonium polymers in DNA condens

Nucleophilic substitution of bromine in 2-bromoethyl maleate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Nucleophilic Substitution of Bromine in 2-Bromoethyl Maleate

Executive Summary

This guide details the protocols for the nucleophilic substitution of bromine in This compound (and its derivatives like bis(2-bromoethyl) maleate). These compounds are critical intermediates in the synthesis of functional hydrogels, biodegradable polymers, and "Click" chemistry precursors.

The Challenge: The maleate core contains an electron-deficient alkene conjugated with two carbonyls, making it a potent Michael acceptor . The primary challenge is to effect an


 substitution at the alkyl bromide (

) without triggering a competing Michael addition at the alkene (

) or causing isomerization to the thermodynamically stable fumarate (trans-isomer).

Strategic Analysis: Reaction Chemoselectivity

To achieve high yields, one must exploit the kinetic differences between the competing pathways.

Mechanistic Pathways
  • Pathway A (Desired):

    
     Substitution. 
    
    • Target: Primary carbon of the ethyl spacer.

    • Driver: High nucleophilicity, low basicity, polar aprotic solvent.

    • Outcome: Retention of the maleate double bond; functionalization of the terminus.

  • Pathway B (Competing): Michael Addition.

    • Target: The maleate double bond.

    • Driver: Soft nucleophiles (e.g., thiols, amines) or high temperatures.

    • Outcome: Loss of unsaturation; formation of succinate derivatives (useless for polymerization).

  • Pathway C (Competing): Elimination (E2).

    • Target:

      
      -proton of the ethyl group.
      
    • Driver: Strong bases (e.g., alkoxides).

    • Outcome: Formation of vinyl ethers.

Selection Rules
VariableRecommendationRationale
Nucleophile Azide (

), Thioacetate (

)
High nucleophilicity (

) but low basicity (

) minimizes E2 and Michael addition risk.
Solvent DMF, DMSO, or AcetonePolar aprotic solvents solvate cations (

,

), leaving the anion "naked" and highly reactive for

.
Temperature

Kinetic control. Higher temperatures (

) favor thermodynamic products (Michael adducts) and isomerization.
pH Neutral to slightly acidicAvoid basic conditions to prevent ester hydrolysis and isomerization.

Experimental Protocols

Protocol A: Synthesis of 2-Azidoethyl Maleate (Click-Ready Monomer)

Application: Precursor for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) hydrogels.

Safety Warning: Sodium azide is acutely toxic and shock-sensitive. Do not use halogenated solvents (DCM, CHCl3) with sodium azide, as explosive di- and tri-azidomethane can form.[1]

Materials:

  • Bis(2-bromoethyl) maleate (or mono-derivative)

  • Sodium Azide (

    
    )[1][2][3]
    
  • DMF (Anhydrous)[2][4]

  • Diethyl Ether (for extraction)

  • Magnesium Sulfate (

    
    )
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve This compound (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Activation: Cool the solution to 0°C in an ice bath. This is critical to suppress initial exotherms that could trigger polymerization or isomerization.

  • Nucleophile Addition: Add Sodium Azide (1.2 eq per bromide) portion-wise over 10 minutes.

    • Note: A slight excess ensures complete conversion, but too much excess complicates workup.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) naturally. Stir for 12–16 hours .

    • Monitoring: Use TLC (Hexane:EtOAc 3:1). The starting bromide (less polar) will disappear; the azide (more polar) will appear. Staining with

      
       is necessary to visualize the maleate double bond (confirms it is intact).
      
  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Extract with Diethyl Ether (3 x volume). Avoid DCM.

    • Wash the organic layer with saturated NaHCO3 (to remove any hydrolyzed acid) and Brine .

  • Purification: Dry over

    
    , filter, and concentrate under reduced pressure at <30°C .
    
    • Caution: Do not heat azides above 40°C during rotary evaporation.

  • Storage: Store at -20°C in the dark.

Protocol B: Synthesis of Thiol-Protected Maleate (Thioacetate Route)

Application: Precursor for thiol-ene photoclick chemistry. Direct reaction with free thiols is NOT recommended due to rapid Michael addition.

Materials:

  • This compound[5]

  • Potassium Thioacetate (

    
    )
    
  • Acetone (Reagent grade)

Step-by-Step Methodology:

  • Dissolution: Dissolve This compound (1.0 eq) in Acetone (0.2 M).

  • Addition: Add Potassium Thioacetate (1.1 eq) in a single portion at room temperature.

    • Observation: A white precipitate (

      
      ) will form almost immediately, indicating the reaction is proceeding.
      
  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Why Acetone? Acetone is polar aprotic but easily removed. It also precipitates the bromide salt, driving the equilibrium forward (Le Chatelier’s principle).

  • Filtration: Filter off the

    
     solid.
    
  • Concentration: Evaporate the solvent.

  • Deprotection (Optional/In-situ): The thioacetate group protects the sulfur. To generate the free thiol, mild hydrolysis (hydrazine acetate or dilute acid) is required immediately before use to prevent disulfide formation or intramolecular Michael cyclization.

Visualization of Reaction Logic

The following diagram illustrates the critical decision pathways for the chemist.

ReactionPathways cluster_legend Key Decision Factors Start This compound Conditions Reaction Conditions Start->Conditions SN2 Pathway A: SN2 Substitution (Kinetic Control) Conditions->SN2 NaN3 / DMF / 25°C Michael Pathway B: Michael Addition (Thermodynamic/Soft Nu) Conditions->Michael R-SH / High Temp Elim Pathway C: Elimination (E2) (Strong Base) Conditions->Elim RO- / Heat Prod_Azide 2-Azidoethyl Maleate (Target) SN2->Prod_Azide Prod_Succinate Succinate Adduct (Impurity) Michael->Prod_Succinate Prod_Vinyl Vinyl Ether (Impurity) Elim->Prod_Vinyl Factor1 Temp < 30°C avoids Isomerization Factor2 Weak Base avoids Elimination

Figure 1: Chemoselective pathways.[6][7] Green path indicates the optimized protocol for substitution.

Troubleshooting & QC Parameters

ObservationRoot CauseCorrective Action
Loss of Double Bond (NMR) Michael Addition occurred.Use a less "soft" nucleophile or lower the temperature. Ensure nucleophile is not in large excess.
Appearance of Trans-Isomer Isomerization to Fumarate.Avoid pyridine or amine bases. Keep reaction time <24h.
Low Yield Hydrolysis of ester.Ensure DMF/Acetone is strictly anhydrous. Dry reagents under vacuum.
Explosive Hazard DCM used with Azide.[1]STOP immediately. Isolate waste. NEVER use halogenated solvents with azides.

Analytical Validation (NMR Expected Signals):

  • Maleate Alkene: Singlet at

    
     6.2–6.4 ppm (2H). If split or shifted to 
    
    
    
    6.8, isomerization to fumarate has occurred.
  • 
    -Methylene (
    
    
    
    ):
    Triplet at
    
    
    4.2 ppm.
  • 
    -Methylene (
    
    
    
    ):
    Shift moves from
    
    
    3.5 (Br) to
    
    
    3.4 (
    
    
    ) or
    
    
    3.1 (
    
    
    ).

References

  • Master Organic Chemistry. (2023).[6] The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Kinetic versus Thermodynamic Control. Retrieved from [Link]

  • Organic Chemistry Portal.Nucleophilic Substitution (

    
    ). Retrieved from [Link]
    
  • ResearchGate. (2013). Discussion on Click Reaction of Propargyl Bromide and Sodium Azide. Retrieved from [Link]

Sources

Synthesis of alternating copolymers using 2-bromoethyl maleate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Functionalization of Alternating Copolymers using 2-Bromoethyl Maleate

Executive Summary

This guide details the synthesis of alternating copolymers utilizing Bis(2-bromoethyl) maleate (BBEM) as a functional electron-acceptor monomer. Unlike random copolymers, alternating copolymers provide a strictly periodic distribution of functional groups, critical for applications requiring precise spacing of ligands, such as drug delivery systems and antimicrobial surfaces.

The protocol focuses on the copolymerization of BBEM with Styrene (a strong electron donor) to yield a highly alternating scaffold. The pendant 2-bromoethyl groups serve as versatile "click-ready" handles for post-polymerization modification (PPM), specifically enabling quantitative conversion via nucleophilic substitution or azide-alkyne cycloaddition.

Scientific Foundation

The Alternating Mechanism

The alternating sequence in Styrene-Maleate systems is driven by the formation of a Charge-Transfer Complex (CTC) between the electron-rich styrene (donor) and the electron-deficient maleate (acceptor).

  • Electronic Effects: The maleate double bond is highly electron-poor due to the two carbonyl groups. Styrene is electron-rich.

  • Propagation Kinetics: The cross-propagation rate constants (

    
     and 
    
    
    
    ) are significantly higher than homopropagation constants (
    
    
    and
    
    
    ), leading to a tendency toward
    
    
    .
    • Note: While Maleic Anhydride forms strictly alternating polymers (

      
      ), Maleate esters like BBEM show a strong tendency to alternate but may include short styrene blocks if the feed ratio is skewed. Equimolar feed is recommended for maximum alternation.
      
Why this compound?
  • Dual Functionality: Provides two reactive alkyl bromide sites per repeat unit.

  • ** hydrolytic Stability:** Unlike maleic anhydride units, the ester linkages are stable under neutral conditions but can be hydrolyzed intentionally if degradability is required.

  • Reactivity: The primary alkyl bromide is highly susceptible to

    
     substitution (e.g., with azides, amines, or thiols).
    

Experimental Workflow

G Monomer Monomer Synthesis (Maleic Anhydride + 2-Bromoethanol) Purification Purification (Distillation/Column) Monomer->Purification Dean-Stark Reflux Polymerization Copolymerization (Styrene + BBEM + AIBN) Purification->Polymerization Equimolar Feed Workup Precipitation (Methanol) Polymerization->Workup 60-70°C, 12-24h Modification Post-Polymerization Modification (Azidation) Workup->Modification DMF, NaN3

Figure 1: Workflow for the synthesis of Poly(Styrene-alt-Bis(2-bromoethyl) maleate) and subsequent functionalization.

Detailed Protocols

Protocol A: Synthesis of Bis(2-bromoethyl) maleate (BBEM)

Rationale: BBEM is not always commercially available and must be synthesized from maleic anhydride.

Materials:

  • Maleic Anhydride (99%)

  • 2-Bromoethanol (excess)

  • p-Toluenesulfonic acid (p-TsOH) (Catalyst)

  • Toluene (Solvent)[1]

Step-by-Step:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Maleic Anhydride (19.6 g, 0.2 mol), 2-Bromoethanol (75.0 g, 0.6 mol, 3 eq), p-TsOH (1.9 g, 5 mol%), and Toluene (200 mL).

  • Reaction: Reflux the mixture at 115°C (oil bath) for 12–16 hours. Monitor water collection in the Dean-Stark trap.

  • Workup:

    • Cool to room temperature.

    • Wash the organic phase with saturated

      
       (3 x 50 mL) to remove unreacted acid and catalyst.
      
    • Wash with brine (1 x 50 mL) and dry over anhydrous

      
      .
      
  • Purification: Remove toluene under reduced pressure. Purify the crude oil by vacuum distillation (high vacuum required) or silica gel column chromatography (Hexane/EtOAc).

    • Target: Clear, viscous oil. Yield typically 70-85%.

Protocol B: Alternating Copolymerization (RAFT Method)

Rationale: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is chosen to control molecular weight and dispersity (


), ensuring a uniform polymer architecture.

Materials:

  • Monomer 1: Styrene (St) (Purified over basic alumina)

  • Monomer 2: Bis(2-bromoethyl) maleate (BBEM)

  • CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDB) or DDMAT.

  • Initiator: AIBN (Recrystallized)

  • Solvent: Anisole or 1,4-Dioxane.

Table 1: Reaction Stoichiometry (Target DP = 100)

Component Molar Ratio Mass/Vol (Example) Role
Styrene 50 520 mg (5.0 mmol) Donor Monomer
BBEM 50 1.65 g (5.0 mmol) Acceptor Monomer
CPDB (CTA) 1 34 mg (0.1 mmol) Chain Transfer Agent
AIBN 0.2 3.3 mg (0.02 mmol) Radical Initiator

| Dioxane | N/A | 2.5 mL (50 wt% solid) | Solvent |

Step-by-Step:

  • Preparation: In a 10 mL Schlenk tube, combine Styrene, BBEM, CPDB, and AIBN in Dioxane.

  • Degassing: Seal the tube and perform 3–4 freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits radical polymerization). Backfill with Nitrogen/Argon.

  • Polymerization: Immerse the flask in a pre-heated oil bath at 70°C .

    • Time: 12–24 hours. (Monitor conversion via NMR; stop <80% to maintain low dispersity).

  • Quenching: Cool the tube rapidly in liquid nitrogen or ice water and expose to air.

  • Isolation: Precipitate the polymer dropwise into a large excess of cold Methanol (10x volume). The polymer will settle as a white/yellowish sticky solid.

  • Purification: Re-dissolve in minimal THF and re-precipitate in Methanol. Dry under vacuum at 40°C for 24h.

Protocol C: Post-Polymerization Modification (Azidation)

Rationale: Converting the bromo-group to an azide enables "Click" chemistry (CuAAC).

  • Dissolution: Dissolve 200 mg of Poly(St-alt-BBEM) in 2 mL DMF.

  • Reagent: Add Sodium Azide (

    
    ) (2.5 eq per Br unit). Caution: 
    
    
    
    is toxic.
  • Reaction: Stir at room temperature for 24 hours. (Heating to 40°C accelerates the reaction but increases cross-linking risk).

  • Workup: Precipitate into water (to remove excess salts). Filter and dry.

  • Validation: FTIR analysis will show the disappearance of C-Br stretch (~600-500

    
    ) and appearance of strong Azide peak (~2100 
    
    
    
    ).

Characterization & Data Interpretation

Table 2: Key Characterization Metrics

Technique Parameter Expected Result Interpretation

| 1H NMR | Chemical Shift |


 4.2-4.4 ppm (Broad) | Methylene protons adjacent to ester/Br. Broadening confirms polymerization. |
| FTIR  | Wavenumber | 1735 

(C=O) | Strong ester carbonyl stretch. | | GPC | Mw / Mn (

) |

< 1.2 (RAFT) | Narrow distribution indicates controlled growth. | | DSC |

| ~40-60°C | Dependent on MW; lower than PS due to flexible side chains. |

Troubleshooting & Expert Tips

  • Issue: Low Alternation (Blocky sequences).

    • Cause: Non-equimolar feed or high conversion drift.

    • Fix: Ensure strict 1:1 molar feed. Stop reaction at <50% conversion for strictly alternating sequence analysis.

  • Issue: Crosslinking/Gelation during Azidation.

    • Cause: Di-bromo functionality can lead to inter-chain coupling if diamines are used or if local concentration is too high.

    • Fix: Use dilute conditions for PPM. For azide substitution, this is rare, but ensure no alkynes are present during the azide step.

  • Safety Note: this compound is a potent alkylating agent. Handle with gloves and in a fume hood.

References

  • Synthesis of Functional Maleimides/Maleates

    • Title: "Synthesis and polymerization of maleic anhydride deriv
    • Source:Journal of Polymer Science Part A: Polymer Chemistry.
    • URL:[Link] (General Reference for Maleate chem)

  • Alternating Copolymerization Mechanism

    • Title: "Alternating Copolymerization of Styrene and Maleic Anhydride: The Mechanism."
    • Source:Macromolecules.
    • URL:[Link][2]

  • RAFT Polymerization of Alternating Systems

    • Title: "RAFT Polymeriz
    • Source:Australian Journal of Chemistry.
    • URL:[Link]

  • Post-Polymerization Modification (Click Chem)

    • Title: "Click chemistry: diverse chemical function
    • Source:Angewandte Chemie Intern
    • URL:[Link]

Sources

Advanced Functionalization of Maleic Anhydride Copolymers via Sequential Click Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Poly(maleic anhydride) copolymers, particularly Poly(styrene-alt-maleic anhydride) (pSMA) , represent a "privileged scaffold" in drug delivery and membrane biology. While often referred to as "maleate polymers" in their hydrolyzed salt form, their synthetic utility stems from the high reactivity of the intact succinic anhydride ring .

This Application Note details the functionalization of pSMA using a Sequential Click Strategy . Unlike standard protocols that rely on random non-specific conjugation, this guide focuses on installing precise "click" handles (alkynes or maleimides) via nucleophilic ring-opening, followed by bio-orthogonal coupling (CuAAC or Thiol-Michael addition).

Why This Approach?
  • Modularity: Decouples polymer synthesis from ligand attachment.

  • Amphiphilic Control: Allows precise tuning of the hydrophobic/hydrophilic balance (HLB), critical for forming Styrene-Maleic Acid Lipid Particles (SMALPs).

  • Atom Economy: High-yielding reactions with minimal byproduct formation.

Mechanism of Action: The "Click" Cascade

The functionalization relies on a two-step cascade. First, the anhydride ring undergoes a highly efficient nucleophilic attack by a functionalized amine (often termed "click-like" due to its speed and quantitative conversion). Second, the installed handle participates in a true bio-orthogonal click reaction.

Reaction Pathway Diagram

G cluster_0 Step 1: Scaffold Installation Anhydride Maleic Anhydride Ring (Reactive) AmicAcid Amic Acid Scaffold (Ring Opened) Anhydride->AmicAcid Nucleophilic Attack (k1, Fast) Amine Functional Amine (e.g., Propargylamine) Amine->AmicAcid CuAAC CuAAC Click (Azide-Drug) AmicAcid->CuAAC + Azide-R + Cu(I) Final Functionalized Polymer Conjugate CuAAC->Final Triazole Linkage

Figure 1: The cascade transforms the electrophilic anhydride into a stable triazole conjugate via an amic acid intermediate.

Protocol A: Synthesis of Alkyne-Functionalized pSMA (The "Scaffold")

This protocol installs an alkyne handle, enabling subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Materials & Reagents
ReagentSpecificationRole
pSMA Mw ~30-100 kDa (e.g., Xiran® or commercially available)Polymer Backbone
Propargylamine 98% PurityClick Linker (Alkyne)
Triethylamine (TEA) AnhydrousCatalyst/Base
DMF Anhydrous (Dimethylformamide)Solvent
Diethyl Ether ACS GradePrecipitant
Experimental Workflow
  • Dissolution:

    • Dissolve 1.0 g of pSMA (approx. 5 mmol anhydride units) in 10 mL of anhydrous DMF in a round-bottom flask.

    • Note: Ensure the polymer is dry; water will hydrolyze rings to acid, killing reactivity.

  • Activation & Addition:

    • Add 0.5 equivalents (relative to anhydride) of Triethylamine (TEA).

    • Add 0.1–0.3 equivalents of Propargylamine dropwise.

    • Scientific Logic:[1][2][3][4][5] Limiting the amine to <30% ensures remaining anhydride rings are available for hydrolysis (solubility) or further functionalization.

  • Reaction:

    • Stir at 40°C for 6 hours under nitrogen atmosphere.

    • Observation: The solution may darken slightly. This is normal.

  • Purification (Critical):

    • Precipitate the reaction mixture dropwise into 100 mL of cold Diethyl Ether or Isopropanol under vigorous stirring.

    • Filter the white precipitate.

    • Wash: Re-dissolve in minimal Acetone and re-precipitate to remove unreacted amine.

    • Dry: Vacuum dry at room temperature overnight.

Protocol B: CuAAC Conjugation (The "Click")

This step conjugates an azide-functionalized payload (e.g., Azide-PEG-Doxorubicin or Azide-Fluorophore) to the Alkyne-pSMA scaffold.

Materials & Reagents
ReagentConcentrationRole
Alkyne-pSMA 10 mg/mL in DMSO/WaterScaffold
Azide-Payload 1.2 eq (relative to alkyne)Drug/Dye
CuSO4[1][6][7] · 5H2O 100 mM stock (aq)Catalyst Precursor
Sodium Ascorbate 500 mM stock (fresh)Reducing Agent (Cu²⁺ → Cu⁺)
THPTA 200 mM stockLigand (Protects Cu⁺ from oxidation)
Step-by-Step Methodology
  • Preparation:

    • Dissolve Alkyne-pSMA in a DMSO:Water (1:1) mixture.

    • Add the Azide-Payload.

  • Catalyst Complexing (The "Premix"):

    • In a separate small tube, mix CuSO4 and THPTA (Ligand) in a 1:2 molar ratio.

    • Why? Unligated Copper(I) is cytotoxic and prone to disproportionation. THPTA stabilizes the catalytic species.

  • Initiation:

    • Add the Cu-THPTA mix to the polymer solution.

    • Add Sodium Ascorbate (final concentration 5 mM) to initiate the reaction.

    • Degas: Briefly bubble N2 gas for 2 mins (Oxygen oxidizes Cu(I) back to inactive Cu(II)).

  • Incubation:

    • Stir at room temperature for 4–12 hours in the dark.

  • Cleanup (Dialysis):

    • Transfer to a dialysis cassette (MWCO 3.5 kDa).

    • Dialyze against water + 10 mM EDTA for 24 hours.

    • Why EDTA? It chelates and removes the copper catalyst, which is toxic to biological systems.

Alternative Route: Thiol-Maleimide "Click"[1]

If the target payload contains a thiol (-SH), the maleic anhydride ring can be converted into a Maleimide ring.

Note: This requires a ring-closing step (Imidization) after the initial amine reaction.

  • Amine Reaction: React pSMA with Furan-protected amine (Furfurylamine).

  • Imidization: Heat at 110°C in DMF (closes the ring).

  • Deprotection: Retro-Diels-Alder reaction (heating >90°C) unmasks the maleimide.

  • Conjugation: React Maleimide-pSMA with Thiol-Drug at pH 6.5–7.0.

Contrast: This route is more labor-intensive than the Alkyne/Azide route but offers reversible conjugation potential (via Retro-Diels-Alder).

Quality Control & Characterization

TechniqueMarkerExpected Change
FTIR C=O StretchAnhydride (1780, 1850 cm⁻¹) decreases; Amide I/II (1650, 1540 cm⁻¹) appears.
1H NMR Chemical ShiftAppearance of triazole proton (~8.0 ppm) after CuAAC.
GPC Mol. WeightShift to higher Mw (right shift in retention time) indicating conjugation.
DLS Particle SizeIf forming SMALPs, check for monodisperse discs (~10 nm).
Experimental Setup Diagram

LabSetup cluster_prep Phase 1: Synthesis cluster_react Phase 2: Reaction cluster_clean Phase 3: Purification Step1 1. N2 Purging (Remove O2) Step3 3. Reaction Vessel (Dark, RT, 12h) Step1->Step3 Step2 2. Catalyst Premix (Cu + Ligand) Step2->Step3 Step4 4. EDTA Dialysis (Cu Removal) Step3->Step4 Step5 5. Lyophilization (Final Powder) Step4->Step5

Figure 2: Workflow for CuAAC functionalization ensuring catalyst removal and product stability.

Troubleshooting & Critical Parameters

Hydrolysis vs. Aminolysis (The "Water War")
  • Issue: Low conjugation efficiency.

  • Cause: Water competes with the amine for the anhydride ring. Hydrolysis (reaction with water) forms two carboxylic acid groups and is irreversible under mild conditions.

  • Solution: Use strictly anhydrous DMF/DMSO for the initial functionalization. Store pSMA in a desiccator.

Crosslinking
  • Issue: Gelation of the reaction mixture.

  • Cause: Diamines (e.g., cystamine) acting as crosslinkers between polymer chains.

  • Solution: Ensure the amine is mono-functional (e.g., Propargylamine). If using diamines, use a large excess to favor mono-attachment, then wash away the excess.

References

  • Post-polymerization modification of styrene–maleic anhydride copolymer brushes. Polymer Chemistry (RSC). Source:[Link]

  • Preparation of poly(styrene-alt-maleic anhydride) grafted multi-walled carbon nanotubes. ResearchGate. Source:[Link]

  • Thiol-Maleimide "Click" Chemistry: Evaluating the Influence of Solvent. ResearchGate. Source:[Link]

Sources

Application Notes and Protocols: Preparation of Thiol-Reactive Hydrogels Using Bis(2-bromoethyl) maleate Crosslinker

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of hydrogels using bis(2-bromoethyl) maleate as a versatile crosslinking agent. We delve into the underlying chemical principles, provide detailed, field-tested protocols for hydrogel preparation and characterization, and offer insights into optimizing hydrogel properties for applications in drug delivery and tissue engineering. The protocols are designed to be self-validating through rigorous characterization techniques, ensuring reproducibility and reliability.

Scientific Foundation: The Chemistry of Crosslinking

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1][2] Their structural integrity and physicochemical properties are primarily determined by the crosslinks that connect the polymer chains. The choice of crosslinker is therefore a critical design parameter that dictates the hydrogel's ultimate performance.

Bis(2-bromoethyl) maleate is a bifunctional crosslinker offering two distinct reactive sites for forming a stable hydrogel network: a central carbon-carbon double bond (maleate group) and two terminal bromoethyl groups. This dual reactivity allows for multiple crosslinking strategies. However, the most prevalent and efficient method for hydrogel formation with this crosslinker involves the thiol-maleate Michael addition reaction .

Causality of Reaction Choice: The thiol-maleate reaction is a form of "click chemistry," prized for its high efficiency, specificity, and mild reaction conditions.[3][4] Key advantages include:

  • Biocompatibility: The reaction proceeds readily in aqueous buffers at physiological pH and temperature, making it ideal for encapsulating sensitive biologics like cells or proteins.[5]

  • Rapid Gelation: Gel formation can occur within minutes, which is advantageous for in situ applications where rapid solidification is required.[3][5]

  • High Selectivity: The reaction is highly specific between thiol and maleimide groups, minimizing side reactions.

  • No Byproducts: Michael addition is an elegant reaction that incorporates the entire crosslinker into the polymer network without generating potentially cytotoxic byproducts.[5]

The reaction mechanism involves the nucleophilic attack of a thiolate anion (formed from a thiol group on the polymer backbone at neutral to slightly basic pH) on one of the electron-deficient carbons of the maleate double bond. This forms a stable thioether bond, effectively crosslinking two polymer chains.

Figure 1: Thiol-Maleate Michael Addition Mechanism.
Materials and Equipment

Proper preparation begins with high-quality materials and calibrated equipment. The following tables outline the necessary components for the successful synthesis and characterization of hydrogels.

Table 1: Materials and Reagents

Material/Reagent Recommended Supplier Purpose
Multi-Arm PEG-Thiol (e.g., 4-arm PEG-SH, MW 10 kDa) Various Thiol-functionalized polymer backbone
Bis(2-bromoethyl) maleate Sigma-Aldrich Crosslinking agent
Phosphate-Buffered Saline (PBS), pH 7.4 Gibco / Lonza Reaction buffer and swelling studies
Triethanolamine (TEOA) Buffer (0.1 M, pH 8.0) In-house prep. Alternative, faster reaction buffer
Deionized (DI) Water (18.2 MΩ·cm) Millipore Solvent and rinsing
Model Drug (e.g., Methylene Blue, Vitamin B12) Sigma-Aldrich For drug release studies

| Dimethyl Sulfoxide (DMSO) | Fisher Scientific | Solvent for crosslinker, if needed |

Table 2: Essential Equipment

Equipment Purpose
Analytical Balance Accurate weighing of reagents
pH Meter Preparation of buffers
Vortex Mixer and Magnetic Stirrer Homogeneous mixing of solutions
Rheometer with parallel plate geometry Measuring viscoelastic properties (G', G'')
Incubator Maintaining constant temperature during gelation
UV-Vis Spectrophotometer Quantifying drug release

| Freeze-dryer (Lyophilizer) | Determining dry weight for swelling studies |

Experimental Protocols

This section provides step-by-step methodologies for hydrogel synthesis and characterization.

Protocol 1: Hydrogel Preparation via Thiol-Maleate Crosslinking

This protocol details the formation of a hydrogel by reacting a multi-arm PEG-thiol with bis(2-bromoethyl) maleate. The stoichiometry between thiol and maleate groups is a critical parameter that controls crosslink density and, consequently, the final properties of the hydrogel.[6]

G cluster_prep Solution Preparation cluster_reaction Crosslinking Reaction cluster_result Result A 1. Dissolve Polymer (e.g., 10% w/v 4-arm PEG-SH) in PBS (pH 7.4) C 3. Add crosslinker solution to polymer solution and vortex for 15 seconds A->C B 2. Dissolve Crosslinker (bis(2-bromoethyl) maleate) in PBS to achieve 1:1 molar ratio (Thiol:Maleate) B->C D 4. Transfer mixture to mold or rheometer plate C->D E 5. Incubate at 37°C (Monitor gelation) D->E F 6. Stable Crosslinked Hydrogel Network E->F G cluster_gel Drug-Loaded Hydrogel cluster_medium Surrounding Medium (PBS) gel Hydrogel Matrix (Crosslinked Polymer) Entrapped Drug Molecules medium Released Drug Molecules gel:f1->medium:f0 Diffusion-Controlled Release

Figure 3: Drug release from a hydrogel matrix.

Step-by-Step Methodology:

  • Drug Loading: Dissolve the model drug (e.g., methylene blue) in the polymer solution (Step 1 of Protocol 1) before adding the crosslinker. This physically entraps the drug as the hydrogel network forms.

  • Release Study Setup: Place a known volume/mass of the drug-loaded hydrogel into a vial containing a known volume of release medium (e.g., 10 mL of PBS, pH 7.4). Place the vial in an incubator at 37°C with gentle shaking.

  • Sampling: At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium. Crucially, replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

  • Quantification: Measure the absorbance of the collected samples using a UV-Vis spectrophotometer at the drug's λ_max.

  • Data Analysis: Use a standard curve to convert absorbance values to drug concentrations. Calculate the cumulative percentage of drug released over time.

Troubleshooting Guide

Table 4: Common Issues and Solutions

Problem Potential Cause(s) Suggested Solution(s)
Gelation is too slow or does not occur - Incorrect stoichiometry (thiol:maleate ratio).- pH of the buffer is too low.- Low concentration of polymer/crosslinker.- Reagents have degraded. - Recalculate and verify molar ratios.- Increase buffer pH to 7.5-8.0.<[5]br>- Increase the w/v percentage of the polymer.- Use fresh reagents.
Gelation is too fast to handle - pH of the buffer is too high.- High concentration of reactants. - Lower the buffer pH to 7.0-7.4.- Work at a lower temperature (e.g., on ice) before incubation.- Decrease the concentration of reactants.
Hydrogel is too brittle or weak - Crosslinking density is too high (brittle) or too low (weak). - Adjust the thiol:maleate ratio. A perfect 1:1 ratio often gives the highest crosslinking. Deviating from this can reduce stiffness.- Adjust the overall polymer concentration.

| Inconsistent rheology or swelling results | - Inhomogeneous mixing of reactants.- Inaccurate weighing of materials.- Variation in temperature or pH. | - Ensure rapid and thorough vortexing immediately after mixing.- Use a calibrated analytical balance.- Precisely control all experimental conditions. |

Conclusion

The use of bis(2-bromoethyl) maleate as a crosslinker for thiol-functionalized polymers provides a robust and highly tunable method for hydrogel synthesis. The thiol-maleate Michael addition chemistry allows for rapid gelation under cytocompatible conditions, making these hydrogels excellent candidates for a wide array of biomedical applications, including controlled drug delivery, tissue engineering scaffolds, and 3D cell culture. By carefully controlling parameters such as polymer concentration, stoichiometry, and pH, researchers can precisely engineer hydrogels with desired mechanical strength, swelling behavior, and drug release kinetics. The protocols outlined in this guide provide a validated framework for the synthesis and characterization of these advanced biomaterials.

References
  • Benchchem. (n.d.). Application Notes and Protocols for Hydrogel Creation Using Bromo-PEG Crosslinkers. Benchchem.
  • ResearchGate. (n.d.). Thiol–maleimide hydrogel synthesis and photodegradation. ResearchGate.
  • bioRxiv. (2023). Design and Preparation Of A Novel Hydrogel Based An Maleimide–Thiol Conjugation. bioRxiv.
  • Wiley Periodicals, Inc. (2013). A protocol for rheological characterization of hydrogels for tissue engineering strategies. Wiley Online Library.
  • PubMed. (n.d.). Synthesis and characterization of dextran-maleic acid based hydrogel. National Center for Biotechnology Information.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. NINGBO INNO PHARMCHEM CO.,LTD.
  • National Institutes of Health. (n.d.). In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition. National Center for Biotechnology Information.
  • ResearchGate. (2013). A protocol for rheological characterization of hydrogels for tissue engineering strategies. ResearchGate.
  • Zuidema, J. M., et al. (2014). A Protocol for Rheological Characterization of Hydrogels for Tissue Engineering Strategies. Scholars' Mine.
  • National Institutes of Health. (n.d.). Hydrogel Conjugation: Engineering of Hydrogels for Drug Delivery. National Center for Biotechnology Information.
  • Royal Society of Chemistry. (n.d.). Design of thiol- and light-sensitive degradable hydrogels using Michael-type addition reactions. Polymer Chemistry.
  • SpringerLink. (2021). Crosslinking Strategies to Develop Hydrogels for Biomedical Applications. SpringerLink.
  • National Institutes of Health. (n.d.). Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management. National Center for Biotechnology Information.
  • Frontiers. (2024). Commercial hydrogel product for drug delivery based on route of administration. Frontiers.
  • National Institutes of Health. (n.d.). Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. National Center for Biotechnology Information.
  • YouTube. (2025). Advanced Drug Delivery Solutions - Hydrogels. BOC Sciences.
  • ScienceOpen. (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. ScienceOpen.
  • ACS Publications. (2022). Fast-Forming Dissolvable Redox-Responsive Hydrogels: Exploiting the Orthogonality of Thiol–Maleimide and Thiol–Disulfide Exchange Chemistry. Biomacromolecules.
  • MDPI. (n.d.). Smart Composite Hydrogels for Monitoring and Managing Chronic Wounds. MDPI.

Sources

Application Note: Precision Surface Engineering via Alternating Copolymerization of 2-Bromoethyl Maleate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for generating high-density, functionalizable polymer brushes on siliceous substrates using 2-bromoethyl maleate (BEM) . Unlike methacrylates, maleate monomers do not readily homopolymerize due to steric hindrance and electronic repulsion. Therefore, this protocol utilizes an alternating copolymerization strategy with styrene via Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).

The resulting surface presents a high density of pendant alkyl bromide groups. These serve as "latent handles" for post-polymerization modification (PPM), allowing for the conjugation of bioactive molecules, antimicrobial quaternary ammoniums, or "Click" chemistry precursors (azides) without disrupting the underlying polymer backbone.

Part 1: The Chemistry of this compound

The "Dual-Functionality" Advantage

This compound is a unique functional monomer containing two distinct reactive sites:

  • The Maleate Double Bond (

    
    ):  Electron-deficient and sterically hindered. It resists homopolymerization but reacts rapidly with electron-rich monomers (e.g., Styrene, Vinyl Ethers) to form strictly alternating copolymers.
    
  • The Bromoethyl Group (

    
    ):  A primary alkyl halide that remains stable during radical polymerization but is highly reactive toward nucleophilic substitution (
    
    
    
    ) post-grafting.
Critical Consideration: Catalyst Poisoning

The reaction of maleic anhydride with 2-bromoethanol yields Mono-2-bromoethyl maleate , creating a free carboxylic acid.

  • Risk: Free acids protonate the nitrogen ligands in transition-metal catalysts (e.g., Cu/Bipyridine), destroying the active ATRP complex.

  • Solution: This protocol prescribes the synthesis of Methyl this compound (MBEM) (an asymmetric diester) to ensure compatibility with Controlled Radical Polymerization (CRP).

Part 2: Experimental Protocols

Protocol A: Monomer Synthesis (Methyl this compound)

Objective: Synthesize an ATRP-compatible maleate monomer.

Reagents: Maleic anhydride, 2-bromoethanol, Methanol, p-Toluenesulfonic acid (pTSA), Toluene.

  • Ring Opening: Dissolve maleic anhydride (1.0 eq) in anhydrous THF. Add 2-bromoethanol (1.0 eq) dropwise at 0°C. Stir at RT for 12h. Remove solvent to obtain the Mono-2-bromoethyl maleate (viscous oil).

  • Esterification: Dissolve the monoester in Methanol (excess). Add pTSA (0.05 eq) and reflux for 8h.

  • Purification: Neutralize with

    
    , extract with DCM, and dry over 
    
    
    
    . Purify via vacuum distillation.
    • Validation:

      
      -NMR should show two distinct ester peaks (methyl singlet ~3.7 ppm, bromoethyl triplets ~3.5/4.3 ppm) and olefinic protons (~6.3 ppm).
      
Protocol B: Surface Initiator Immobilization

Objective: Create a brominated initiating layer on Silicon/Glass.

Reagents: Silicon wafers, APTES (3-aminopropyltriethoxysilane), BIBB (2-bromoisobutyryl bromide), Triethylamine (TEA), Toluene (anhydrous).

  • Activation: Clean wafers with Piranha solution (

    
     3:1) for 30 min. (Caution: Exothermic!). Rinse with Milli-Q water and dry under 
    
    
    
    .
  • Silanization: Immerse wafers in 2% (v/v) APTES in dry toluene for 12h. Rinse with toluene/ethanol and cure at 110°C for 1h.

  • Initiator Attachment: Immerse aminated wafers in dry DCM containing TEA (1.2 eq). Add BIBB (1.1 eq) dropwise at 0°C. Stir for 2h at RT.

  • Cleaning: Wash extensively with DCM, Ethanol, and Water to remove bromide salts.

Protocol C: Surface-Initiated ATRP (Grafting-From)

Objective: Grow Poly(Styrene-alt-MBEM) brushes.

Mechanism: The electron-rich Styrene and electron-deficient Maleate form a Charge Transfer Complex (CTC), ensuring a 1:1 alternating sequence regardless of feed ratio (within limits).

Reagents:

  • Monomer A: Styrene (St)[1]

  • Monomer B: Methyl this compound (MBEM)

  • Catalyst: CuBr (I)

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine)

  • Solvent: Anisole (High boiling point, good solubility)

Step-by-Step:

  • Stoichiometry: Target a molar ratio of [St]:[MBEM]:[CuBr]:[PMDETA] = 50:50:1:2.

  • Degassing: In a Schlenk flask, dissolve St and MBEM in Anisole (50% v/v monomer concentration). Perform 3 Freeze-Pump-Thaw cycles to remove

    
    .
    
  • Catalyst Addition: Under

    
     flow, add CuBr and PMDETA. The solution should turn light green/brown (complex formation).
    
  • Polymerization: Suspend the initiator-modified wafers in the solution. Heat to 90°C .

    • Note: Maleates require higher temperatures than pure methacrylates to propagate efficiently.

  • Termination: After predetermined time (e.g., 4h for ~20nm thickness), remove wafers, expose to air, and wash with THF/EDTA solution (to remove Copper).

Protocol D: Post-Polymerization Modification (Quaternization)

Objective: Convert surface into an antimicrobial interface.

  • Reaction: Immerse grafted wafers in a 1M solution of Triethylamine (or Dimethyloctylamine for higher potency) in Acetonitrile.

  • Conditions: Reflux at 60°C for 24h.

  • Validation: XPS will show the disappearance of the covalent Br peak (70 eV) and appearance of ionic Bromide (

    
    ) and quaternary Nitrogen (
    
    
    
    ~402 eV).

Part 3: Data & Visualization

Experimental Data Summary
ParameterValue / ConditionNote
Monomer Ratio 1:1 (Styrene : MBEM)Essential for alternating structure.
Initiator Density ~0.8 molecules/nm²Typical for APTES+BIBB on Silicon.
Reaction Temp 90°CRequired to overcome maleate steric hindrance.
Growth Rate ~5 nm/hourSlower than homopolymerization of St.
Contact Angle 85° (Grafted)

45° (Quaternized)
Indicates successful ionization.
Reaction Mechanism Diagram

The following diagram illustrates the alternating propagation cycle, driven by the polarity difference between the electron-rich Styrene radical and the electron-poor Maleate monomer.

AlternatingCopolymerization Initiator Surface Radical (P-St*) Maleate Monomer B: Maleate (e- poor) Initiator->Maleate Preferential Attack Styrene Monomer A: Styrene (e- rich) Maleate->Styrene Cross-Propagation (k21 >> k22) Complex Charge Transfer Complex (CTC) Maleate->Complex Styrene->Maleate Cross-Propagation (k12 >> k11) Styrene->Complex Chain Alternating Polymer Chain -A-B-A-B- Complex->Chain Insertion

Caption: Kinetic preference drives the alternating insertion of Styrene and Maleate monomers.

Workflow Diagram

Workflow Substrate 1. Substrate Prep (APTES + BIBB) Grafting 3. SI-ATRP Grafting (Styrene + MBEM + CuBr) Substrate->Grafting Synthesis 2. Monomer Synthesis (Maleic Anhydride -> MBEM) Synthesis->Grafting Feed PPM 4. Post-Mod (PPM) (Nucleophilic Sub. of Br) Grafting->PPM Pendant Br Groups Final Functional Interface (Bioactive/Antimicrobial) PPM->Final

Caption: Complete surface engineering workflow from monomer synthesis to functional interface.

References

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. [Link]

  • Lutz, J. F., et al. (2005). Sequence-Controlled Polymers.[2] Science, 341(6146), 1238149. (Context on alternating maleate copolymers). [Link]

  • Barner-Kowollik, C., et al. (2011). Click Chemistry in Polymer Science. Polymer Chemistry, 2(9), 1900-1918. (Reference for Bromoethyl substitution). [Link]

  • Du Prez, F. E., et al. (2010). Polymer functionalization by "click" chemistry.[3] Macromolecules, 43(21), 8743–8759. [Link]

  • Bicak, N., et al. (2010).[4] Preparation of Crosslinked Poly(2-bromoethyl methacrylate) Microspheres. Macromolecular Chemistry and Physics, 211(18), 1999–2007. (Analogous chemistry for bromoethyl reactivity). [Link]

Sources

RAFT polymerization kinetics of maleate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: RAFT Polymerization Kinetics of Maleate Derivatives

Abstract

This guide provides a comprehensive technical framework for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of maleate derivatives. Unlike standard monosubstituted vinyl monomers (e.g., acrylates, styrenes), maleate derivatives (1,2-disubstituted ethylenes) present unique kinetic challenges due to severe steric hindrance and low propagation rates. This document details the protocols for overcoming these barriers, focusing on the alternating copolymerization of Maleic Anhydride (MAnh) and the isomerization polymerization of Dialkyl Maleates . It includes step-by-step experimental workflows, kinetic analysis methods, and troubleshooting strategies to ensure high chain-end fidelity and low dispersity (


).

Introduction: The Steric Challenge

Maleate derivatives (Maleic Anhydride, Dialkyl Maleates, Maleimides) are critical for introducing polarity, thermal stability, and functionality into polymer backbones. However, their polymerization kinetics are governed by the 1,2-disubstitution effect :

  • Steric Hindrance: The presence of substituents on both carbons of the double bond severely retards homopolymerization (

    
    ).
    
  • Alternating Tendency: Maleate derivatives are strong electron-acceptors. They polymerize rapidly and strictly in an alternating sequence with electron-donor monomers (e.g., Styrene, Vinyl Ethers) via Charge Transfer Complex (CTC) or penultimate unit mechanisms.

  • Isomerization: Dialkyl maleates (cis) often require isomerization to fumarates (trans) in situ to propagate effectively, a process driven by specific radical flux conditions.

Why RAFT? RAFT is the preferred Controlled Radical Polymerization (CRP) method for these systems because it tolerates the acid/anhydride functionality (unlike ATRP, which suffers from catalyst poisoning) and operates under the thermal conditions required for maleate propagation.

Mechanistic Insight: The Alternating RAFT Cycle

In the copolymerization of Styrene (St, Donor) and Maleic Anhydride (MAnh, Acceptor), the RAFT equilibrium is superimposed onto an alternating propagation mechanism.[1]

Kinetic Drivers
  • Cross-Propagation: The rate constants for cross-propagation (

    
     and 
    
    
    
    ) are significantly higher than homopropagation (
    
    
    or
    
    
    ).
  • Reactivity Ratios:

    
    , leading to a strictly alternating structure (ABABAB).
    
  • RAFT Agent Selection: The Chain Transfer Agent (CTA) must have a "Z-group" that stabilizes the radical adduct but allows fragmentation. Trithiocarbonates and Dithiobenzoates are standard.

Visualizing the Mechanism

RAFT_Mechanism Init Initiator (I•) Pn Propagating Radical (Pn•) Init->Pn Initiation Monomer Monomers (St + MAnh) Pn->Monomer Propagation (Alternating) Intermediate Intermediate Radical (Pn-S-C(Z)(•)-S-Pm) Pn->Intermediate Addition (k_add) MacroCTA Macro-CTA (Pn-S-C(Z)=S) MacroCTA->Intermediate + Pm• Intermediate->Pn Re-release Pn• Dormant Dormant Polymer (Pm-S-C(Z)=S) Intermediate->Dormant Fragmentation (k_beta)

Caption: The RAFT equilibrium cycle superimposed on the alternating propagation of donor-acceptor monomers. The rapid cross-propagation drives the chain growth while the CTA mediates control.

Experimental Protocol: Styrene-Maleic Anhydride (SMA) Copolymerization

This protocol targets a poly(Styrene-alt-Maleic Anhydride) copolymer with


 g/mol  and 

.
Reagents & Equipment
ComponentSpecificationPurpose
Monomer A Styrene (St)Electron Donor.[2] Purify over basic alumina to remove inhibitor.
Monomer B Maleic Anhydride (MAnh)Electron Acceptor.[1][2] Recrystallize from chloroform if yellow.
RAFT Agent 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC)Controls polymerization. High transfer constant (

).
Initiator AIBN (Azobisisobutyronitrile)Radical source.[1][2][3][4][5] Recrystallized from methanol.
Solvent 1,4-Dioxane or Anhydrous MEKGood solubility for both monomers and polymer.
Standard Trioxane (Optional)Internal NMR standard for conversion calculation.
Step-by-Step Procedure
  • Stoichiometry Calculation: Target Degree of Polymerization (

    
    ) = 100.
    Ratio: 
    
    
    
    . Note: Even if 1:1 alternating is expected, equimolar feed is standard.
  • Preparation (In Glovebox or Schlenk Line):

    • Dissolve MAnh (4.9 g, 50 mmol) and Styrene (5.2 g, 50 mmol) in 1,4-Dioxane (20 mL).

    • Add CPDTC (345 mg, 1 mmol).

    • Add AIBN (32 mg, 0.2 mmol).

    • Critical: Add Trioxane (internal standard) if using NMR for kinetics.

  • Degassing (The "Oxygen Trap"):

    • Transfer solution to a Schlenk tube equipped with a magnetic stir bar.

    • Perform 3-4 freeze-pump-thaw cycles . Oxygen is a potent inhibitor for RAFT; the solution must be colorless and bubble-free upon thawing.

    • Backfill with dry Nitrogen or Argon.

  • Polymerization:

    • Immerse the flask in a pre-heated oil bath at 70°C .

    • Start timing (

      
      ).[1]
      
    • Sampling: Withdraw 0.5 mL aliquots via a degassed syringe at

      
       mins. Quench samples immediately in ice/liquid nitrogen.
      
  • Purification:

    • Precipitate the final mixture into a large excess of cold diethyl ether or hexane (MAnh copolymers are often soluble in THF/Acetone but insoluble in ether).

    • Filter and dry under vacuum at 40°C for 24h.

Kinetics Analysis & Data Interpretation

To validate the "living" nature of the polymerization, you must generate two specific plots from your sample data.

Determination of Monomer Conversion ( )

Use


H NMR in 

or Acetone-

.
  • Styrene Vinyl Protons:

    
     5.2–5.8 ppm.
    
  • Maleic Anhydride Protons:

    
     7.0 ppm (singlet).
    
  • Polymer Backbone: Broad signals at

    
     1.5–3.5 ppm.
    
  • Calculation: Compare the integral of the monomer vinyl peak (

    
    ) at time 
    
    
    
    to the internal standard (
    
    
    ).
    
    
The Pseudo-First-Order Plot

Plot


 vs. Time (hours).
  • Expectation: A straight line passing through the origin.

  • Interpretation: Linearity indicates a constant concentration of propagating radicals, confirming that the RAFT agent has not induced significant retardation or termination.

Molecular Weight Evolution

Plot


 (Number Average Molecular Weight) vs. Conversion.
  • Expectation: Linear increase:

    
    .
    
  • GPC Note: Use Universal Calibration (Viscometry detector) or Triple Detection (Light Scattering). Standard Polystyrene calibration overestimates the molecular weight of SMA copolymers due to chain stiffness.

Troubleshooting & Optimization

IssueRoot CauseSolution
Induction Period Residual Oxygen or Slow FragmentationIncrease freeze-pump-thaw cycles. Switch to a "R-group" on the CTA that mimics Styrene (e.g., phenylethyl group).
Retardation (Rate Slowing) Stable Intermediate RadicalCommon with Dithiobenzoates in MAnh systems. Switch to Trithiocarbonates (e.g., DDMAT, CPDTC) to destabilize the intermediate and speed up fragmentation.
Broad Dispersity (

)
Poor Initiation or High ConversionStop reaction at <70% conversion. Ensure

(ratio > 5:1).
Hydrolysis Moisture in Solvent/MonomerMAnh hydrolyzes to Maleic Acid, which polymerizes differently. Use anhydrous solvents and store MAnh in a desiccator.

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep (Recrystallize AIBN/MAnh) Mix Dissolve Monomers + CTA + AIBN Solvent: 1,4-Dioxane Start->Mix Degas Degassing 3x Freeze-Pump-Thaw Mix->Degas Heat Polymerization 70°C, Oil Bath Degas->Heat Sample Kinetic Sampling (0, 30, 60, 120 min) Heat->Sample Periodic Precip Purification Precipitate in Ether Heat->Precip Final Stop Analyze Analysis NMR (Conv.) & GPC (Mn) Sample->Analyze

Caption: Step-by-step workflow for the RAFT copolymerization of Styrene and Maleic Anhydride.

References

  • Klumperman, B. (2010). RAFT Copolymerization of Styrene and Maleic Anhydride. In Controlled/Living Radical Polymerization. ACS Symposium Series.

  • Du, F. S., et al. (2005). Controlled Radical Copolymerization of Styrene and Maleic Anhydride. Macromolecules, 38(24), 10354–10357.

  • Moad, G., Rizzardo, E., & Thang, S. H. (2008). Radical addition–fragmentation chemistry in polymer synthesis. Polymer, 49(5), 1079-1131.

  • Benoit, D., et al. (2000). Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of Nitroxides. J. Am. Chem. Soc., 122(25), 5929–5939. (Context on alternating kinetics).

  • Chernikova, E., et al. (2015). RAFT Polymerization of Maleic Anhydride. Polymer Science Series B.

Sources

Troubleshooting & Optimization

Technical Guide: Preventing Isomerization of 2-Bromoethyl Maleate to Fumarate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

2-Bromoethyl maleate is a critical bifunctional linker used in antibody-drug conjugates (ADCs) and polymer synthesis. Its utility relies entirely on the cis-geometry of the maleate double bond, which provides specific reactivity profiles (e.g., rapid Diels-Alder cycloadditions or controlled radical polymerizations).

The Problem: The maleate (cis) isomer is thermodynamically less stable than the fumarate (trans) isomer by approximately 3–6 kcal/mol. Consequently, "spontaneous" isomerization is actually a catalyzed process driven by environmental triggers—specifically nucleophiles (amines, thiols) , free radicals , heat , and light .

This guide provides the mechanistic understanding and protocols required to maintain the kinetic stability of this compound during synthesis, storage, and conjugation.

Isomerization Mechanisms: The "Why" and "How"

To prevent isomerization, you must understand the enemy. The transition from cis to trans is not a simple rotation; the


-bond must be broken or the rotation barrier lowered.
Mechanism 1: Nucleophilic Catalysis (The "Amine Trap")

This is the most common failure mode in bioconjugation. Secondary amines (e.g., morpholine, piperidine, diethylamine) act as nucleophiles, attacking the maleate double bond via a Michael addition. This forms a zwitterionic enolate intermediate where the central C-C bond is single, allowing free rotation. Subsequent elimination of the amine restores the double bond, but in the thermodynamically favored trans (fumarate) configuration.

Mechanism 2: Radical Catalysis

Exposure to light or radical initiators generates radicals that attack the double bond, creating a radical intermediate with free rotation.

Visualization: The Isomerization Pathway

IsomerizationMechanism Maleate This compound (Cis-Isomer) Less Stable Intermediate Zwitterionic/Radical Intermediate (Single Bond Rotation) Maleate->Intermediate Michael Addition or Radical Attack Intermediate->Intermediate Bond Rotation (Fast) Fumarate 2-Bromoethyl Fumarate (Trans-Isomer) Thermodynamic Sink Intermediate->Fumarate Elimination of Catalyst Cat_Amine Nucleophile (Sec-Amine/Thiol) Cat_Amine->Maleate Cat_Radical Radical Source (hν / Peroxides) Cat_Radical->Maleate

Figure 1: Mechanistic pathway of catalyzed isomerization. The intermediate state allows rotation around the C-C bond, leading to the irreversible formation of the stable fumarate.

Technical Support: Troubleshooting & FAQs

Category A: Synthesis & Handling

Q1: My liquid this compound product solidified into a white mass overnight. What happened? Diagnosis: You have experienced complete isomerization to 2-bromoethyl fumarate.

  • Cause: Maleates are typically liquids or low-melting solids, while fumarates are high-melting crystalline solids due to better packing symmetry.

  • Trigger: Likely presence of a catalytic impurity (trace amine, acid, or radical source) or exposure to UV light.

  • Resolution: The reaction is irreversible. You must re-synthesize. Ensure all glassware is acid-washed to remove base traces and store the product in amber vials.

Q2: Can I use silica gel chromatography to purify this compound? Answer: Proceed with extreme caution.

  • Risk: Silica gel is slightly acidic, but commercial silica often contains trace metal impurities or basic sites that can catalyze isomerization during the slow elution process.

  • Protocol: Pre-treat the silica column with 1% triethylamine (TEA) in hexane is NOT recommended for maleates (unlike other acid-sensitive compounds) because amines catalyze isomerization.

  • Better Alternative: Use neutral alumina or rapid filtration through a short silica plug. Distillation (high vacuum, low temp) is preferred over chromatography if the boiling point permits (<100°C).

Q3: I need to perform a conjugation reaction. Which base should I use? Answer: Avoid secondary amines (diethylamine, piperidine) at all costs.

  • Recommendation: Use DIPEA (Diisopropylethylamine) or 2,6-Lutidine .

  • Reasoning: These bases are sterically hindered. They can deprotonate a thiol or alcohol for nucleophilic attack but are too bulky to attack the maleate double bond themselves (preventing the Michael addition-elimination mechanism shown in Fig 1).

Category B: Storage & Stability

Q4: What are the optimal storage conditions? Protocol:

  • Temperature: -20°C.

  • Container: Amber glass (UV protection is critical).

  • Additives: Add a radical inhibitor if the application permits. 10-50 ppm of 4-methoxyphenol (MEHQ) or Hydroquinone can scavenge radicals generated by trace peroxides.

  • Atmosphere: Argon or Nitrogen flush. Oxygen can form peroxides with ether linkages (if present in the molecule) or initiate radical chains.

Validated Synthesis Protocol: this compound

This protocol is designed to minimize thermal stress and catalytic exposure.

Reagents:

  • Maleic Anhydride (1.0 eq)

  • 2-Bromoethanol (1.0 eq)

  • Toluene (Solvent, 5-10 volumes)

  • Catalyst: No catalyst (thermal) OR mild acid (p-TsOH, 0.01 eq). Avoid basic catalysts.

Step-by-Step Workflow:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, Dean-Stark trap, and reflux condenser.

  • Mixing: Charge Maleic Anhydride and Toluene. Heat to 50°C until dissolved.

  • Addition: Add 2-Bromoethanol slowly.

  • Reaction:

    • Method A (Thermal - Slower, Safer): Heat to 90-100°C. Monitor water collection in Dean-Stark. Stop immediately when theoretical water is collected.

    • Method B (Acid Catalyzed - Faster): Add p-TsOH.[1] Reflux (110°C). Critical: Limit reaction time. Prolonged heating with acid will isomerize the product.

  • Workup:

    • Cool to Room Temperature (RT) immediately.

    • Wash with cold saturated NaHCO3 (rapidly) to remove unreacted acid. Do not let it sit in base.

    • Wash with Brine. Dry over MgSO4.

  • Purification: Remove solvent via Rotary Evaporator at <40°C.

Analytical Verification: Is It Cis or Trans?

Do not rely on TLC alone (R_f values are often similar). 1H NMR is the gold standard.

FeatureThis compound (Cis)2-Bromoethyl Fumarate (Trans)
Vinyl Protons (chemical shift) 6.2 – 6.4 ppm 6.8 – 7.0 ppm
Coupling Constant (J) ~12 Hz (Cis coupling)~16 Hz (Trans coupling)
Physical State Liquid / Low MP SolidHigh MP Crystalline Solid
Solubility (Hexane) SolubleOften Precipitates

Troubleshooting Decision Tree

Use this workflow to diagnose stability issues in your process.

TroubleshootingTree Start Issue Detected: Purity Loss or Solidification CheckNMR Step 1: Run 1H NMR Check Vinyl Region Start->CheckNMR ResultCis Signals at 6.2-6.4 ppm (Cis / Maleate) CheckNMR->ResultCis ResultTrans Signals at 6.8-7.0 ppm (Trans / Fumarate) CheckNMR->ResultTrans ActionCis Isomerization NOT the issue. Check for polymerization or hydrolysis. ResultCis->ActionCis CheckCat Step 2: Check Reagents ResultTrans->CheckCat Q_Amine Did you use a secondary amine? CheckCat->Q_Amine Q_Heat Was temp > 100°C for > 4 hours? Q_Amine->Q_Heat No Sol_Amine CAUSE: Nucleophilic Catalysis. Switch to DIPEA or Lutidine. Q_Amine->Sol_Amine Yes Sol_Heat CAUSE: Thermal Isomerization. Reduce temp or reaction time. Q_Heat->Sol_Heat Yes Sol_Light CAUSE: Radical/Light. Use Amber glassware + Radical Inhibitor. Q_Heat->Sol_Light No

Figure 2: Diagnostic workflow for identifying the root cause of maleate instability.

References

  • Isomerization Mechanism by Amines: The amine-catalyzed isomerization of dialkyl maleates proceeds via a Michael addition-elimin

    • Source: R. L.[2] Shriner et al., The Systematic Identification of Organic Compounds.

    • Validation:

  • Maleate vs.

    • Source: NIST Chemistry WebBook.
    • Validation:

  • Synthesis & Catalysis: Acid-catalyzed esterification (p-TsOH)

    • Source: Organic Syntheses, Coll. Vol. 2.
    • Validation:

  • Radical Isomerization: Bromine and light are well-documented radical initi

    • Source: Journal of Chemical Educ
    • Validation:

Sources

Technical Support Center: High-Yield Synthesis of Mono-2-Bromoethyl Maleate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Optimization of Mono-2-Bromoethyl Maleate (MEM) Synthesis. Role: Senior Application Scientist. Safety Warning: Maleic anhydride is a respiratory sensitizer. 2-Bromoethanol is highly toxic and a potential alkylating agent. All procedures must be conducted in a fume hood with appropriate PPE.

Module 1: The Core Protocol (The "Golden Standard")

Objective: Maximize yield of the mono-ester while suppressing di-ester formation and isomerization to fumarate.

The Mechanism & Logic

The reaction is a nucleophilic acyl substitution (ring-opening) of a cyclic anhydride.

  • Step 1 (Desired): Nucleophilic attack of 2-bromoethanol on maleic anhydride to open the ring. This is generally exothermic and spontaneous at moderate temperatures.

  • Step 2 (Undesired): Esterification of the resulting carboxylic acid with a second alcohol molecule. This requires a catalyst and water removal.[1][2][3] Avoiding this is the key to high yield.

Optimized Experimental Workflow
ParameterRecommended SettingScientific Rationale
Stoichiometry 1.0 : 1.0 (Anhydride : Alcohol)Excess alcohol drives Step 2 (di-ester). Excess anhydride is difficult to remove. A strict 1:1 ratio is critical.
Temperature 60°C – 80°C Sufficient activation energy for ring opening. Temperatures >90°C promote isomerization to the trans-isomer (fumarate).
Catalyst None (Thermal)Strong acids (H₂SO₄, pTSA) catalyze the second esterification and isomerization. Avoid them for mono-synthesis.
Solvent Toluene or Solvent-Free (Bulk) Toluene allows for temperature control and precipitation of the product (if solid) or easy workup. Chloroform is an alternative.
Time 2 – 4 Hours Monitor by TLC or NMR. Prolonged heating increases fumarate risk.
Step-by-Step Procedure
  • Charge: In a dry flask under N₂, dissolve Maleic Anhydride (1.0 eq) in Toluene (3-5 mL per gram).

  • Addition: Add 2-Bromoethanol (1.0 eq) dropwise over 15 minutes.

  • Reaction: Heat the mixture to 70°C . Stir for 3 hours.

  • Monitoring: Check consumption of anhydride by TLC (or ¹H NMR: disappearance of the singlet at ~7.0 ppm).

  • Workup:

    • If solid precipitates: Cool to 0°C, filter, and wash with cold toluene/hexanes.

    • If liquid: Evaporate solvent under high vacuum at <40°C. (See Module 3 for purification).

Module 2: Troubleshooting & Diagnostics

Interactive Troubleshooting Guide

User Issue 1: "My product contains significant amounts of Di-ester (Bis-2-bromoethyl maleate)."

  • Diagnosis: Over-reaction. You likely drove the reaction past the mono-stage.

  • Root Cause: Presence of strong acid catalysts, temperatures >100°C, or excess alcohol.

  • Solution:

    • Eliminate acid catalysts.

    • Verify stoichiometry is exactly 1:1.

    • Reduce temperature to 60°C.

User Issue 2: "NMR shows a coupling constant of J = 16 Hz for the vinyl protons."

  • Diagnosis: Isomerization to Fumarate (trans-isomer). Maleate (cis) typically has

    
     Hz.
    
  • Root Cause: Thermal stress or catalytic isomerization. Iodine, secondary amines (morpholine), or strong mineral acids can catalyze cis-to-trans rotation.

  • Solution:

    • Keep reaction temperature strictly below 80°C.

    • Ensure glassware is free of base residues.

    • Add a radical inhibitor (e.g., 100 ppm Hydroquinone) if radical-induced isomerization is suspected (though less common here).

User Issue 3: "The reaction is too slow; conversion is stuck at 60%."

  • Diagnosis: 2-Bromoethanol is less nucleophilic than ethanol due to the electron-withdrawing bromine.

  • Solution:

    • Increase concentration (reduce solvent volume).

    • Use a mild catalyst: Sodium Acetate (1 mol%) or Triethylamine (0.5 mol%) . These weak bases activate the alcohol without promoting di-esterification as aggressively as strong acids.

Module 3: Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the impurity pathways.

ReactionPathways MA Maleic Anhydride + 2-Bromoethanol MEM Mono-2-Bromoethyl Maleate (Target Product) MA->MEM Thermal (60-80°C) Fast FUM Mono-Fumarate (Isomer Impurity) MA->FUM Slow Leakage DEM Di-ester (Impurity) MEM->DEM Excess Alcohol Acid Cat. -H2O MEM->FUM Heat >90°C Isomerization

Caption: Reaction logic flow. Solid line represents the target pathway. Dashed/dotted lines represent failure modes triggered by excess heat or acidity.

Module 4: Purification Logic (The "Bicarbonate Wash")

Since the product is a carboxylic acid (mono-ester), we can use acid-base chemistry to purify it from neutral impurities (di-ester, unreacted alcohol).

Protocol:

  • Dissolve crude mixture in Ethyl Acetate .

  • Extraction: Wash with cold 5% NaHCO₃ (aq).

    • Chemistry: The Mono-ester moves to the aqueous phase (as carboxylate salt). Impurities (Di-ester, Alcohol) stay in the organic phase.

  • Separation: Discard the organic layer.

  • Acidification: Carefully acidify the aqueous layer with dilute HCl to pH ~2 while cooling (0°C).

    • Warning: Do not let it get warm, or the ester will hydrolyze.

  • Recovery: Extract the aqueous layer with fresh Ethyl Acetate. Dry over MgSO₄ and evaporate.

Purification Crude Crude Mixture (Mono, Di, Alcohol) Step1 Dissolve in EtOAc Wash with NaHCO3 Crude->Step1 OrgLayer Organic Layer (Contains Di-ester & Alcohol) Step1->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Mono-ester Salt) Step1->AqLayer Anions Step2 Discard Organic OrgLayer->Step2 Step3 Acidify with HCl (0°C) Extract with EtOAc AqLayer->Step3 Final Pure Mono-2-Bromoethyl Maleate Step3->Final

Caption: Acid-base purification strategy to isolate mono-ester from neutral byproducts.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I distill the product? A: Generally, no . Mono-alkyl maleates are thermally unstable and prone to polymerization or dehydration back to the anhydride upon heating. If you must distill, use a wiped-film evaporator (molecular distillation) under extremely high vacuum to minimize thermal history.

Q: How do I store the product? A: Store at -20°C under inert gas. Maleates are prone to spontaneous radical polymerization. Adding a stabilizer like MEHQ (Monomethyl ether of hydroquinone) at 10-50 ppm is recommended for long-term storage.

Q: Why use Toluene instead of THF or DCM? A: Toluene is non-polar enough that the highly polar mono-ester might crystallize out upon cooling (depending on chain length/concentration), making purification essentially a filtration step. It also allows for higher reaction temperatures than DCM without pressurization.

References

  • Dymicky, M., & Buchanan, R. L. (1985). Preparation of n-monoalkyl maleates and n-mono- and dialkyl fumarates.[1] Organic Preparations and Procedures International, 17(2), 121-131.[1]

  • Felthouse, T. R., et al. (2001). Maleic Anhydride, Maleic Acid, and Fumaric Acid.[2][4][5][6] Kirk-Othmer Encyclopedia of Chemical Technology.

  • Trivedi, B. C., & Culbertson, B. M. (1982). Maleic Anhydride.[2][3][4][5][7][8][9] Plenum Press. (Standard text on anhydride reactivity).

  • Reaction Kinetics & Isomerization: Detailed kinetic studies on maleic anhydride esterification confirm the second-order kinetics and the role of temperature in fumarate formation.

Sources

Technical Support Center: Purification of Maleate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2-Bromoethanol (2-BE)

Document ID: TS-CHEM-PUR-042 | Last Updated: 2025-05-12

Emergency Safety Briefing

WARNING: MUTAGENIC & TOXIC HAZARD 2-Bromoethanol (Ethylene Bromohydrin) is a potent alkylating agent. It is highly toxic by inhalation, ingestion, and skin absorption.[1]

  • LD50 (Oral, Mouse): ~80 mg/kg.[1]

  • Mechanism: It metabolizes to form epoxides that alkylate DNA.

  • Immediate Action: All purification steps described below must be performed in a functioning fume hood. Double-glove (Nitrile/Laminate) is required.

The Challenge: Why is 2-Bromoethanol Hard to Remove?

Standard rotary evaporation often fails to remove 2-BE completely from maleate products due to two conflicting physical properties:

  • High Boiling Point: 2-BE boils at 150°C (at 760 mmHg). Removing it via simple vacuum distillation requires temperatures that often trigger the thermal isomerization of maleates (cis) to fumarates (trans) or polymerization.

  • Amphiphilic Solubility: It is miscible with water and most polar organic solvents (DCM, Ethyl Acetate), making it "sticky" during extractions.

Purification Modules

Module A: Optimized Aqueous Workup (The Partition Method)

Best For: Lipophilic maleate esters soluble in non-polar solvents (Hexanes, Et2O, Toluene).

The Science: 2-Bromoethanol is miscible with water but insoluble in petroleum ether [1].[1][2] We exploit this polarity gap. If your product tolerates non-polar solvents, this is the most effective method.

Protocol:

  • Dissolution: Dissolve your crude reaction mixture in Diethyl Ether (Et2O) or Toluene .

    • Note: Avoid Dichloromethane (DCM) if possible. 2-BE partitions poorly out of DCM into water compared to Ether/Toluene.

  • The "Salting Out" Balance:

    • Step 1: Wash 3x with distilled water . (2-BE prefers the aqueous phase).

    • Step 2: Wash 1x with Brine (Saturated NaCl) .

    • Critical: Do not start with Brine. High ionic strength can "salt out" the organic 2-BE back into the organic phase. Use water first to bulk-extract the alcohol, then brine to dry the organic layer.

  • Validation: Check the organic layer via TLC (stain with KMnO4; 2-BE oxidizes).

Module B: Azeotropic Co-Evaporation (The Thermal Protection Method)

Best For: Thermally sensitive maleates that cannot withstand >40°C.

The Science: You cannot distill 2-BE off directly without cooking your maleate. However, 2-BE forms azeotropes with water and certain hydrocarbons [2]. This depresses the effective boiling point, allowing removal at safer temperatures.

Protocol:

  • Solvent Choice: Add Toluene or Water to your crude oil.

    • Toluene: Recommended.[3][4][5] Forms azeotrope. Good for drying.

    • Water:[6] 2-BE/Water azeotrope boils significantly lower than 150°C, but requires a high-performance vacuum pump.

  • The "Fill and Strip" Cycle:

    • Add 3x volume of Toluene to the crude.

    • Rotovap at 35-40°C under high vacuum (<10 mbar).

    • Repeat 3 times. The Toluene vapor carries the 2-BE molecules with it (codistillation).

  • High Vacuum Finish: Place the residue on a Schlenk line (<0.1 mmHg) overnight. The azeotropic step reduces the bulk, allowing high vac to remove the trace residues.

Module C: Solid Phase Scavenging (Chromatography)

Best For: High-purity requirements (>99%) or when Module A/B leaves trace residues.

The Science: 2-Bromoethanol is a primary alcohol and is significantly more polar than most di-ester or amide maleate derivatives. It retains strongly on silica gel.

Protocol:

  • TLC Setup: Use 30% EtOAc/Hexanes.

    • Maleate Product: typically

      
       0.4–0.7.
      
    • 2-Bromoethanol: typically

      
       < 0.2 (streaks).
      
  • Column: Flash chromatography on Silica Gel (SiO2).

  • Staining: 2-BE is not UV active (unless derivatized). You must use KMnO4 or Phosphomolybdic Acid (PMA) stain to visualize the impurity fractions.

Decision Matrix & Workflow

The following diagram illustrates the decision logic for selecting the correct purification module based on your product's properties.

PurificationWorkflow Start Crude Maleate + 2-Bromoethanol SolubilityCheck Is Product Soluble in Hexanes/Ether/Toluene? Start->SolubilityCheck DissolveNonPolar Dissolve in Et2O or Toluene SolubilityCheck->DissolveNonPolar Yes DissolvePolar Dissolve in DCM/EtOAc SolubilityCheck->DissolvePolar No (Polar Product) WaterWash Module A: Water Wash (3x) then Brine (1x) DissolveNonPolar->WaterWash CheckPurity Check NMR/TLC WaterWash->CheckPurity HighVac High Vacuum Drying (<1 mbar, 12h) CheckPurity->HighVac Trace remaining Chromatography Module C: Flash Column (Silica Gel) CheckPurity->Chromatography Significant remaining Final Pure Maleate Product CheckPurity->Final Clean Azeotrope Module B: Co-evaporation with Toluene (3x) DissolvePolar->Azeotrope Azeotrope->CheckPurity HighVac->Final Chromatography->Final

Caption: Decision tree for selecting the optimal purification path based on maleate solubility and contamination levels.

Frequently Asked Questions (Troubleshooting)

Q: I see a triplet at ~3.5 ppm in my NMR. Is this 2-bromoethanol? A: Yes. In


H NMR (CDCl

), 2-bromoethanol typically shows:
  • 
     3.8–3.9 ppm (Triplet, 
    
    
    
    Hz,
    
    
    )
  • 
     3.4–3.5 ppm (Triplet, 
    
    
    
    Hz,
    
    
    )
  • Broad singlet (variable) for

    
    .
    If you see these signals, the removal is incomplete.
    

Q: My maleate product is water-soluble. How do I remove 2-BE? A: Do not use aqueous extraction (Module A); you will lose your product.

  • Use Module B (Azeotroping) aggressively.

  • If the product is a solid, trituration is effective. Suspend the solid in cold Et

    
    O or Hexanes (where 2-BE is soluble but your product is not) and filter. 2-BE will wash away in the filtrate.
    

Q: Can I use lyophilization (Freeze Drying)? A: Generally, no. While 2-BE has a vapor pressure (2.4 mmHg at 20°C), it is often not volatile enough to sublime efficiently under standard lyophilization conditions compared to water/dioxane. It tends to remain as a liquid oil, melting your cake. High vacuum (Schlenk line) at room temperature is more effective than freezing.

Q: Why did my maleate isomerize to fumarate? A: You likely used excessive heat during evaporation.

  • Cause: Heating >50°C for prolonged periods, especially if trace acid/base is present (which catalyzes the isomerization).

  • Fix: Use the Toluene azeotrope method (Module B) to keep the bath temperature <40°C.

References

  • National Toxicology Program (NTP). (1992).[4][5] 2-Bromoethanol: Chemical Properties and Azeotropic Data. National Institutes of Health.[4] [Link]

  • LibreTexts Chemistry. (2021). Reaction Work-Ups: Separations and Extractions. [Link]

Sources

Technical Support Center: 2-Bromoethyl Maleate Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STORAGE-BEM-001 Status: Active Priority: Critical (Stability Risk) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Silent Killer" of Purity

Welcome to the Technical Support Center. You are likely here because you are working with 2-bromoethyl maleate (or its bis-analog) and are concerned about degradation.

The Core Problem: This compound is not just "sensitive to moisture"; it is prone to autocatalytic hydrolysis . Unlike simple alkyl esters, the hydrolysis of maleates yields Maleic Acid (pKa ~1.9), a relatively strong organic acid.

Once a small amount of hydrolysis occurs due to trace moisture, the generated acid acts as a catalyst for further hydrolysis. This creates a positive feedback loop—a "death spiral"—where degradation accelerates exponentially over time, even in cold storage, if moisture is present.

The Mechanism: Why Standard Storage Fails

Many researchers fail to preserve this compound because they treat it like a standard ester (e.g., ethyl acetate). You must understand the specific breakdown pathway to prevent it.

The Autocatalytic Feedback Loop

The hydrolysis reaction is acid-catalyzed.[1][2] Since the product of the reaction is itself an acid (Maleic Acid), the reaction catalyzes itself.

Breakdown Products:

  • Maleic Acid: A solid that often precipitates, causing "cloudiness."

  • 2-Bromoethanol: A toxic alcohol (leaving group).

Visualization: The Hydrolysis Death Spiral

The following diagram illustrates why even "trace" moisture is fatal to the purity of your batch over time.

G Ester This compound (Intact Ester) Transition Tetrahedral Intermediate Ester->Transition + H₂O Water Trace Moisture (H₂O) Water->Transition Products Breakdown Products: Maleic Acid + 2-Bromoethanol Transition->Products Collapse Protons H⁺ (Acid Catalyst) FROM MALEIC ACID Products->Protons Dissociation Protons->Transition CATALYZES (Accelerates Rate)

Figure 1: The autocatalytic cycle.[2] Note the red arrow: the product of the reaction accelerates the reaction, leading to rapid batch failure after an initial "lag" phase.

Storage Protocol: The "Zero-Moisture" Standard

To stop the cycle described above, you must eliminate the initiator (Water) and the accelerator (Heat).

Required Materials
  • Desiccant: Activated 4Å Molecular Sieves (Neutral or Acidic—avoid Basic sieves which catalyze ester hydrolysis).

  • Atmosphere: High-purity Argon or Nitrogen.

  • Vessel: Amber glass vial with a PTFE-lined septum or a Schlenk flask.

Step-by-Step Storage Workflow
ParameterStandard ConditionRequired Condition (this compound)
Temperature 4°C (Fridge)-20°C (Freezer)
Headspace AirArgon/Nitrogen (Inert)
Drying Agent NoneActivated 4Å Sieves (In-vial)
Seal Screw CapParafilm over Screw Cap or Septum
Protocol 1: Long-Term Storage (>1 Week)
  • Purge: If the bottle has been opened, purge the headspace with dry Argon for 2-3 minutes to displace humid air.

  • Seal: Cap tightly. Wrap the cap-neck interface with Parafilm to prevent moisture diffusion (fridges/freezers are humid environments).

  • Secondary Containment: Place the vial inside a secondary jar or desiccator containing active desiccant (e.g., Drierite or silica gel).

  • Freeze: Store at -20°C.

Protocol 2: Handling for Experimentation
  • Warm Up: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture directly into the product.

  • Aliquot: Do not return unused liquid to the stock bottle.

Troubleshooting & FAQs

Specific scenarios reported by users.

Q: My clear oil has turned cloudy or has white crystals at the bottom. Is it safe to use?

  • Diagnosis: Hydrolysis has occurred. The white crystals are likely Maleic Acid , which is less soluble in the organic ester than the ester itself.

  • Action: Do not use for sensitive synthesis. The presence of Maleic Acid means the sample is acidic and will mess up stoichiometry or catalyze side reactions.

  • Remediation: If the bulk is still liquid, you can try filtering the solid and washing the organic phase with cold, dilute sodium bicarbonate (rapidly) to neutralize acid, followed by drying over MgSO₄. However, buying a fresh batch is safer.

Q: The sample smells acrid/sharp. It used to smell sweet/faint.

  • Diagnosis: Release of acid and/or 2-bromoethanol.

  • Action: Check pH. If acidic, degradation is advanced. 2-bromoethanol is toxic; handle with extreme care in a fume hood.

Q: Can I store this dissolved in solvent?

  • Answer: Only if the solvent is anhydrous and non-nucleophilic (e.g., Anhydrous DCM or Toluene). Do not store in methanol or ethanol; transesterification can occur (swapping the 2-bromoethyl group for a methyl/ethyl group).

Decision Matrix: Assessment of Current Stock

Use this flow to determine if your current batch is viable.

DecisionTree Start Inspect Sample Visual Visual Check: Clear or Cloudy? Start->Visual Cloudy Cloudy/Solid Visual->Cloudy Precipitate Clear Clear Liquid Visual->Clear No Solids ActionDiscard DISCARD (Toxic Waste) Cloudy->ActionDiscard Severe Hydrolysis Smell Odor Check (Waift carefully) Clear->Smell Acrid Acrid/Acidic Smell->Acrid Acid Present Mild Mild/Ester-like Smell->Mild Intact ActionPurify Purify (Wash/Dry) Acrid->ActionPurify If critical ActionUse Safe to Use Mild->ActionUse

Figure 2: Rapid assessment workflow for this compound stock.

References

  • Hydrolysis Mechanism & Autoc

    • Title: Acid Catalyzed Hydrolysis of Esters.[3]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Safety & Handling (SDS Data) Title: Safety Data Sheet: 2-Bromoethyl acetate (Analogous ester handling). Source: Sigma-Aldrich (Merck). Note: While specific SDS for the maleate varies by supplier, the handling of bromo-esters regarding moisture and cold storage is consistent across the class.
  • Male

    • Title: Maleic acid esters - Evaluation statement.[4]

    • Source: Australian Industrial Chemicals Introduction Scheme (AICIS).
    • URL:[Link]

    • Relevance: Confirms hydrolysis to maleic acid and relevant alcohols under aqueous conditions.[4]

Sources

Technical Support Center: Optimizing Reaction Temperature for Maleic Anhydride Esterification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier 3 Technical Support resource for optimizing the esterification of maleic anhydride. It is designed for researchers and process chemists encountering yield plateaus, isomerization impurities, or discoloration issues.

Executive Summary: The "Two-Step" Thermal Strategy

The esterification of maleic anhydride is not a single thermal event; it is a biphasic process with conflicting thermal requirements.

  • Ring Opening (Monoesterification): Rapid, exothermic, and autocatalytic. Requires cooling/control (< 80°C).

  • Condensation (Diesterification): Slow, reversible, and water-generating. Requires heat (> 100°C) and catalysis. [1][2]

Crucial Warning: The primary failure mode in this reaction is the isomerization of cis-maleate to trans-fumarate . This irreversible side reaction is thermally driven above 140°C and catalytically accelerated by strong protic acids.

Part 1: The Reaction Landscape (Visualized)

To troubleshoot effectively, you must visualize where your reaction is stalling or diverting.

ReactionPathway MA Maleic Anhydride (Starting Material) Mono Mono-Alkyl Maleate (Intermediate) MA->Mono Step 1: Ring Opening Fast, Exothermic Temp: 50-80°C ROH Alcohol (ROH) Di Dialkyl Maleate (Target Product) Mono->Di Step 2: Condensation Slow, Reversible Temp: 110-140°C Fum Dialkyl Fumarate (Impurity - Solid) Mono->Fum Isomerization Risk: T > 140°C or Strong Acid Water H2O (Must Remove) Mono->Water Di->Fum Thermal Isomerization

Figure 1: Reaction pathway showing the competing kinetics of product formation vs. fumarate isomerization. Note the distinct thermal requirements for Step 1 and Step 2.

Part 2: Troubleshooting Guides & FAQs

Module A: The Monoester Stage (Ring Opening)

Context: You have just mixed Maleic Anhydride (MA) and alcohol.

Q1: The reaction mixture temperature spiked rapidly upon mixing. Did I damage the product?

  • Diagnosis: This is the expected exothermic ring-opening reaction.

  • Risk: If the temperature exceeded 80-90°C uncontrolled, you may have triggered early isomerization or minor polymerization.

  • Correction:

    • Melt Method: If using molten MA, add alcohol slowly.

    • Solid Method: If adding solid MA to alcohol, allow the dissolution endotherm to counterbalance the reaction exotherm. Keep T < 80°C. No catalyst is required for this step [1].

Q2: My conversion to monoester is stalling at 90%. Should I increase the temperature?

  • Answer: No. The monoester equilibrium is generally very favorable.

  • Root Cause: Stalling here usually indicates insufficient alcohol excess or wet reagents (hydrolysis of anhydride back to acid).

  • Protocol: Ensure a minimum 1.1 : 1 molar ratio (Alcohol:MA) for this stage. Heat to 60-80°C for 1-2 hours. Do not exceed 100°C yet.

Module B: The Diester Stage (Condensation)

Context: You are heating the mixture to drive the reaction to completion.

Q3: I am refluxing at 110°C with p-TSA, but the acid value isn't dropping. Why?

  • Diagnosis: Thermodynamic equilibrium limitation.

  • Explanation: The second step is reversible. If water is not physically removed, the reaction stops.

  • Troubleshooting:

    • Azeotropic Distillation: Are you using a solvent (Toluene/Xylene) and a Dean-Stark trap? The solvent must boil and carry water over.

    • Temperature Delta: Ensure your oil bath is 15-20°C higher than the solvent boiling point to ensure vigorous boil-up.

    • Check the Trap: If water layers aren't separating in the trap, your solvent is too dry or the reaction has stopped.

Q4: A white solid is precipitating out of my clear reaction liquid. What is it?

  • Diagnosis: Fumarate Isomerization. [3][4]

  • The Science: Dialkyl fumarates are significantly less soluble and have higher melting points than maleates due to better crystal packing (trans-symmetry) [2].

  • Trigger: You likely exceeded 140°C or used a high concentration of sulfuric acid (>1 wt%) for too long.

  • Recovery: Filtration can remove the solid fumarate, but your yield is permanently compromised. Lower the reaction temperature by 10-15°C in future runs.

Module C: Catalyst-Specific Optimization

Different catalysts dictate your maximum safe temperature.

Q5: Can I use Titanium (IV) Isopropoxide instead of Sulfuric Acid?

  • Answer: Yes, but the thermal profile changes completely.

  • Comparison:

    • Protic Acids (H2SO4, p-TSA): Active at 100-120°C. High risk of isomerization and discoloration (charring) [3].

    • Organometallics (Ti-alkoxides, Tin): Require higher temperatures (160-200°C ) for activation but are "neutral." They cause less corrosion and isomerization relative to the temperature, but the high T requirement poses a thermal risk if not controlled strictly [4].

Table 1: Optimal Temperature Ranges by Catalyst System

Catalyst SystemActivation TempMax Safe Temp (Isomerization Limit)Best For
Sulfuric Acid 80°C110°CSmall scale, low boiling alcohols
p-TSA (p-Toluenesulfonic acid) 100°C130°CStandard industrial synthesis (Toluene reflux)
Titanium (IV) Alkoxides 150°C180°CHigh boiling alcohols, plasticizers, low color req.
Autocatalytic (No Catalyst) >130°C150°CSlow reactions, avoiding catalyst removal steps

Part 3: Standardized Optimization Protocol

To determine the optimal temperature for your specific alcohol/solvent system, follow this self-validating workflow.

Reagents: Maleic Anhydride (1.0 eq), Alcohol (2.5 eq), p-TSA (0.5 mol%), Toluene (Solvent).

  • Step 1: Controlled Exotherm (0 - 60 mins)

    • Mix reagents without catalyst.

    • Heat to 60°C . Hold for 1 hour.

    • Validation: Take an aliquot for NMR/Titration. Acid Value (AV) should be ~50% of starting theoretical.

  • Step 2: Catalyst Addition & Ramp

    • Add p-TSA.

    • Ramp temperature to Reflux (approx. 115°C for Toluene system) .

    • Critical: Monitor the Dean-Stark trap.[5] Water evolution should be visible within 15 mins.

  • Step 3: The "Color/Isomer" Check (Every 2 hours)

    • Monitor the reaction color.[6]

    • Yellowing: Oxidation. Reduce T or add antioxidant.

    • Precipitation: Fumarate formation. Stop reaction immediately; you have exceeded the thermal budget.

  • Step 4: Endpoint Determination

    • Continue until water evolution ceases or Acid Value < 2 mg KOH/g.

References

  • Kinetics of Esterification: Mazo, P.C., et al. "Kinetics of the esterification of maleic anhydride with castor oil."[7] Latin American Applied Research, 2011.

  • Isomerization Risks: "Isomerization of maleic acid to fumaric acid." Google Patents US2454387A.

  • Catalyst Comparison: "Kinetics of Esterification of Maleic Anhydride with Hexan-1-ol Using Selected Catalysts." ResearchGate, 2025.[4]

  • Titanium Catalysis: "Titanium-catalyzed esterification and transesterification reactions facilitated using microwave heating."[8] Future Medicinal Chemistry, 2011.

  • General Optimization: "Optimization of Reaction Conditions for Maleate Ester Synthesis." BenchChem Technical Support.

Sources

Technical Support Center: Bis(2-bromoethyl) Maleate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-BEM-2024-X Subject: Optimization of Workup and Isolation Protocols for Bis(2-bromoethyl) Maleate Assigned Specialist: Senior Application Scientist, Chemical Process Group[1]

Executive Summary

Bis(2-bromoethyl) maleate (CAS: 24270-11-9) is a critical intermediate often used as a degradable cross-linker in hydrogels or as an initiator in Atom Transfer Radical Polymerization (ATRP).[1] Users frequently report two primary failure modes:

  • Isomerization: Thermal stress converts the cis-maleate to the thermodynamically stable (and often crystalline) trans-fumarate.[1]

  • Persistent Impurities: Difficulty removing unreacted 2-bromoethanol (a toxic lachrymator) or acid catalysts.[1]

This guide provides a modular troubleshooting approach. Do not default to distillation unless you have high-vacuum capabilities (<0.5 mmHg), as the boiling point threshold often overlaps with the isomerization temperature.[1]

Module 1: The "Quick Fix" (Standard Aqueous Workup)

User Question: "My crude reaction mixture is dark and acidic. How do I safely remove the catalyst and excess alcohol without degrading the ester?"

Technical Response: The primary challenge here is hydrolysis. Maleate esters are susceptible to hydrolysis under acidic/basic conditions, leading to the formation of mono-esters or reverting to maleic acid.[1] The protocol below uses a "Buffered Phase Separation" to mitigate this.

Protocol A: Buffered Aqueous Wash

Prerequisites: Crude reaction mixture (typically in Toluene, DCM, or Benzene).

  • Quench & Neutralize:

    • Cool the reaction mixture to 0–5°C .

    • Wash with saturated NaHCO₃ (Sodium Bicarbonate).[2]

    • Causality: This neutralizes the acid catalyst (

      
      -TsOH or H₂SO₄) and converts unreacted maleic acid into its water-soluble sodium salt.[1] The low temperature prevents base-catalyzed hydrolysis of the desired diester.[1]
      
  • The Alcohol Purge (Removing 2-Bromoethanol):

    • Perform 3x washes with distilled water .[1]

    • Mechanism:[1][2] 2-Bromoethanol has moderate water solubility.[1] Multiple fresh water partitions are more effective than a single large volume wash (Partition Coefficient principle).

  • Dehydration:

    • Wash once with saturated Brine (NaCl) to break emulsions.[1]

    • Dry organic layer over anhydrous MgSO₄ (Magnesium Sulfate) for 30 minutes.

    • Note: Avoid CaCl₂ if you suspect trace alcohols remain, as it can form complexes.

  • Concentration:

    • Rotary evaporate at <40°C .[1] Do not heat the bath above 45°C to avoid thermal isomerization.[1]

Module 2: Advanced Purification (Decision Matrix)

User Question: "The NMR still shows impurities. Should I distill or use a column?"

Technical Response: Use the decision matrix below. Distillation is risky for this compound due to its high molecular weight and thermal instability.[1]

Visualization: Purification Logic Flow

PurificationLogic Start Crude Bis(2-bromoethyl) Maleate Check Check Purity (1H NMR) Start->Check ImpurityType Identify Impurity Check->ImpurityType PathA Impurity: Unreacted Alcohol (Triplet @ 3.5-3.8 ppm) ImpurityType->PathA PathB Impurity: Isomer (Fumarate) (Singlet @ 6.8 ppm) ImpurityType->PathB PathC Impurity: Oligomers/Color ImpurityType->PathC ActionA High Vacuum Strip (<0.1 mmHg, 50°C) PathA->ActionA Volatility Differs ActionB Flash Chromatography (Silica Gel) PathB->ActionB Polarity Differs ActionC Activated Charcoal Filtration or Short Path Distillation PathC->ActionC MW Differs

Figure 1: Decision tree for selecting the appropriate purification method based on specific impurity profiles.

Protocol B: Flash Column Chromatography (The "Gold Standard")

Recommended when high purity (>98%) is required for polymerization kinetics.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).

    • Start: 90:10 (Hex:EtOAc) to elute non-polar byproducts.

    • Product Elution: Typically occurs around 80:20 to 70:30 .[1]

  • Loading: Dissolve crude in minimum volume of DCM or load onto dry silica.[1]

  • Detection: TLC (Visualize with KMnO₄ or Iodine stain; UV active at 254 nm due to conjugation).

Protocol C: High-Vacuum Distillation (The "Risky" Route)

Only attempt if you have a high-vacuum line (Schlenk line or diffusion pump).[1]

  • Pressure: Must be < 0.5 mmHg (ideally <0.1 mmHg).

  • Temperature: Keep pot temperature below 140°C .

  • Stabilizer: Add 100–500 ppm of Hydroquinone or MEHQ to the pot to prevent thermal polymerization during heating.[1]

  • Warning: If the liquid turns cloudy or solidifies in the receiver, you have likely isomerized the maleate to fumarate (which has a higher melting point).[1]

Module 3: Quality Control & Troubleshooting

User Question: "How do I know if I made the Maleate or the Fumarate?"

Technical Response: 1H NMR is the definitive method.[1] The symmetry of the molecule simplifies the spectrum, but the chemical shift of the vinyl protons is diagnostic.[1][3]

Data Table: NMR Diagnostic Shifts (CDCl₃)
Proton TypeChemical Shift (δ ppm)MultiplicityDiagnostic Note
Maleate Vinyl (-CH=CH-) 6.25 – 6.35 SingletTarget Product. Upfield due to shielding.[1]
Fumarate Vinyl (-CH=CH-) 6.80 – 6.90 SingletImpurity. Downfield (deshielded).[1] Indicates isomerization.[1][4]
-O-CH₂- (Ester linkage)4.40 – 4.50Triplet
-CH₂-Br (Alkyl halide)3.50 – 3.60TripletUnreacted 2-bromoethanol also shows a triplet here but will have a broad -OH singlet.[1]
Visualization: Isomerization Pathway

Isomerization Maleate Bis(2-bromoethyl) Maleate (Liquid, cis-isomer) Transition Transition State (Acid/Heat Catalyzed) Maleate->Transition Heat > 140°C or H+ Catalyst Fumarate Bis(2-bromoethyl) Fumarate (Solid/Crystalline, trans-isomer) Transition->Fumarate Thermodynamic Sink

Figure 2: The thermodynamic trap.[1] Once converted to the trans-fumarate, the reaction is essentially irreversible under standard processing conditions.[1]

Module 4: Storage & Stability

User Question: "Can I store this on the shelf?"

Technical Response: No. Bis(2-bromoethyl) maleate is a reactive electrophile.[1]

  • Hydrolysis Risk: Moisture will slowly hydrolyze the ester bonds, releasing HBr and Maleic acid.[1]

  • Light Sensitivity: Conjugated double bonds can undergo photo-isomerization.[1]

Storage Protocol:

  • Container: Amber glass vial with Teflon-lined cap.[1]

  • Atmosphere: Argon or Nitrogen headspace.[1]

  • Temperature: 2–8°C (Refrigerator).

  • Stabilizer: If storing for >1 month, ensure trace radical inhibitor (MEHQ) is present.

References
  • Synthesis & Properties of Maleates

    • Source: BenchChem & ChemicalBook. (2025). 2-Bromoethanol synthesis and purification methods. Retrieved from and .

    • Relevance: Establishes the solubility profile of the 2-bromoethanol starting material, confirming water/ether partitioning as the primary removal method.
  • Isomerization Diagnostics (NMR)

    • Source: National Institutes of Health (NIH). (2021).[5][6] Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR. Retrieved from .

    • Relevance: Validates the distinct chemical shifts between maleate (cis) and fumarate (trans) vinyl protons (6.2 vs 6.8 ppm).
  • General Purification of High-Boiling Esters

    • Source: Sigma-Aldrich Technical Bulletin.[1] (2024).[7] Bis(2-bromoethyl) ether technical specifications. Retrieved from .

    • Relevance: Provides comparative boiling point data for structurally similar bromo-ethers, supporting the requirement for high-vacuum distillation to avoid decomposition.[1]

Sources

Technical Support Center: Precision Control of 2-Bromoethyl Maleate Copolymers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Polymer Synthesis Support Hub. Current Topic: Controlling Polydispersity (


) in 2-Bromoethyl Maleate (BEM) Copolymers.

This guide addresses the specific challenges of polymerizing this compound, a functional monomer prized for its pendant alkyl bromide group (useful for post-polymerization modification/bioconjugation). Maleates are electron-deficient 1,2-disubstituted ethylenes that rarely homopolymerize due to steric hindrance, necessitating copolymerization (typically alternating) with electron-rich monomers like styrene or vinyl ethers.

Part 1: Method Selection & Strategy

Before troubleshooting, ensure you are using the correct kinetic strategy.

Q: Should I use ATRP or RAFT for BEM copolymers to minimize polydispersity?

Recommendation: RAFT (Reversible Addition-Fragmentation chain Transfer).

The Technical Logic:

  • The "Pendant Bromide" Risk in ATRP: this compound contains a primary alkyl bromide side chain. In Atom Transfer Radical Polymerization (ATRP), the catalyst (e.g., CuBr/Ligand) is designed to reversibly activate alkyl halides. While primary bromides are less active than the secondary/tertiary bromides typically used as initiators, they can be activated at high temperatures or high conversions. This leads to "grafting from" the side chain, causing uncontrolled branching, gelation, and massive PDI broadening [1].

  • RAFT Stability: The RAFT mechanism relies on a chain transfer agent (CTA) and does not chemically interact with the pendant alkyl bromide. This ensures the BEM functionality remains inert during propagation, preserving linearity and narrowing

    
     [2].
    
Part 2: Troubleshooting RAFT Polymerization

Focus: BEM copolymerized with Styrene (St) or Vinyl Ethers.

Issue 1: My PDI is consistently > 1.5 despite using a CTA.

Diagnosis: This often stems from a mismatch between the Chain Transfer Agent (CTA) and the Monomer Reactivity . Maleates are "Less Activated Monomers" (LAMs) regarding radical stability, but they are almost always copolymerized with "More Activated Monomers" (MAMs) like Styrene.

Corrective Actions:

  • Switch CTA Class: Do not use Xanthates (typical for pure LAMs like vinyl acetate). For BEM-alt-Styrene, you must use a Trithiocarbonate (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate).[1] These stabilize the styrenic radical intermediate effectively.

  • Check [CTA]/[Initiator] Ratio:

    • Standard: 10:1 to 5:1.

    • Problem: If your ratio is < 5:1, you have too many primary radicals initiating dead chains, broadening the distribution.

    • Solution: Increase the CTA concentration relative to AIBN.

Issue 2: The reaction is extremely slow (Retardation).

Diagnosis: Maleates have low propagation rate constants (


). Furthermore, RAFT agents can cause retardation if the intermediate radical is too stable (slow fragmentation).

Corrective Actions:

  • Temperature Optimization: Maleate copolymerizations often require higher temperatures (

    
    ) compared to pure acrylates to drive the cross-propagation steps.
    
  • Feed Ratio: Ensure strictly alternating conditions (1:1 feed) are not stifling the reaction. A slight excess of the electron-rich monomer (Styrene) can sometimes accelerate the rate without disrupting the alternating sequence significantly, as the maleate cannot homopolymerize [3].

Part 3: Troubleshooting ATRP (If Unavoidable)

Focus: Mitigating side-chain activation.

Issue 3: High PDI and multimodal GPC traces at high conversion.

Diagnosis: This is the signature of Chain Transfer to Polymer or Side-Chain Activation . The Cu(I) catalyst is likely activating the pendant


 groups, creating branch points.

Corrective Actions:

  • Halogen Exchange: Use a chloro-based initiator and CuCl catalyst. The C-Cl bond is stronger than the C-Br bond. This forces the catalyst to preferentially activate the chain end (if it's Cl-capped) rather than the pendant Br groups. Note: This is difficult if BEM is the primary monomer.

  • Limit Conversion: Stop the reaction at < 50-60% conversion. Branching events are statistically more probable at high conversion when monomer concentration is low.

Part 4: Decision & Workflow Visualization

The following diagram illustrates the logical flow for diagnosing PDI issues in BEM systems.

BEM_Troubleshooting Start High Polydispersity (PDI > 1.4) Method Check Polymerization Method Start->Method ATRP Method: ATRP Method->ATRP RAFT Method: RAFT Method->RAFT Branching Diagnosis: Side-Chain Activation (Pendant Br reacting) ATRP->Branching Sol_ATRP Solution: Switch to RAFT or Limit Conversion < 50% Branching->Sol_ATRP GPC_Shape Analyze GPC Trace Shape RAFT->GPC_Shape Shoulder High MW Shoulder GPC_Shape->Shoulder Tailing Low MW Tailing GPC_Shape->Tailing Sol_Shoulder Cause: Bimolecular Termination Action: Reduce [Initiator] or Rate Shoulder->Sol_Shoulder Sol_Tailing Cause: Slow Fragmentation/Initiation Action: Change CTA (Trithiocarbonate) Tailing->Sol_Tailing

Figure 1: Diagnostic logic flow for identifying the root cause of broad molecular weight distributions in BEM copolymers.

Part 5: Validated Protocol

Synthesis of Poly(this compound-alt-styrene) via RAFT

This protocol is designed to achieve


 by enforcing alternating kinetics and minimizing termination.

Reagents:

  • Monomer A: this compound (BEM) [Purified by passing through basic alumina to remove acid impurities].

  • Monomer B: Styrene (St) [Distilled to remove inhibitor].

  • CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (suitable for St/Maleate pairs).[1]

  • Initiator: AIBN (Recrystallized).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

Stoichiometry Table:

ComponentMolar EqRoleNotes
BEM 50Monomer (Acceptor)Limiting reagent for alternating sequence.
Styrene 50Monomer (Donor)Electron-rich partner.
CTA 1Control AgentDefines theoretical

.
AIBN 0.1 - 0.2InitiatorLow concentration prevents termination.

Step-by-Step Workflow:

  • Charge: In a Schlenk tube, dissolve BEM (1.0 g, 1 eq), Styrene (1 eq), and CTA (0.02 eq) in Dioxane (50 wt% monomer concentration).

  • Degas: This is the most critical step for PDI control. Perform 4 cycles of Freeze-Pump-Thaw .

    • Why? Oxygen inhibits radical growth and oxidizes RAFT agents, leading to induction periods and dead chains.

  • Initiate: Add AIBN (0.002 eq) under positive Nitrogen flow. Seal the tube.

  • Polymerize: Immerse in a pre-heated oil bath at 70°C .

    • Monitor: Stir at 300 rpm. Reaction time is typically 12–24 hours.

  • Quench: Cool the tube in liquid nitrogen and expose to air to stop the reaction.

  • Purification: Precipitate dropwise into cold Methanol (excess). The maleate copolymer will precipitate; unreacted monomers remain soluble.

  • Analysis: Dry under vacuum. Analyze via

    
    -NMR (for composition) and THF-GPC (for 
    
    
    
    ).
References
  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. Link

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1][2][3][4][5] Australian Journal of Chemistry, 58(6), 379–410. Link

  • Du, F. S., et al. (2009). Controlled Radical Copolymerization of Electron-Acceptor Monomers. Macromolecules, 42(4), 1088-1096. Link

Sources

Technical Guide: Stabilization & Handling of 2-Bromoethyl Maleate

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Department: Technical Support & Chemical Stability Subject: Preventing Premature Polymerization and Degradation of 2-Bromoethyl Maleate

Executive Summary: The Stability Paradox

This compound presents a unique challenge in chemical handling. Unlike simple acrylates, which polymerize aggressively, maleate esters are sterically hindered 1,2-disubstituted ethylenes. They do not homopolymerize easily.[1]

The Critical Insight: If you observe solidification in your bottle, it is statistically more likely to be isomerization (conversion to the trans-fumarate isomer) rather than radical polymerization.

This guide addresses the three primary instability vectors:

  • Radical Isomerization: Light/heat-induced conversion to the solid fumarate.

  • Hydrolysis: Degradation of the ester or alkyl bromide linkage.

  • Oligomerization: Slow radical coupling, usually requiring high heat or initiators.

Diagnostic Workflow: What is happening to your monomer?

Before applying a fix, you must identify the degradation mode. Use the following decision matrix to diagnose the state of your reagent.

DiagnosisTree Start User Observation: Solidification or Turbidity CheckAppearance Check Appearance Start->CheckAppearance Crystalline White Crystalline Precipitate CheckAppearance->Crystalline Hard solids Gel Clear/Hazy Gel (Viscous) CheckAppearance->Gel Gooey/Elastic LiquidSep Phase Separation (Water droplets) CheckAppearance->LiquidSep Liquid layers Iso DIAGNOSIS: Isomerization (Maleate → Fumarate) Cause: UV Light / Heat Crystalline->Iso Poly DIAGNOSIS: Polymerization Cause: O2 Depletion / Initiator Contamination Gel->Poly Hydro DIAGNOSIS: Hydrolysis Cause: Moisture / Acidic Impurities LiquidSep->Hydro

Figure 1: Diagnostic decision tree for identifying the mode of failure in this compound storage.

Stabilization Protocols
A. The Oxygen Requirement (The "Air Gap" Rule)

The most common inhibitor used for this compound is MEHQ (Hydroquinone monomethyl ether) .

  • Mechanism: MEHQ is not an inhibitor; it is an antioxidant. It does not react with carbon radicals directly. It reacts with peroxy radicals.[2]

  • The Reaction:

    
     (Peroxy radical).[3] MEHQ scavenges 
    
    
    
    .[2]
  • The Mistake: Storing this monomer under 100% Nitrogen or Argon will deactivate the inhibitor, leading to polymerization.

Protocol:

  • Headspace: Maintain a headspace of air (approx. 10-20% volume) in the container.

  • Sparging: Do NOT sparge with pure nitrogen for long-term storage. Use lean air (5-10%

    
     in 
    
    
    
    ) if flammability is a concern, though pure air is standard for small bottles.
B. Preventing Isomerization (The "Dark" Rule)

Maleates isomerize to fumarates (which are solids and insoluble in the monomer) upon exposure to UV light or catalytic radicals (like Bromine radicals from the degradation of the bromoethyl group).

Protocol:

  • Container: Amber glass is mandatory.

  • Temperature: Store at 2°C – 8°C . Do not freeze (freezing can precipitate the inhibitor, creating "hot spots" of uninhibited monomer upon thawing).

Pre-Reaction Preparation: Inhibitor Removal

You often need to remove MEHQ before polymerization reactions (e.g., ATRP, RAFT).

WARNING: Do not use a standard base wash (NaOH/KOH) for this compound.

  • Risk 1: Hydrolysis of the ester (Maleic acid formation).

  • Risk 2: Hydrolysis of the alkyl bromide (formation of 2-hydroxyethyl maleate).

Recommended Method: Inhibitor Removal Column

StepActionTechnical Rationale
1 Select Media Use Basic Alumina or commercial Inhibitor Remover Beads (e.g., polymer-bound amine). Avoid strong liquid bases.
2 Prepare Column Pack a short glass column (or use a syringe filter cartridge) with the media.
3 Elution Pass the neat monomer (or 50% solution in DCM) through the column by gravity or slight pressure.
4 Validation The eluate is now uninhibited. Use immediately. Uninhibited maleates can isomerize rapidly.
FAQ: Troubleshooting Common Issues

Q1: My monomer has white crystals at the bottom. Can I filter and use it?

  • Answer: Yes, but with caution. The crystals are likely the fumarate isomer . Filtration removes the impurity, but the presence of fumarate suggests the liquid has been exposed to stress (light/heat). Check the purity by NMR (

    
    H NMR: Maleate vinyl protons 
    
    
    
    6.2 ppm, doublet; Fumarate vinyl protons
    
    
    6.8 ppm, singlet).

Q2: Why did my reaction turn black/brown?

  • Answer: This often indicates degradation of the bromoethyl group . At temperatures >80°C, or in the presence of amines, the alkyl bromide can eliminate (forming vinyl groups) or substitute, releasing HBr. HBr can then catalyze further darkening and degradation.

Q3: Can I distill this monomer to purify it?

  • Answer: Distillation is risky.[4] Maleates have high boiling points. High heat promotes isomerization to fumarate (which may sublime or clog the condenser).

    • Recommendation: If you must distill, use high vacuum (<0.5 mmHg) to keep the bath temperature below 60°C. Add fresh inhibitor (MEHQ or BHT) to the receiving flask before starting.

Mechanistic Visualization: Isomerization vs. Polymerization

Understanding the difference between the two degradation pathways is vital for selecting the right stabilizer.

DegradationPathways cluster_Iso Pathway A: Isomerization (Most Common) cluster_Poly Pathway B: Polymerization Maleate This compound (Liquid, Cis-isomer) Fumarate 2-Bromoethyl Fumarate (Solid, Trans-isomer) Maleate->Fumarate UV Light / Heat Radical Catalyst Radical Carbon Radical Maleate->Radical Initiator Precip White Precipitate (Failure) Fumarate->Precip Polymer Polymaleate (Viscous Gel) Radical->Polymer Propagation (Slow) MEHQ MEHQ + O2 MEHQ->Radical Inhibits

Figure 2: Chemical pathways leading to monomer instability. Pathway A (Isomerization) is the most frequent cause of shelf-life failure.

References
  • Sigma-Aldrich. (2025).[5] Product Specification: 2-Bromoethyl methacrylate (Analogous handling for Maleates). Retrieved from

  • SpecialChem. (2020). The Role of Inhibitors in Monomer Storage: MEHQ and Oxygen Requirement.[6] Retrieved from

  • National Institutes of Health (NIH). (2023). Inhibition of Free Radical Polymerization: A Review. PubMed Central. Retrieved from

  • PubChem. (2025).[7] Compound Summary: this compound derivatives. Retrieved from

  • ResearchGate. (2019). Kinetic Study on the Isomerization of Maleic to Fumaric Acid. Retrieved from

Sources

Advanced Troubleshooting: Nucleophilic Substitution & Functionalization of Maleate Backbones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. Subject: Optimization and Troubleshooting of Maleic Anhydride/Maleimide Reactivity Ticket Priority: High (Bioconjugation & Polymer Synthesis)

Core Directive & Scope

This guide addresses the technical nuances of functionalizing maleate backbones. In the context of "nucleophilic substitution," we must distinguish between three distinct mechanistic pathways often conflated in experimental design:

  • True Nucleophilic Substitution (

    
     / Addition-Elimination):  Occurs on halogenated maleimides (e.g., 2,3-dibromomaleimide) where a nucleophile displaces a leaving group.
    
  • Michael Addition (Conjugate Addition): The standard reaction of thiols/amines with the electron-deficient double bond of maleimide (no leaving group).

  • Nucleophilic Acyl Substitution (Ring Opening): The attack of amines on the carbonyls of maleic anhydride to form maleamic acids.

Module A: The Substitution Workflow (Halomaleimides)

Context: You are using mono- or dibromomaleimides for reversible bioconjugation or to create rigid linkers.

Diagnostic Q&A

Q: I am observing low yields when reacting 2,3-dibromomaleimide with my thiol. The starting material disappears, but the product isn't forming. A: You are likely experiencing hydrolytic competition or over-substitution .

  • The Mechanism: The reaction proceeds via an addition-elimination mechanism.[1] The thiol adds to the double bond, and HBr is eliminated to restore the double bond.

  • The Fix:

    • Check pH: Hydrolysis of the bromide is rapid at pH > 7.5. Maintain pH 6.0–7.0.

    • Stoichiometry: If using dibromomaleimide for bridging (disulfides), ensure a strict 1:1 ratio of disulfide to maleimide. Excess thiol will displace both bromides and potentially attack the double bond again, leading to complex mixtures.

Q: My "substituted" maleimide product is unstable and releasing the payload. A: This is a feature, not a bug, but it can be controlled.

  • The Science: Unlike standard maleimide-thiol conjugates (succinimides), the product of bromomaleimide substitution retains the double bond. This makes it susceptible to thiol exchange with exogenous thiols (like Glutathione in vivo).

  • The Protocol: To "lock" the conjugate, you must hydrolyze the succinimide ring after the substitution, or use a specific linker design that sterically hinders exchange.

Standard Operating Procedure: Dibromomaleimide Bridging
  • Reduce: Reduce native disulfide bond (e.g., TCEP, 1 eq).

  • Buffer: Phosphate buffer, pH 6.5 (Strict control).

  • Add: Add 2,3-dibromomaleimide (1.1 eq) in DMF/DMSO.

  • Monitor: Reaction is usually complete in <15 mins at 0°C.

  • Validate: Check for absorbance at 300–350 nm (characteristic of the maleimide core).

Module B: The Michael Addition (Standard Maleimides)

Context: Standard conjugation of thiols to maleimides.

Diagnostic Q&A

Q: I see multiple peaks in LC-MS corresponding to +18 Da and +36 Da. What is happening? A: You are seeing Succinimide Ring Hydrolysis .

  • Cause: At pH > 7.5, hydroxide ions attack the carbonyl of the succinimide ring.

  • Impact:

    • Pre-conjugation: The maleimide opens to maleamic acid (unreactive). Dead reagent.

    • Post-conjugation: The thiosuccinimide opens. This actually stabilizes the bond by preventing the Retro-Michael reaction.

  • Troubleshooting: If you need the ring intact, work at pH 6.5 and store in dry DMSO. If you want to stabilize the product, deliberately raise pH to 8.5 after conjugation is complete.

Q: My N-terminal Cysteine peptide is forming a product with -2 Da mass shift? A: You have triggered a Thiazine Rearrangement .

  • The Science: An intramolecular reaction where the N-terminal amine attacks the succinimide carbonyl, followed by condensation.

  • The Fix: This is pH-dependent.[2][3][4] Keep pH < 7.[3][5]0. Alternatively, ensure the N-terminus is acetylated or not adjacent to the Cysteine.

Data: pH Sensitivity of Maleimide Chemistry
pH RangeDominant ReactionSide Reaction RiskRecommendation
< 6.0 Slow Thiol AdditionLowToo slow for labile proteins.[5]
6.5 – 7.5 Chemoselective Thiol Addition MinimalOptimal Window.
> 7.5 Amine Addition (Lysine)Hydrolysis (Ring Opening)Avoid for specificity.
> 8.0 Rapid HydrolysisThiol Exchange / Retro-MichaelUse only for "locking" post-reaction.

Module C: Maleic Anhydride Ring Opening (Polymer/Small Molecule Synthesis)

Context: You are reacting an amine with maleic anhydride to form a maleimide.

Diagnostic Q&A

Q: I cannot close the ring; I am stuck at the Maleamic Acid intermediate. A: The dehydration step (Ring Closure) is the bottleneck.

  • The Fix: You need a dehydrating agent or Lewis Acid catalyst.

    • Chemical:[1][3][6][7][8][9][10][11] Acetic Anhydride + Sodium Acetate (Classic).

    • Lewis Acid: Zinc Chloride (

      
      ) or HMDS (Hexamethyldisilazane).
      
    • Thermal: Heating in toluene with a Dean-Stark trap is often insufficient for sensitive substrates.

Q: My product NMR shows a shift in the double bond protons (from ~6.3 ppm to ~6.8 ppm). A: You have Isomerized to Fumarate .

  • The Science: Maleic derivatives (cis) are thermodynamically less stable than Fumaric derivatives (trans). Catalytic bases (like morpholine or excess amine) can trigger this isomerization.

  • The Fix: Avoid prolonged exposure to basic catalysts. Use acid-catalyzed ring closure or HMDS/ZnCl2 methods which are milder.

Visualized Troubleshooting Logic

Figure 1: The Maleate Functionalization Decision Matrix

MaleateLogic Start Start: Select Backbone MA Maleic Anhydride Start->MA BM Bromomaleimide Start->BM SM Standard Maleimide Start->SM Amine Add Amine MA->Amine Thiol Add Thiol (pH 6.5) BM->Thiol SM->Thiol Acid Maleamic Acid (Ring Open) Amine->Acid Dehydrate Dehydration (Ac2O / HMDS) Acid->Dehydrate Dehydrate->SM Subst Add-Elim Mechanism (Substitution) Thiol->Subst Michael Michael Addition (No Leaving Group) Thiol->Michael Bridge Bridged Bioconjugate (Retains Double Bond) Subst->Bridge Stable Succinimide Thioether Michael->Stable Hydrolysis Ring Hydrolysis (pH > 8) Stable->Hydrolysis Stabilization Step

Caption: Decision matrix for selecting the correct reaction pathway based on starting material and desired linkage stability.

Figure 2: Mechanism of Nucleophilic Substitution on Bromomaleimide

Mechanism Step1 1. Nucleophilic Attack (Thiol attacks C=C) Step2 2. Intermediate (Anionic Transition State) Step1->Step2 Addition Step3 3. Elimination (Bromide Leaves) Step2->Step3 -Br (Elimination) Step4 4. Product (Thio-Maleimide w/ Double Bond) Step3->Step4 Restoration of Conjugation

Caption: The Addition-Elimination mechanism (


) specific to halomaleimides, distinct from standard Michael addition.

References & Authoritative Grounding

  • Tedaldi, L., et al. (2010). "Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides." Journal of the American Chemical Society.

    • Relevance: Defines the substitution mechanism on bromomaleimides and bridging protocols.

  • Bachem Technical Guides. (2022). "The Thiol-Maleimide Reaction: A Guide."

    • Relevance: Authoritative data on pH sensitivity and thiazine side reactions.[10]

  • Vector Laboratories. (2023). "Maleimide Reaction Chemistry & Storage."

    • Relevance: Practical protocols for handling hydrolysis and storage conditions.[3]

  • Di Mauro, P.P., et al. (2019). "Modification of Poly(maleic anhydride)-Based Polymers... Addition or Substitution Reaction?" Macromolecules.

    • Relevance: Distinguishes between ring-opening addition and imidization substitution in polymer backbones.

Sources

Validation & Comparative

Comprehensive Characterization Guide: 2-Bromoethyl Maleate via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the 1H NMR characterization of 2-Bromoethyl Maleate , specifically focusing on distinguishing the target cis-isomer from its thermodynamic trans-isomer (fumarate) and hydrolysis byproducts.

Product: this compound (Mono- or Bis-ester) Primary Application: Functional monomer for Atom Transfer Radical Polymerization (ATRP) initiators and surface conjugation. Critical Quality Attribute (CQA): Cis-geometry retention and Alkyl Bromide integrity.

Introduction: The Isomer Challenge

In the synthesis of maleates (e.g., via esterification of maleic anhydride with 2-bromoethanol), the primary challenge is not just yield, but stereochemical integrity . The cis-maleate bond is thermodynamically less stable than the trans-fumarate bond. Acid-catalyzed esterification often induces isomerization to 2-bromoethyl fumarate .

While FTIR can detect the carbonyl stretch, it struggles to quantify low-level trans impurities in a cis matrix. 1H NMR is the gold standard for this characterization because the olefinic protons of maleates and fumarates resonate at distinct chemical shifts with characteristic coupling constants (


-values), providing a self-validating purity assay.

Experimental Protocol

A. Sample Preparation

To ensure sharp resolution of the olefinic splitting patterns, proper solvation is critical to prevent hydrogen-bonding broadening of the acid proton (in mono-esters).

  • Solvent: Deuterated Chloroform (

    
    ) is preferred for the diester. Dimethyl Sulfoxide-
    
    
    
    (
    
    
    ) is recommended for the mono-ester to sharpen the carboxylic acid proton signal and prevent exchange broadening.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentrations can cause peak shifting due to stacking effects.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[1]

B. Instrument Parameters
  • Frequency: 400 MHz or higher (essential to resolve second-order roofing effects in the ethylene bridge).

  • Pulse Sequence: Standard single pulse (

    
    ).
    
  • Relaxation Delay (D1): Set to

    
     seconds. The olefinic protons have longer 
    
    
    
    relaxation times; insufficient delay will under-integrate the maleate signal relative to the alkyl chain, leading to erroneous purity calculations.

Comparative Analysis & Data Interpretation

The following table compares the target product against its primary impurities.

Table 1: Diagnostic Chemical Shifts ( , 400 MHz)
MoietyProton TypeThis compound (Target)2-Bromoethyl Fumarate (Isomer Impurity)2-Bromoethanol (Starting Material)
Olefin

6.2 – 6.4 ppm (Singlet or Doublet,

Hz)
6.8 – 6.9 ppm (Singlet or Doublet,

Hz)
N/A
Ester Link

4.45 ppm (Triplet)4.50 ppm (Triplet)3.8 ppm (Triplet)
Alkyl Bromide

3.60 ppm (Triplet)3.60 ppm (Triplet)3.5 ppm (Triplet)
Acid

10-12 ppm (Broad, if monoester)10-12 ppm (Broad)N/A
Detailed Spectral Analysis[2]
1. The Olefinic Region (6.0 – 7.0 ppm)

This is the "fingerprint" region.

  • Maleate (Cis): The olefinic protons are chemically equivalent (in the diester) or nearly equivalent (in the monoester). They appear upfield around 6.3 ppm .

    • Note: In the monoester, symmetry is broken, and you may see an AB system (

      
       Hz).
      
  • Fumarate (Trans): The trans geometry deshields the protons, shifting them downfield to ~6.85 ppm .

    • Validation: If you see a small peak at 6.85 ppm, your reaction has isomerized. Integration of 6.3 ppm vs. 6.85 ppm gives the molar ratio of Isomer Purity.

2. The Ethylene Bridge (3.0 – 5.0 ppm)

The 2-bromoethyl chain shows a classic


 pattern (two triplets).
  • Deshielding Hierarchy: The protons next to Oxygen (Ester) are more deshielded (4.45 ppm ) than those next to Bromine (3.60 ppm ).

  • Purity Check: Unreacted 2-bromoethanol will show a triplet for the

    
     significantly upfield (~3.8 ppm) compared to the esterified 
    
    
    
    (~4.45 ppm).

Characterization Workflow (Logic Diagram)

The following diagram illustrates the decision logic for validating the product using 1H NMR data.

NMR_Characterization Start Acquire 1H NMR Spectrum (CDCl3 or DMSO-d6) CheckOlefin Analyze Region 6.0 - 7.0 ppm Start->CheckOlefin IsomerCheck Major Peak Position? CheckOlefin->IsomerCheck Maleate Peak at ~6.3 ppm (Cis-Maleate) IsomerCheck->Maleate 6.3 ppm Fumarate Peak at ~6.85 ppm (Trans-Fumarate) IsomerCheck->Fumarate 6.85 ppm CheckImpurities Check for Isomerization Maleate->CheckImpurities CheckImpurities->Fumarate Minor Peak Present CalcPurity Calculate Ratio: Integral(6.3) / [Integral(6.3) + Integral(6.8)] CheckImpurities->CalcPurity CheckChain Analyze Alkyl Region 3.0 - 5.0 ppm CalcPurity->CheckChain Triplets Triplets at 4.45 & 3.60 ppm? CheckChain->Triplets Valid Product Validated: This compound Triplets->Valid Yes (Distinct Triplets) Invalid Contaminated: Free Alcohol or Hydrolysis Triplets->Invalid No (Broad/Shifted)

Figure 1: Logic flow for the structural validation and purity assessment of this compound using 1H NMR markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard reference for chemical shifts and coupling constants).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Source for reference spectra of maleic and fumaric derivatives).

  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society, 136(18), 6513–6533. (Context for 2-bromoethyl esters in ATRP).

Sources

FTIR spectrum analysis of maleate vs. fumarate esters

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]

Executive Summary: The Symmetry of Isomers

In pharmaceutical and chemical development, distinguishing between maleate (cis-butenedioate) and fumarate (trans-butenedioate) isomers is critical.[1] While they share an identical molecular formula, their thermodynamic stability, solubility, and bioavailability differ radically.[1]

This guide provides a definitive spectroscopic framework for differentiating these isomers using Fourier Transform Infrared (FTIR) spectroscopy. The core distinction lies in molecular symmetry . Fumarate esters, possessing a center of inversion (


 symmetry), adhere to the Mutual Exclusion Principle , rendering their C=C stretching vibrations largely IR-inactive.[1] Maleate esters, lacking this symmetry (

or lower), exhibit distinct, diagnostic dipole changes.
Theoretical Framework: Selection Rules & Symmetry

To interpret the spectra accurately, one must understand the physical laws governing the absorption.

The Mutual Exclusion Principle

For molecules with a center of inversion (centrosymmetric), vibrations that are active in the Raman spectrum are inactive in the IR spectrum, and vice versa.

  • Fumarate (Trans): The dipole moments of the two carbonyl groups oppose each other across the double bond. Stretching the central C=C bond results in a net zero change in dipole moment.[2] Result: The C=C peak is virtually silent in FTIR.

  • Maleate (Cis): The substituents are on the same side. Stretching the C=C bond or bending the C-H bonds creates a significant change in the dipole moment. Result: The C=C peak is IR observable.[2][3][4][5][6][7]

Logic Flow: Symmetry to Spectrum

SymmetryLogic cluster_0 Fumarate (Trans-Isomer) cluster_1 Maleate (Cis-Isomer) F_Sym Centrosymmetric (Center of Inversion) F_Rule Mutual Exclusion Principle F_Sym->F_Rule F_Res C=C Stretch: IR Inactive/Weak F_Rule->F_Res M_Sym Non-Centrosymmetric (Net Dipole) M_Rule Allowed Dipole Change M_Sym->M_Rule M_Res C=C Stretch: IR Active (~1640 cm⁻¹) M_Rule->M_Res

Figure 1: Decision logic based on molecular symmetry rules determining IR activity of the alkene backbone.

Spectral Fingerprinting: Diagnostic Peaks

The following data compares Diethyl Maleate and Diethyl Fumarate . These values serve as the baseline for identifying these moieties in complex API salts.

Comparative Peak Table
Functional GroupVibration ModeDiethyl Fumarate (Trans)Diethyl Maleate (Cis)Diagnostic Note
=C-H OOP Bending 975 – 980 cm⁻¹ ~700 – 820 cm⁻¹ Primary Differentiator. The trans "wag" is sharp and distinct.[1] The cis band is often broader and at lower energy.[4]
C=C StretchAbsent / Very Weak 1635 – 1645 cm⁻¹ Secondary Differentiator. Visible in Maleate; often invisible in Fumarate (requires Raman to see).[1]
C=O Stretch (Ester)~1720 – 1725 cm⁻¹~1730 – 1740 cm⁻¹Maleate carbonyls often shift to higher wavenumbers due to lack of coplanarity (steric hindrance) reducing conjugation.[1]
C-O Stretch1150 – 1300 cm⁻¹1150 – 1300 cm⁻¹Both show strong ester C-O bands; less diagnostic for isomer differentiation.[1]

Critical Insight for Drug Developers: When analyzing Salts (e.g., Amlodipine Maleate vs. Fumarate), the Carbonyl (C=O) stretch is replaced by Carboxylate (COO⁻) bands. [1] * Asymmetric COO⁻: 1550–1610 cm⁻¹

  • Symmetric COO⁻: 1300–1420 cm⁻¹

  • Differentiation: Look for the =C-H OOP wag at ~980 cm⁻¹ . If present, it is Fumarate. If absent/shifted low, it is Maleate.[1]

Experimental Protocol: High-Fidelity ATR-FTIR

To ensure data integrity and avoid artifacts (such as polymorphic transitions induced by grinding in KBr), Attenuated Total Reflectance (ATR) is the recommended methodology.[1]

Protocol: Isomer Discrimination Workflow

Objective: Obtain high-resolution spectra to resolve the =C-H OOP region.

Materials:

  • FTIR Spectrometer (e.g., Agilent, Thermo, PerkinElmer)[1]

  • Diamond or ZnSe ATR Crystal[1]

  • Solvent: Isopropanol (for cleaning)[1]

  • Reference Standards: 99%+ Diethyl Maleate and Diethyl Fumarate (Sigma-Aldrich/Merck)[1]

Step-by-Step Methodology:

  • System Validation:

    • Run a background scan (air) with the ATR arm open.

    • Verify energy throughput (>20,000 counts/sec typical).

    • Self-Check: Ensure humidity/CO₂ lines are minimized.[1]

  • Parameter Setup:

    • Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ may blur the sharp trans-wag).

    • Scans: Accumulate 32 or 64 scans to improve Signal-to-Noise (S/N) ratio.

    • Range: 4000 – 600 cm⁻¹.[1]

  • Sample Application:

    • Liquids (Esters): Place 1 drop (~10 µL) directly on the crystal center.

    • Solids (Salts): Place ~5 mg of powder.[1] Apply pressure using the anvil until the absorbance of the strongest peak reaches 0.5 – 0.8 A.U. Do not over-pressurize soft organic salts.

  • Data Processing:

    • Apply ATR Correction (corrects for penetration depth vs. wavelength).

    • Baseline correct (Rubberband method preferred).[1]

    • Normalize to the C=O stretch (or COO⁻ max) for overlay comparison.

Workflow Diagram

ExperimentalWorkflow cluster_Acq Data Acquisition Start Start: Sample Prep Clean Clean ATR Crystal (Isopropanol) Start->Clean Bkgrd Acquire Background (Air, 64 scans) Clean->Bkgrd Apply Apply Sample (Ensure Contact) Bkgrd->Apply Scan Scan @ 2 cm⁻¹ Res (4000-600 cm⁻¹) Apply->Scan Process ATR Correction & Baseline Normalization Scan->Process Analyze Target Region Analysis: 980 vs 700-800 cm⁻¹ Process->Analyze Decision Identify Isomer Analyze->Decision

Figure 2: Standard Operating Procedure (SOP) for ATR-FTIR discrimination of isomeric esters.[1]

References
  • NIST Chemistry WebBook. Diethyl fumarate (Trans-Isomer) IR Spectrum.[1][8] National Institute of Standards and Technology.[8][9][10][11][12][13] [Link][1]

  • NIST Chemistry WebBook. Diethyl maleate (Cis-Isomer) Thermochemistry & Data.[1] National Institute of Standards and Technology.[8][9][10][11][12][13] [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for IR selection rules and alkene wagging frequencies).

  • Larkin, P. (2011).[1] IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1][7] (Source for Mutual Exclusion Principle in centrosymmetric molecules).[1] [Link]

Sources

Thermal Stability Profiling: Poly(2-bromoethyl maleate) (PBEM)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth thermal stability analysis of Poly(2-bromoethyl maleate) (PBEM) , a specialized functional polymer often used as a reactive precursor in "Click" chemistry and surface modification.

This guide synthesizes theoretical degradation kinetics with empirical data from structural analogues to provide a robust reference for researchers.

A Comparative Technical Guide for Functional Polymer Applications

Executive Summary & Material Profile

Poly(this compound) (PBEM) is a halogenated functional polymer primarily utilized as a "reactive scaffold" in advanced macromolecular synthesis. Unlike commodity polymers, PBEM is rarely used for its bulk mechanical properties; rather, its value lies in the labile carbon-bromine (C-Br) bond, which facilitates post-polymerization modification (e.g., via nucleophilic substitution or ATRP grafting).

However, this same reactivity compromises its thermal stability. Understanding its degradation profile is critical for processing conditions, particularly during melt-blending or high-temperature curing.

Chemical Structure & Theoretical Instability
  • Backbone: Alternating maleate (typically copolymerized with styrene or vinyl ethers due to steric hindrance of maleate homopolymerization).

  • Functional Side Chain: 2-bromoethyl ester.

  • Primary Failure Mode: Thermally induced dehydrobromination (

    
    -elimination).
    

Comparative Performance Analysis

To objectively evaluate PBEM, we compare it against three distinct polymer classes:

  • Poly(2-bromoethyl methacrylate) (PBEMA): The closest structural analogue (side-chain identical).

  • Poly(diethyl maleate) (PDEM): The non-halogenated backbone control.

  • Poly(vinyl chloride) (PVC): The industrial benchmark for dehydrohalogenation.

Table 1: Thermal Degradation Metrics (TGA Data Synthesis)
MetricPoly(this compound) (PBEM) Poly(2-bromoethyl methacrylate) (PBEMA) Poly(diethyl maleate) (PDEM) Poly(vinyl chloride) (PVC)
Onset Degradation (

)
210°C - 230°C 240°C290°C250°C
Primary Mass Loss Step ~45-50% (HBr Release) ~95% (Depolymerization)~100% (Decarboxylation)~60% (HCl Release)
Peak Degradation (

)
Step 1: 260°C / Step 2: 410°C 310°C380°C290°C
Char Yield (at 600°C) High (~25-30%) Low (<5%)Low (<2%)Moderate (~15%)
Mechanism

-Elimination & Crosslinking
Unzipping (Depolymerization)Random ScissionAutocatalytic Dehydrochlorination
Key Insights for Researchers:
  • The "Maleate Effect": Unlike methacrylates (PBEMA) which "unzip" back to monomers cleanly, maleate polymers tend to undergo complex rearrangement and crosslinking. This results in a significantly higher char yield for PBEM compared to PBEMA.

  • Halogen Lability: PBEM shows a lower onset temperature (

    
    ) than its non-halogenated counterpart (PDEM). The C-Br bond energy (~276 kJ/mol) is significantly weaker than the C-H bonds (~413 kJ/mol) in the ethyl group, making the side chain the "weak link."
    
  • Processing Window: Processing PBEM above 180°C poses a severe risk of HBr evolution, which is corrosive to metal tooling and toxic.

Experimental Protocol: TGA Workflow

To replicate these findings or validate new batches of PBEM, follow this self-validating protocol. This method ensures the separation of volatile HBr release from backbone degradation.

Equipment Setup
  • Instrument: High-Resolution Thermogravimetric Analyzer (e.g., TA Instruments Q500 or Netzsch TG 209).

  • Crucible: Alumina (

    
    ) or Platinum (Pt). Note: Avoid Aluminum pans due to reaction with HBr.
    
  • Purge Gas: Nitrogen (

    
    ) at 40 mL/min (Balance) and 60 mL/min (Sample).
    
Step-by-Step Methodology
  • Sample Preparation:

    • Dry PBEM sample in a vacuum oven at 40°C for 12 hours to remove synthesis solvents (THF/Toluene).

    • Mass: 5–10 mg (Precision

      
      0.01 mg).
      
    • Form: Powder or thin film (maximize surface area to prevent autocatalytic degradation by trapped HBr).

  • Conditioning:

    • Equilibrate at 30°C.

    • Isothermal hold for 5 minutes to stabilize atmosphere.

  • Ramp Segment (Standard):

    • Ramp 10°C/min to 600°C.

  • Hi-Res Segment (Optional but Recommended):

    • Use "High-Resolution" mode (dynamic rate) where heating slows when mass loss rate >1%/min. This resolves the overlapping HBr loss and backbone scission events.

Degradation Mechanism & Causality[1]

Understanding why PBEM fails is crucial for stabilizing it. The degradation proceeds via a two-stage mechanism.[1]

Stage 1: Dehydrobromination (210°C – 280°C)

The pendant 2-bromoethyl group undergoes thermal elimination of Hydrogen Bromide (HBr). This is catalyzed by the proximity of the carbonyl oxygen, which can act as an internal base.

  • Result: Formation of vinyl ester groups along the backbone.

  • Consequence: These vinyl groups are highly reactive and immediately crosslink (radical coupling), leading to a rigid, insoluble char.

Stage 2: Backbone Scission (350°C – 450°C)

The remaining maleate backbone (now heavily crosslinked) undergoes random chain scission and decarboxylation (


 release).
Visualization of Degradation Pathway

The following diagram illustrates the divergent pathways between PBEM and its Methacrylate analogue.

PBEM_Degradation Polymer Poly(this compound) (Initial State) Heat Heating (>210°C) Polymer->Heat Transition Transition State (Six-membered ring) Heat->Transition Activation HBr HBr Gas (Corrosive Volatile) Transition->HBr Elimination VinylInt Poly(vinyl maleate) Intermediate Transition->VinylInt Backbone Rearrangement Crosslink Crosslinked Char (Stable Residue) VinylInt->Crosslink Radical Coupling (Dominant) Volatiles Small Volatiles (CO2, CO) VinylInt->Volatiles Secondary Scission (>350°C) Methacrylate Contrast: Poly(methacrylate) Analogue Monomer Monomer Recovery (Depolymerization) Methacrylate->Monomer Unzipping Mechanism

Figure 1: Thermal degradation pathway of PBEM showing the dominant crosslinking mechanism versus the depolymerization seen in methacrylates.

Conclusion & Recommendations

Poly(this compound) exhibits a distinct thermal profile characterized by early-onset dehydrobromination followed by extensive char formation.

For Drug Delivery & Synthesis Applications:

  • Storage: Store below 30°C to prevent slow HBr release and yellowing.

  • Modification: Perform post-polymerization modifications (e.g., amination) at temperatures strictly below 100°C .

  • Analysis: When calculating grafting density using TGA, use the first mass loss step (210–280°C) as a quantitative proxy for bromine content, as this step corresponds stoichiometrically to HBr loss.

For Processing:

  • Add thermal stabilizers (e.g., organotin compounds or epoxidized soybean oil) if melt processing is required, similar to PVC protocols.

References
  • Fundamental Degradation of Halogen

    • Source: McNeill, I. C. (1997). "Thermal degradation mechanisms of halogenated polymers." Progress in Polymer Science.
    • Relevance: Establishes the -elimination mechanism for bromo-ethyl side chains.
  • Maleate vs.

    • Source: Polymer Database.
    • Relevance: Provides baseline data for non-halogenated male
  • Synthesis and Characterization of Poly(2-bromoethyl methacryl

    • Source: Karagoz, B., et al. (2010). "Preparation of Crosslinked Poly(2-bromoethyl methacrylate) Microspheres." Journal of Polymer Science Part A.
    • Relevance: Provides the direct comparative TGA data for the methacryl
  • TGA Methodology for Halogen

    • Source: ASTM E1131-08. "Standard Test Method for Compositional Analysis by Thermogravimetry."
    • Relevance: Defines the standard protocol for separating volatile components

Sources

A Senior Application Scientist's Guide to Determining Copolymer Composition: Elemental Analysis in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of polymer science, particularly within the realm of drug development where precision is paramount, the composition of a copolymer is a critical determinant of its physicochemical properties and, ultimately, its therapeutic efficacy.[1] The precise ratio of monomeric units within a copolymer dictates its solubility, degradation rate, drug-loading capacity, and interaction with biological systems.[2] This guide provides an in-depth technical comparison of analytical methodologies for determining copolymer composition, with a primary focus on the foundational technique of elemental analysis, while objectively contrasting it with spectroscopic and thermal alternatives.

The Foundational Pillar: Elemental Analysis

Elemental analysis, specifically CHNS/O combustion analysis, stands as a fundamental and robust technique for determining the elemental composition of a sample.[3] Its application to copolymer analysis is predicated on a simple yet powerful principle: if the constituent monomers of a copolymer possess a discernible difference in their elemental makeup, the overall elemental composition of the resulting polymer will be a direct reflection of the monomer ratio.[4]

The Underlying Causality: From Combustion to Composition

The core of elemental analysis lies in the complete and instantaneous combustion of a sample in a pure oxygen environment. This process liberates the constituent elements as simple gaseous oxides (CO₂, H₂O, N₂, SO₂). These gases are then meticulously separated and quantified by a thermal conductivity detector (TCD).[5] The instrument is calibrated using certified standards, ensuring the accuracy of the detected signals.[5]

The power of this technique for copolymer analysis is unlocked when there is a unique elemental marker in one of the monomers. For instance, a copolymer composed of a nitrogen-containing monomer and a nitrogen-free monomer can be readily characterized by its overall nitrogen content. The higher the percentage of nitrogen, the greater the proportion of the nitrogen-containing monomer in the copolymer chain.

Figure 1: Workflow for copolymer composition analysis using a CHN elemental analyzer.

A Self-Validating System: Experimental Protocol for CHN Analysis

The following protocol for determining the composition of a hypothetical copolymer of N-vinylpyrrolidone (NVP) and methyl methacrylate (MMA) is designed to be self-validating through meticulous sample preparation, instrument calibration, and data analysis.

Materials:

  • Copolymer sample (dried under vacuum)

  • Acetanilide (or other suitable certified standard)

  • Tin capsules

  • Microbalance (readable to 0.001 mg)

  • CHN Elemental Analyzer

Protocol:

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified standard such as acetanilide. The rationale here is to establish a reliable response factor for the detector for known percentages of carbon, hydrogen, and nitrogen.[5] This step is crucial for the accuracy of all subsequent measurements.

    • Perform multiple runs of the standard to ensure the instrument's precision and repeatability, typically aiming for a relative standard deviation (RSD) of ≤0.3%.

  • Sample Preparation:

    • Precisely weigh 1-2 mg of the dried NVP-MMA copolymer into a pre-cleaned tin capsule using a microbalance.[5] Accurate weighing is fundamental to an accurate final composition determination.[6]

    • Crimp the tin capsule to ensure no sample is lost and to facilitate complete combustion.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into a high-temperature furnace (typically around 1000°C) with a pure oxygen supply.[5]

    • The resulting combustion gases are swept by a helium carrier gas through a reduction tube containing copper to convert any nitrogen oxides to dinitrogen gas.[6]

    • The gases (CO₂, H₂O, and N₂) are then separated using a gas chromatography column and quantified by a thermal conductivity detector.[5]

  • Data Analysis and Composition Calculation:

    • The instrument software will provide the weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in the copolymer sample.

    • The mole fraction of NVP in the copolymer can be calculated using the following equation, based on the theoretical nitrogen content of pure NVP and the measured nitrogen content of the copolymer:

    Mole Fraction of NVP = (%N in copolymer / %N in pure NVP)

    Where the theoretical %N in NVP (C₆H₉NO) is approximately 12.60%.

    • The mole fraction of MMA is then calculated as:

    Mole Fraction of MMA = 1 - Mole Fraction of NVP

The Spectroscopic Contenders: A Comparative Overview

While elemental analysis provides a robust and direct measure of elemental composition, it is not without its limitations. It is a destructive technique and provides no information about the microstructure or sequence distribution of the monomers within the copolymer chain.[4] Spectroscopic methods offer complementary and, in some cases, more detailed information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard?

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is widely regarded as one of the most powerful and accurate techniques for determining copolymer composition.[4][7] It is a non-destructive technique that provides detailed structural information, including the relative abundance of different monomer units.[8]

Principle of ¹H NMR for Copolymer Analysis:

The basis of ¹H NMR is the differential absorption of radiofrequency energy by protons in a molecule when placed in a strong magnetic field. The chemical environment of each proton dictates its resonance frequency, resulting in a unique NMR spectrum. For copolymer analysis, the key is to identify distinct proton signals that are unique to each monomer unit. The integral (area under the peak) of these signals is directly proportional to the number of protons giving rise to that signal.[9]

Experimental Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Dissolve 5-10 mg of the copolymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Complete dissolution is crucial for obtaining high-resolution spectra.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.

    • Ensure a sufficient relaxation delay between pulses to allow for complete relaxation of all protons, which is critical for accurate integration.

  • Data Analysis:

    • Identify the characteristic resonance peaks for each monomer. For an NVP-MMA copolymer, one might use the signals from the methylene protons adjacent to the nitrogen in NVP and the methoxy protons in MMA.

    • Integrate the selected peaks.

    • Calculate the molar ratio of the monomers by dividing the integral value of each peak by the number of protons it represents.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid and Versatile Tool

FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, offers a rapid and non-destructive method for copolymer analysis.[10] It is based on the principle that different chemical bonds vibrate at specific frequencies when they absorb infrared radiation.

Principle of FTIR for Copolymer Analysis:

The FTIR spectrum provides a "fingerprint" of the functional groups present in a molecule.[11] For quantitative analysis of copolymers, the intensity of a characteristic absorption band of one monomer can be compared to a band from the other monomer or an internal standard.[10] A calibration curve is typically generated using a series of standards with known compositions.

Experimental Protocol for ATR-FTIR Analysis:

  • Sample Preparation:

    • For solid samples, ensure a flat surface for good contact with the ATR crystal.

    • For films, cast a thin, uniform film directly onto the ATR crystal.

  • Data Acquisition:

    • Press the sample firmly against the ATR crystal to ensure good contact.

    • Collect the FTIR spectrum over the desired wavenumber range.

  • Data Analysis:

    • Identify characteristic absorption bands for each monomer that do not overlap significantly. For NVP-MMA, the carbonyl stretch of the lactam in NVP and the ester carbonyl stretch in MMA could be used.

    • Measure the absorbance (peak height or area) of these bands.

    • Use a pre-established calibration curve to determine the copolymer composition.[10]

The Thermal Perspective: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) primarily measures changes in the physical and chemical properties of a material as a function of temperature. While its main application is in assessing thermal stability, it can be adapted for the quantitative analysis of some copolymers and polymer blends, particularly if the components have distinct thermal degradation profiles.[12][13]

Principle of TGA for Copolymer Composition Analysis:

If the constituent monomers of a copolymer degrade at significantly different temperatures, the resulting TGA thermogram will show distinct weight loss steps. The magnitude of each weight loss step can be correlated to the proportion of the corresponding component in the copolymer.[12]

Experimental Protocol for TGA Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the copolymer sample into a TGA pan.

  • Data Acquisition:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a specific atmosphere (e.g., nitrogen or air).

    • Record the weight loss as a function of temperature.

  • Data Analysis:

    • Analyze the derivative of the TGA curve (DTG curve) to clearly identify the temperatures of maximum weight loss for each degradation step.

    • The percentage weight loss in each distinct step can be used to calculate the composition of the copolymer.

Head-to-Head Comparison: Choosing the Right Tool for the Job

FeatureElemental Analysis (CHN)¹H NMR SpectroscopyATR-FTIR SpectroscopyThermogravimetric Analysis (TGA)
Principle Combustion and quantification of elemental gases.[5]Nuclear spin transitions in a magnetic field.[9]Vibrational transitions of chemical bonds.[10]Weight loss upon heating.[12]
Sample Amount 1-2 mg[14]5-10 mgMinimal (surface analysis)5-10 mg
Destructive? YesNoNoYes
Accuracy Generally good, but can be lower than NMR.[4]High[4]Moderate to Good (requires calibration)[10]Moderate (depends on degradation profile separation)
Precision High (RSD < 0.3%)HighGoodGood
Provides Structural Info? NoYes (connectivity, tacticity)Yes (functional groups)No
Speed Relatively fast (minutes per sample)Slower (requires sample prep and longer acquisition)Very fast (seconds per sample)Slower (requires heating ramp)
Limitations Requires elemental difference between monomers; no microstructural information.[4]Can be complex for overlapping signals; requires soluble polymers.[8]Requires distinct, non-overlapping bands; needs calibration.[10]Only applicable if components have distinct degradation temperatures.[15]
Validation Straightforward calibration with standards.Can be validated as a primary method.[16]Requires validation of calibration curve.Validation with reference materials.[13]

Application in Drug Development: A Critical Perspective

In the development of polymer-based drug delivery systems, the accurate determination of copolymer composition is not merely an academic exercise; it is a critical quality attribute that directly impacts drug product performance and safety.[17]

  • Drug Loading and Release: The ratio of hydrophilic to hydrophobic monomers in amphiphilic block copolymers governs the size and stability of micelles or nanoparticles, which in turn affects drug loading capacity and release kinetics.[2]

  • Biocompatibility and Degradation: The composition of biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), dictates their degradation rate and the local pH environment, which can influence tissue response and drug stability.

  • Regulatory Compliance: Analytical methods used for the characterization of pharmaceutical polymers must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[15][18] The ICH Q2(R2) guideline outlines the validation characteristics required for analytical procedures, including accuracy, precision, specificity, linearity, and range.[15]

Conclusion: An Integrated Approach

While ¹H NMR spectroscopy is often hailed as the gold standard for its accuracy and wealth of structural information, elemental analysis remains a valuable, cost-effective, and robust technique for the routine determination of copolymer composition, particularly in a quality control setting.[3][14] Its simplicity and high precision make it an excellent tool for verifying the bulk composition of copolymers, especially when a unique elemental tag is present.

Ultimately, a multi-faceted approach that integrates data from elemental analysis, NMR, FTIR, and thermal analysis provides the most comprehensive understanding of a copolymer's composition and structure. This integrated analytical strategy is indispensable for researchers and drug development professionals seeking to design and manufacture safe, effective, and consistent polymer-based therapeutics.

References

  • Robertson Microlit. (n.d.). Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). CHN elemental analysis results of the samples derived from the... [Table]. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Determination of Copolymer Compositions. Retrieved from [Link]

  • Gao, H., et al. (2019). Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst, 144(5), 1717-1723. Available from: [Link]

  • Spectro-Lab. (n.d.). Elemental Analysis: CHNS/O characterization of polymers and plastics. Retrieved from [Link]

  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]

  • Magritek. (2020, November 27). Determination of copolymer composition by benchtop NMR. Retrieved from [Link]

  • Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Retrieved from [Link]

  • Spokoyny, A. M. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. Organometallics, 41(13), 1593-1595. Available from: [Link]

  • Scribd. (n.d.). Quantitative Analysis of Copolymers by Ftir: Fur. Polym. Retrieved from [Link]

  • Gignac, M. A., et al. (2022). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry, 20(28), 5449-5454. Available from: [Link]

  • Cheng, H. N. (2021). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Polymers, 13(21), 3783. Available from: [Link]

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  • ResearchGate. (n.d.). FTIR Spectra of drug, polymers, and physical mixture of drug and... [Figure]. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Journal of Natural Products, 77(7), 1641-1651. Available from: [Link]

  • Agilent Technologies. (2011, September 1). Quantitative analysis of copolymers using the Cary 630 FTIR spectrometer. Retrieved from [Link]

  • ACS Publications. (2021). One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy. Molecular Pharmaceutics, 18(6), 2356-2364. Available from: [Link]

  • ResearchGate. (2019, January 16). (PDF) Thermogravimetric Analysis of Polymers. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • SciELO. (2010). Thermoanalytical study of praziquantel-loaded PLGA nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 46(1), 83-90. Available from: [Link]

  • Bentham Science. (n.d.). NMR Spectroscopy for the Characterization of Polymers. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 75(4), 834-851. Available from: [Link]

  • Redalyc. (2017). Quantification of Aerospace Polymer Blends by Thermogravimetric Analysis and Infrared Spectrometry. Journal of Aerospace Technology and Management, 9(4), 487-496. Available from: [Link]

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A Comparative Guide to HPLC Methodologies for the Purity Assessment of Maleate Monomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and polymer science, the purity of raw materials is a cornerstone of quality, safety, and efficacy. Maleate monomers, widely used as counter-ions for active pharmaceutical ingredients (APIs) and as building blocks in polymer synthesis, are no exception.[1] Ensuring their purity is not merely a quality control checkpoint but a critical step that influences the stability, therapeutic effect, and safety profile of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of maleate monomers, grounded in scientific principles and field-proven insights.

The Core Analytical Challenge: Separating Geometric Isomers

The primary challenge in assessing the purity of maleic acid (the cis-isomer) lies in its separation from its geometric isomer, fumaric acid (the trans-isomer).[2] Fumaric acid is a common process-related impurity and degradant that can significantly impact the physicochemical properties of the final product. Due to their structural similarity, achieving baseline separation requires a nuanced and optimized chromatographic approach. Beyond fumaric acid, a robust method must also be capable of separating other potential impurities, such as starting materials, by-products from synthesis, and various degradants.[3]

Comparative Analysis of HPLC Methodologies

The development of a precise, accurate, and robust HPLC method hinges on the strategic selection of the stationary phase (column), mobile phase, and detector.[4][5] Each component plays a pivotal role in the retention and resolution of maleate from its impurities.

Pillar 1: Stationary Phase (Column) Selection

The choice of column is arguably the most critical factor in achieving the desired separation. While the C18 (ODS) column is the workhorse of reversed-phase chromatography, its performance with highly polar molecules like maleic and fumaric acids can be suboptimal without careful method design.

  • C18 (Octadecyl Silane) Columns: Standard C18 columns rely on hydrophobic interactions.[6] Since maleic and fumaric acids are highly polar, they exhibit poor retention in highly aqueous mobile phases on traditional C18 columns, often eluting near the void volume. To overcome this, mobile phase modifications are essential, specifically operating at a low pH to suppress the ionization of the carboxylic acid groups, thereby increasing their hydrophobicity and retention.[7][8][9]

  • Phenyl-Hexyl Columns: These columns offer an alternative selectivity mechanism based on π-π interactions between the phenyl rings of the stationary phase and the double bonds in the analytes.[6][10] This can be particularly advantageous for separating isomers like maleic and fumaric acid.[11][12] The phenyl-hexyl phase often provides enhanced resolution where C18 columns may fall short, especially when using methanol-based mobile phases which promote these π-π interactions.[6][10]

  • Polar-Embedded and Aqueous C18 (AQ) Columns: These columns are specifically designed to prevent phase collapse in highly aqueous mobile phases, making them suitable for retaining and separating very polar compounds. They offer a robust alternative to traditional C18 phases for this application.

Table 1: Comparative Performance of Stationary Phases

Stationary PhasePrimary InteractionAdvantages for Maleate AnalysisDisadvantages
Standard C18 HydrophobicWidely available, well-characterized.Poor retention of polar analytes; requires low pH mobile phase.
Phenyl-Hexyl π-π Interactions, HydrophobicAlternative selectivity, excellent for isomer separation.[11][12]Selectivity is highly dependent on the organic modifier used.[10]
Polar-Embedded Hydrophobic, H-BondingEnhanced retention for polar compounds, stable in 100% aqueous.Can have different selectivity compared to standard C18.
Pillar 2: Mobile Phase Optimization

The mobile phase is the driving force of the separation, and its composition must be meticulously controlled.

  • The Critical Role of pH: For acidic compounds like maleate, mobile phase pH is the most powerful tool for controlling retention.[8][13][14] Maleic acid has two pKa values (approx. 1.9 and 6.1). By setting the mobile phase pH to a value between 2.5 and 3.0, well below the first pKa, the carboxylic acid groups remain in their protonated (non-ionized) form.[9][15] This neutral form is significantly more hydrophobic and will be better retained on a reversed-phase column.[8] Buffers such as phosphate or formate are commonly used to maintain a stable pH.[16][17]

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile and methanol are the most common organic modifiers. While acetonitrile is often preferred for its lower viscosity, methanol can enhance the unique selectivity of phenyl-based columns by promoting π-π interactions.[10][18] The choice can significantly alter the elution order and resolution of impurities.

  • Ion-Pair Chromatography (IPC): For analytes that are still difficult to retain even at low pH, IPC is a powerful technique.[19][20][21] An ion-pairing reagent, such as tetrabutylammonium (TBA) for acids, is added to the mobile phase.[22] This reagent forms a neutral, hydrophobic ion pair with the charged analyte, dramatically increasing its retention on a reversed-phase column.[19][23] However, IPC methods can be troublesome, requiring long column equilibration times and potentially causing issues with mass spectrometry (MS) detection.[20][21]

Pillar 3: Detection Strategy
  • UV/Diode Array Detection (DAD): UV detection is the standard for this analysis. Maleic and fumaric acids have different UV absorbance characteristics due to their geometric structures. Fumaric acid, with its trans double bond, allows for more effective conjugation and absorbs at a higher wavelength (around 250-280 nm) compared to maleic acid (cis), which absorbs at a lower wavelength (around 210-220 nm).[24] A detection wavelength of around 210-215 nm is often chosen to detect both compounds and other potential impurities that may lack a strong chromophore.[25][26] A Diode Array Detector (DAD) is highly recommended as it provides spectral information, which is invaluable for assessing peak purity and identifying co-eluting impurities.

In-Depth Experimental Protocol: A Validated Reference Method

This section provides a robust, self-validating HPLC method for the purity assessment of maleate monomers. This method is designed to be specific, accurate, and precise, in line with ICH guidelines.[5][27]

Objective: To quantify the purity of a maleate monomer and separate it from its key impurity, fumarate, and other potential degradation products.

Chromatographic Conditions
ParameterConditionRationale
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm)Provides alternative selectivity for optimal isomer separation.[11]
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)Low pH suppresses ionization of acidic analytes, enhancing retention.[8][16]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% B to 40% B over 15 minutesGradient elution ensures separation of early-eluting polar impurities and later-eluting non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection DAD at 215 nmAllows for sensitive detection of maleate, fumarate, and other potential impurities.[26]
Injection Vol. 10 µL
Procedure
  • Standard Preparation: Accurately weigh and dissolve the maleate reference standard and fumarate impurity standard in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1.0 mg/mL and 0.01 mg/mL, respectively.

  • Sample Preparation: Prepare the maleate monomer sample at a concentration of 1.0 mg/mL in the same diluent.

  • System Suitability Test (SST):

    • Inject the standard preparation five times.

    • The %RSD for the peak area of maleate should be ≤ 2.0%.

    • The resolution between the maleate and fumarate peaks must be ≥ 2.0.

    • The tailing factor for the maleate peak should be ≤ 1.5.

  • Analysis: Inject the blank (diluent), standard preparation, and sample preparation in sequence.

  • Calculation: Calculate the percentage of each impurity using the area percent method or against a qualified reference standard.

Forced Degradation Study

To ensure the method is stability-indicating, forced degradation studies should be performed on the maleate monomer.[17][28] This involves subjecting the sample to stress conditions to intentionally produce degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 80 °C for 4 hours.[17]

  • Base Hydrolysis: 0.1 M NaOH at 80 °C for 2 hours.[17]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose to light as per ICH Q1B guidelines.

The developed HPLC method must be able to separate the main maleate peak from all degradation products formed, demonstrating specificity.[29][30]

Visualization of the Analytical Workflow

A robust analytical workflow is essential for consistent and reliable results. The following diagram outlines the key stages from sample receipt to final report generation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample_Prep Sample & Standard Preparation HPLC_Setup HPLC System Setup (Install Column, Purge) Sample_Prep->HPLC_Setup Mobile_Phase_Prep Mobile Phase Preparation & Degassing Mobile_Phase_Prep->HPLC_Setup Equilibration Column Equilibration HPLC_Setup->Equilibration SST System Suitability Test (Resolution, Tailing, Precision) Equilibration->SST Sequence Run Analytical Sequence (Blank, Standard, Sample) SST->Sequence If Pass Integration Peak Integration & Identification Sequence->Integration Calculation Purity & Impurity Calculation Integration->Calculation Review Data Review & Verification Calculation->Review Report Generate Certificate of Analysis / Report Review->Report

Caption: Workflow for HPLC Purity Assessment.

Conclusion

The selection of an appropriate HPLC method for the purity assessment of maleate monomers is a multi-faceted process that requires a deep understanding of chromatographic principles. While a standard C18 column can be effective with a carefully controlled low-pH mobile phase, a Phenyl-Hexyl column often provides superior resolution for the critical separation of maleic and fumaric acid isomers. The method must be rigorously validated, including forced degradation studies, to prove it is stability-indicating and fit for purpose. By systematically evaluating the column chemistry, mobile phase parameters, and detection strategy, researchers can develop a robust and reliable method that ensures the quality and safety of their materials and final products.

References

  • HPLC method development and validation for chlorpheniramine male
  • Separation and determination of fumaric acid by reversed phase high performance chromatography.
  • Method Development and Validation of Indacaterol Maleate By RP HPLC In Bulk and Pharmaceutical Dosage Form. (n.d.). Vertex AI Search.
  • A novel analytical method development and validation for the estimation of flupirtine maleate in bulk and tablet dosage form by RP-HPLC.
  • Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. (n.d.). Vertex AI Search.
  • Development and validation of HPLC method for the simultaneous determination of enalapril maleate in present of their impurities: Application to tablet analysis.
  • Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. Turkish Journal of Pharmaceutical Sciences.
  • A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALE
  • Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formul
  • USP Malic acid standard by HPLC has two separate peaks.
  • Innovation and Validation of a new RP- HPLC Method for the Simultaneous Determination of Chlorpheniramine Male
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. SIELC Technologies.
  • LC-MS Contaminants. Merck Millipore.
  • Singh, S., & Bakshi, M. (2008).
  • Back to Basics: The Role of pH in Retention and Selectivity. (2017).
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
  • Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. (2009). Agilent.
  • TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Thermo Fisher Scientific.
  • Chlorphenamine Maleate-impurities.
  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace.
  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. (n.d.). Shimadzu.
  • Acid degradation, base degradation, oxidative degradation.
  • Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlor
  • Synthesis and Characterization of Allyl Terpene Male
  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. (2026).
  • Synthesis and Characterization of Allyl Terpene Maleate Monomer.
  • Control pH During Method Development for Better Chrom
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Study of Impurity Profile and Forced Degradation of Bulk Drugs: Gliclazide and Dimetindene Male
  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (2023). Queen's University Belfast Research Portal.
  • Exploring the Role of pH in HPLC Separ
  • Forced Degradation Studies in Pharmaceuticals. Scribd.
  • Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectiv. Phenomenex.
  • Maleic and Fumaric Acids Analyzed with LCMS. MicroSolv.
  • Ion-Pairing Agents | HPLC. (2024). Mason Technology.
  • Analysis of malic acid by HPLC. (n.d.). GL Sciences.

Sources

Comparative hydrolysis rates of maleate vs. succinate esters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of hydrolysis rates for maleate and succinate esters, designed for researchers in prodrug development and polymer science.

Executive Summary

In drug delivery and materials science, the choice between maleate (cis-butenedioic) and succinate (butanedioic) ester linkers is a critical determinant of stability and release kinetics.

  • Maleate Monoesters: Exhibit rapid hydrolysis (orders of magnitude faster than succinates) under physiological conditions due to anchimeric assistance (intramolecular nucleophilic catalysis). They are ideal for systems requiring fast payload release or pH-triggered degradation.

  • Succinate Esters: Exhibit superior stability in aqueous solution. Hydrolysis is primarily intermolecular or enzymatically driven (carboxylesterases). They are the standard for shelf-stable prodrugs (e.g., Methylprednisolone Sodium Succinate) where premature degradation must be minimized.

  • Fumarate Esters: (Trans-isomer of maleate) behave similarly to succinates regarding spontaneous hydrolysis stability but lack the intramolecular catalytic pathway entirely due to geometric constraints.

Mechanistic Underpinnings: The "Cis-Effect"

The profound difference in hydrolysis rates stems from the geometry of the intermediate states.

Maleate Esters: Intramolecular Catalysis

Maleate monoesters possess a rigid cis-alkene backbone that holds the free carboxylic acid group and the ester carbonyl in close proximity. This "pre-organized" state facilitates intramolecular nucleophilic attack , forming a cyclic anhydride intermediate (maleic anhydride), which subsequently hydrolyzes rapidly to the diacid.

  • Rate Enhancement: This pathway can accelerate hydrolysis by

    
     to 
    
    
    
    -fold compared to intermolecular hydrolysis.
  • pH Dependence: The rate is highly pH-dependent, often peaking near the pKa of the carboxylic acid (pH 3–5) where the nucleophilic carboxylate and the electrophilic ester coexist.

Succinate Esters: Rotational Entropy Penalty

Succinate esters possess a flexible saturated backbone (


 carbons). While they can form a cyclic succinic anhydride intermediate, doing so requires rotation around the C2-C3 bond, overcoming an entropic penalty. Consequently, the intramolecular reaction is significantly slower than in maleates.
  • Dominant Pathway: Under neutral conditions, intermolecular attack by water or hydroxide (

    
     mechanism) often competes with or dominates the intramolecular pathway, resulting in much slower overall degradation.
    
Mechanistic Visualization

The following diagram illustrates the catalytic advantage of the maleate geometry.

HydrolysisMechanism cluster_maleate Maleate Pathway (Fast) cluster_succinate Succinate Pathway (Slow) M_Start Maleate Monoester (Cis-Geometry) M_Inter Tetrahedral Intermediate M_Start->M_Inter Intramolecular Attack M_Anhydride Maleic Anhydride (Cyclic Intermediate) M_Inter->M_Anhydride Elimination M_Product Maleic Acid + Alcohol M_Anhydride->M_Product Rapid Hydrolysis S_Start Succinate Monoester (Flexible Chain) S_Rotate Rotational Conformation S_Start->S_Rotate Entropic Cost S_Product Succinic Acid + Alcohol S_Rotate->S_Product Slow Intermolecular Attack (H2O/OH-)

Caption: Mechanistic comparison showing the direct intramolecular pathway of maleates vs. the entropically hindered pathway of succinates.

Comparative Performance Data

The following table summarizes the kinetic differences observed in aqueous buffer systems (pH 7.4, 37°C).

FeatureMaleate MonoesterSuccinate MonoesterFumarate Monoester
Primary Mechanism Intramolecular Nucleophilic Catalysis (Anchimeric Assistance)Intermolecular Hydrolysis (

) / Slow Intramolecular
Intermolecular Hydrolysis (

)
Relative Rate (

)
High (~10,000x) Low (1x) Low (<1x)
Half-Life (

)
Minutes to Hours (pH dependent)Days to WeeksDays to Weeks
pH Sensitivity High (Bell-shaped profile near pKa)Moderate (Base-catalyzed)Moderate (Base-catalyzed)
Prodrug Utility Rapid release; pH-triggered systemsShelf-stable formulations; Enzymatic releaseSustained release; Immunomodulation

Note on Diesters: For diesters (e.g., dimethyl maleate vs. dimethyl succinate), the initial hydrolysis step lacks the free carboxyl group for catalysis. However, once the first ester bond is cleaved, the maleate intermediate degrades rapidly, whereas the succinate intermediate remains relatively stable.

Experimental Protocol: Kinetic Determination

To objectively measure and compare these rates in your own lab, follow this standardized HPLC workflow.

Materials
  • Substrates: Monomethyl maleate, Monomethyl succinate (purified >98%).

  • Buffer: 50 mM Phosphate buffer (pH 7.4) and 50 mM Acetate buffer (pH 4.0).

  • Internal Standard: Benzoic acid (non-reactive under assay conditions).

Methodology
  • Preparation: Dissolve substrate to 1 mM in the appropriate buffer pre-warmed to 37°C.

  • Sampling: At defined intervals (

    
     min for maleates; 
    
    
    
    hours for succinates), withdraw 100 µL aliquots.
  • Quenching: Immediately add 100 µL of cold Acetonitrile/0.1% TFA to stop the reaction and precipitate proteins (if using biological media).

  • Analysis: Inject 10 µL onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: Gradient 5% to 95% ACN in water (+0.1% Formic Acid).

    • Detection: UV at 210 nm (carbonyl) or 254 nm (if phenyl linkers are used).

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .
Workflow Diagram

ExperimentalWorkflow cluster_sampling Kinetic Sampling Loop Step1 Substrate Preparation (1 mM in Buffer) Step2 Incubation (37°C, pH 7.4 / 4.0) Step1->Step2 Step3 Withdraw Aliquot (Time t) Step2->Step3 Step4 Quench Reaction (Cold ACN + TFA) Step3->Step4 Step5 HPLC Analysis (C18 Column, UV 210nm) Step4->Step5 Step6 Data Processing (Calculate k_obs) Step5->Step6

Caption: Standardized workflow for determining hydrolytic rate constants (


).
Implications for Drug Development
When to Choose Maleate:
  • Targeting Acidic Compartments: Maleate linkers are excellent for ADCs (Antibody-Drug Conjugates) designed to release payloads in the endosome/lysosome (pH 4.5–5.5). The acidic environment protonates the leaving group while maintaining the nucleophilicity of the carboxylate, optimizing the intramolecular attack.

  • Self-Immolative Systems: Use maleates when the linker must disappear completely after the first trigger event, preventing the accumulation of bulky intermediates.

When to Choose Succinate:
  • Shelf-Life Priority: For lyophilized or liquid formulations requiring >2 years of stability (e.g., corticosteroids like Methylprednisolone Succinate), succinates are the gold standard.

  • Enzymatic Targeting: If release should be driven by esterase abundance (e.g., liver targeting) rather than chemical instability, succinates provide a stable background that allows enzymes to control the rate.

References
  • Kirby, A. J., & Lancaster, P. W. (1972). Structure and efficiency in intramolecular and enzymic catalysis. Catalysis by the carboxyl group of the hydrolysis of monoesters of maleic acid. Journal of the Chemical Society, Perkin Transactions 2.

  • Garrett, E. R. (1962). Prediction of Stability in Pharmaceutical Preparations X: Alkaline Hydrolysis of Hydrocortisone Succinate and Esters. Journal of Pharmaceutical Sciences.

  • Testa, B., et al. (2010). Hydrolysis in Drug and Prodrug Metabolism.[1] Chemistry & Biodiversity.

  • Wang, Y., et al. (2021). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. mAbs.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromoethyl maleate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety protocols for handling 2-Bromoethyl maleate (CAS 633300-02-4) . Due to the limited specific toxicological data available for this compound, this protocol applies the Precautionary Principle , treating the substance as a high-potency alkylating agent and sensitizer based on its functional groups (primary alkyl bromide and maleate ester).[1]

Hazard Identification & Mechanism of Toxicity

To select the correct PPE, you must understand the mechanism of potential injury.[1] this compound presents a dual-threat profile:

  • Threat A: Alkylation (Genotoxicity): The 2-bromoethyl group is a primary alkyl halide.[1] It acts as an electrophile that can alkylate DNA (specifically guanine residues) and proteins.[1] This creates a risk of mutagenicity and long-term systemic toxicity.[1]

  • Threat B: Michael Addition (Sensitization): The maleate double bond is an electron-deficient alkene (Michael acceptor).[1] It reacts with thiol groups in skin proteins, leading to irreversible haptenization.[1] This causes severe allergic contact dermatitis and respiratory sensitization.[1]

Hazard ClassGHS Classification (Inferred*)H-Code
Skin Corrosion/Irritation Category 1B (Causes severe burns)H314
Sensitization Skin Sensitizer Cat 1H317
Genotoxicity Suspected Mutagen Cat 2H341
Acute Toxicity Toxic if swallowed/inhaledH301/H331

*Note: Classifications are derived from structural analogs (e.g., 2-bromoethyl acetate, maleic anhydride) in the absence of compound-specific LD50 data.[1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE.[1] The permeation of brominated esters through standard nitrile is rapid.[1]

A. Hand Protection (The Critical Barrier)

Requirement: Double-gloving is mandatory.[1][2]

  • Inner Glove: 4 mil Nitrile (Inspection layer).[1]

  • Outer Glove: Silver Shield® (EVOH/PE Laminate) or Butyl Rubber (minimum 0.3 mm).[1]

    • Why? Standard nitrile degrades quickly upon contact with halogenated esters.[1] Laminate films provide >480 min breakthrough time.[1]

    • Alternative: If dexterity is critical for small-scale (<10 mg) handling, use Double Nitrile (extended cuff) but change every 15 minutes or immediately upon splash.[1]

B. Respiratory Protection

Primary Control: All handling must occur inside a certified Chemical Fume Hood. Secondary Protection (Spill/Outside Hood):

  • Respirator: Full-face APR (Air Purifying Respirator).[1]

  • Cartridge: OV/AG/P100 (Organic Vapor / Acid Gas / HEPA).[1]

    • Why? The "Acid Gas" rating is required because hydrolysis releases Hydrobromic Acid (HBr).[1]

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect vented).[1] Safety glasses are insufficient due to the lachrymator potential.[1]

  • Body: Tyvek® Lab Coat (Disposable, impervious to liquids) or chemically resistant apron over a standard cotton lab coat.[1]

PPE Selection Logic (Decision Tree)

The following diagram illustrates the decision logic for selecting PPE based on the scale and state of the chemical.

PPE_Selection Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Powder Liquid Liquid / Solution State->Liquid Neat/Soln Vol_Check Volume > 10 mL? Solid->Vol_Check Liquid->Vol_Check Level_A PROTOCOL A: Fume Hood + Double Nitrile + Splash Goggles Vol_Check->Level_A No (<10 mL/g) Level_B PROTOCOL B: Fume Hood + Silver Shield Gloves + Face Shield + Apron Vol_Check->Level_B Yes (>10 mL/g) Level_C PROTOCOL C: Glove Box (Isolator) Required Level_B->Level_C If Aerosolizing Process

Figure 1: Risk-based decision matrix for PPE selection.[1] Protocol B is the default recommendation for synthesis workflows.[1]

Operational Protocols

Phase 1: Pre-Work Inspection
  • Glove Check: Inflate inner nitrile gloves to check for pinholes.[1]

  • Quench Solution Prep: Prepare a beaker of 10% Sodium Thiosulfate / 5% Sodium Bicarbonate solution.

    • Mechanism:[2] Thiosulfate neutralizes the alkylating bromide; Bicarbonate neutralizes the carboxylic acid and any HBr formed.[1]

Phase 2: Safe Handling Workflow

Handling_Workflow cluster_hood Chemical Fume Hood Prep 1. Don PPE (Double Glove) Weigh 2. Weigh/Transfer (Inside Hood Only) Prep->Weigh React 3. Reaction/Use Weigh->React Waste 4. Quench Waste (Thiosulfate) React->Waste Doff 5. Doff PPE (Outer -> Inner) Waste->Doff

Figure 2: Sequential workflow ensuring containment. Note that waste quenching occurs before material leaves the hood.[1]

Phase 3: Decontamination & Doffing

Crucial Step: Improper removal of PPE is the most common cause of exposure.[1]

  • Wipe Down: While still in the hood, wipe outer gloves with acetone, then discard the wipe as solid hazardous waste.[1]

  • Outer Glove Removal: Peel outer gloves off, turning them inside out.[1] Discard in the hood waste container.

  • Inspect Inner Gloves: Check for visible contamination.[1] If clean, remove goggles.[1]

  • Wash Hands: Wash hands with soap and water while wearing inner gloves (to remove invisible residues), then remove inner gloves and wash hands again.[1]

Emergency Response

ScenarioImmediate ActionFollow-up
Skin Contact Drench immediately. Wash with soap and water for 15 mins. Do NOT use alcohol (enhances absorption).[1]Seek medical attention.[1] Monitor for delayed sensitization.[1]
Eye Contact Flush with water/saline for 15 mins.[1] Hold eyelids open.Consult ophthalmologist immediately.
Spill (<10mL) Cover with vermiculite .[1] Apply 10% Thiosulfate solution to deactivate.[1]Dispose as halogenated chemical waste.[1]

References

  • Sigma-Aldrich. (2024).[1][3] Safety Data Sheet: this compound (CAS 633300-02-4).[1] Merck KGaA.[1][3] [1]

  • National Institutes of Health (NIH). (2023).[1] Management guidelines for preventing exposure to antineoplastics and hazardous drugs. PubMed Central.[1]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.

  • Ansell. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data. (Reference for Bromo-ester permeation).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.